molecular formula C5H3ClN2O3 B1389284 4-Chloro-5-nitropyridin-2(1H)-one CAS No. 850663-54-6

4-Chloro-5-nitropyridin-2(1H)-one

Cat. No.: B1389284
CAS No.: 850663-54-6
M. Wt: 174.54 g/mol
InChI Key: VZBXTOUZMQUTIQ-UHFFFAOYSA-N
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Description

4-Chloro-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN2O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXTOUZMQUTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654901
Record name 4-Chloro-5-nitropyridin-2(1H)-one
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850663-54-6
Record name 4-Chloro-5-nitropyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-hydroxy-5-nitropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-5-nitropyridin-2(1H)-one CAS number 850663-54-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-nitropyridin-2(1H)-one (CAS 850663-54-6) for Researchers and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridinone core, is strategically embellished with three key functional groups: a hydroxyl group (in its tautomeric form), a chloro group, and a nitro group. This arrangement makes it a powerful and versatile building block.

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C4-position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups and molecular scaffolds. Consequently, this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, including potential therapeutics and agrochemicals.[1][2][3] One notable application is its use as a reactant in the design and synthesis of novel cyclohexyloxy-pyridyl derivatives that function as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in metabolic disorders.[4][5]

This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthesis protocol, its reactivity profile, a practical experimental workflow for its derivatization, and essential safety information.

Section 1: Physicochemical and Spectroscopic Profile

The compound exists in tautomeric equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine forms, with the pyridinone form generally predominating in solid and solution phases. All key data has been consolidated into the table below for efficient reference.

PropertyValueSource(s)
CAS Number 850663-54-6[4][6][7][8][9]
Molecular Formula C₅H₃ClN₂O₃[4][6][7][9]
Molecular Weight 174.54 g/mol [4][6][7][8]
Appearance Dark yellow to brown solid[1][3][4]
Purity ≥95% - 97%+[1][9][10]
Density (Predicted) 1.6 - 1.664 g/cm³[4][6][7][11]
Boiling Point (Predicted) 258.0 - 430.9 °C at 760 mmHg[4][6][7][11]
pKa (Predicted) 6.59 ± 0.10[4][5]
Storage Conditions Store in a cool, dry, well-ventilated place. Inert atmosphere. Recommended storage at 2-8°C or in a freezer under -20°C.[1][4][5][6]
¹H NMR (400 MHz, DMSO-d6) δ 6.36 (1H, s), 8.73 (1H, s)[4]
Mass Spectrum (m/z) 173 ([M-H]⁻)[4]

Section 2: Synthesis and Purification

The synthesis of this compound can be effectively achieved from 4-chloro-3-nitropyridine. The following protocol is based on a reported procedure and provides a high yield of the target compound.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Quench cluster_workup Workup & Isolation reagent1 Potassium tert-butoxide in THF mix Combine Reagents at -78°C reagent1->mix reagent2 4-chloro-3-nitropyridine + t-BuOOH in THF reagent2->mix warm_react Warm to -35°C Stir for 1.5h mix->warm_react quench Quench with sat. NH4Cl solution warm_react->quench warm_room Warm to RT quench->warm_room concentrate Concentrate under reduced pressure warm_room->concentrate filter_wash Filter precipitate Wash with cold H2O concentrate->filter_wash dry Dry under vacuum filter_wash->dry product Final Product: This compound (Yellow Solid) dry->product ReactivityMap cluster_nucleophiles cluster_products center This compound Prod_N 4-Amino Derivatives center->Prod_N SɴAr Prod_O 4-Ether Derivatives center->Prod_O SɴAr Prod_S 4-Thioether Derivatives center->Prod_S SɴAr Nu_N Amines (R-NH₂) Hydrazines Azides Nu_N->Prod_N Nu_O Alcohols (R-OH) Phenols (Ar-OH) Nu_O->Prod_O Nu_S Thiols (R-SH) Thiophenols (Ar-SH) Nu_S->Prod_S

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitropyridin-2(1H)-one from 4-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a novel and efficient synthetic route to 4-Chloro-5-nitropyridin-2(1H)-one, a valuable building block in medicinal chemistry and agrochemical research.[1] The synthesis commences from the readily available starting material, 4-chloro-3-nitropyridine. This document delves into the mechanistic intricacies of the transformation, offers a detailed, step-by-step experimental protocol, and presents key analytical data for the final product. The described methodology is distinguished by its high yield and operational simplicity, making it a valuable asset for researchers and professionals in drug development and related scientific fields.

Introduction and Strategic Overview

This compound and its derivatives are pivotal intermediates in the synthesis of a range of biologically active molecules.[1][2] Their utility is particularly noted in the development of novel inhibitors for enzymes such as diacylglycerol acyl transferase 1, highlighting their potential in therapeutic applications.[2] The unique arrangement of the chloro, nitro, and pyridinone functionalities provides a versatile scaffold for further chemical modifications.

The transformation of 4-chloro-3-nitropyridine to this compound is a non-trivial synthetic challenge that involves the introduction of a hydroxyl group at the C2 position and an apparent migration of the nitro group from C3 to C5. This guide details a patented and verified procedure that navigates this complex transformation efficiently.[2]

The overall synthetic strategy is a one-pot reaction that proceeds through a fascinating and complex mechanism involving a base-mediated rearrangement and oxidation. A thorough understanding of the underlying principles is crucial for successful execution and optimization.

Mechanistic Insights and Rationale

The conversion of 4-chloro-3-nitropyridine to this compound is a sophisticated process that leverages the reactivity of the pyridine ring under strongly basic and oxidative conditions. While the precise mechanism is likely complex and may involve several competing pathways, the key steps can be rationalized as follows:

  • Deprotonation and Nucleophilic Attack: The reaction is initiated by a strong base, potassium tert-butoxide, in liquid ammonia. This highly basic medium can facilitate deprotonation of the pyridine ring or promote the formation of amide anions from ammonia, which can then act as nucleophiles.

  • Oxidation and Rearrangement: The introduction of an oxidizing agent, tert-butyl hydroperoxide, is a critical step. This likely leads to the formation of a reactive intermediate, which then undergoes rearrangement to introduce the oxygen functionality at the 2-position and shift the electronic density of the ring, facilitating the apparent migration of the nitro group.

  • Tautomerization: The initially formed 2-hydroxypyridine derivative exists in equilibrium with its more stable tautomeric form, the 2-pyridinone.[2]

The choice of reagents and reaction conditions is paramount to the success of this synthesis:

  • Potassium tert-butoxide in liquid ammonia: This combination provides a sufficiently strong basic environment to initiate the reaction.

  • tert-Butyl hydroperoxide: A suitable oxidizing agent for this transformation.

  • Low Temperature (-35 °C): Precise temperature control is essential to manage the exothermic nature of the reaction and to minimize the formation of side products.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4-chloro-3-nitropyridine.[2]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
4-chloro-3-nitropyridine13091-23-1158.54 g/mol 13.55 g85.47 mmol
Potassium tert-butoxide865-47-4112.21 g/mol 23.98 g213.67 mmol
tert-Butyl hydroperoxide (5.5 M in decane)75-91-290.12 g/mol 16.32 mL89.74 mmol
Liquid Ammonia7664-41-717.03 g/mol 74.0 mL3418.64 mmol
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 370 mL-
Saturated Ammonium Chloride Solution12125-02-953.49 g/mol 50 mL-

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Prepare solution of 4-chloro-3-nitropyridine and t-BuOOH in THF D Slowly add pyridine solution to potassium tert-butoxide solution at -35 °C A->D B Prepare solution of potassium tert-butoxide in liquid ammonia and THF B->D C Cool both solutions E Stir for 1.5 hours at -35 °C D->E F Quench with saturated NH4Cl E->F G Warm to room temperature F->G H Concentrate under reduced pressure G->H I Filter the precipitate H->I J Wash with cold water I->J K Dry under vacuum J->K L Final Product: This compound K->L

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Preparation of the Base Solution: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, condense liquid ammonia (74.0 mL) in anhydrous tetrahydrofuran (THF, 170 mL). Cool the mixture to -78 °C.[2]

  • Carefully add solid potassium tert-butoxide (23.98 g) to the solution. Allow the mixture to slowly warm to -35 °C.[2]

  • Preparation of the Substrate Solution: In a separate vessel under a nitrogen atmosphere, dissolve 4-chloro-3-nitropyridine (13.55 g) in anhydrous THF (200 mL) and cool to 0 °C.[2]

  • To this solution, add tert-butyl hydroperoxide (5.5 M in decane, 16.32 mL) dropwise over 5 minutes.[2]

  • Reaction: Slowly add the solution from step 4 to the base solution from step 2, maintaining the reaction temperature at -35 °C.[2]

  • Stir the resulting mixture at -35 °C for 1.5 hours.[2]

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).[2]

  • Allow the mixture to slowly warm to room temperature overnight.[2]

  • Concentrate the reaction mixture under reduced pressure.[2]

  • Filter the resulting brown precipitate and wash it with cold water.[2]

  • Dry the solid under vacuum overnight to yield this compound as a yellow solid (14.66 g, 98% yield).[2]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
AppearanceYellow to brown solid[2]
Molecular FormulaC5H3ClN2O3[2]
Molecular Weight174.54 g/mol [2]
Boiling Point258.0±40.0 °C (Predicted)[2]
Density1.61±0.1 g/cm3 (Predicted)[2]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d6): δ 6.36 (s, 1H), 8.73 (s, 1H).[2]

  • Mass Spectrum (m/z): 173 ([M-H]⁻).[2]

Safety and Handling

  • This reaction should be carried out by trained personnel in a well-ventilated fume hood.

  • Liquid ammonia is a hazardous substance and should be handled with extreme care.

  • Potassium tert-butoxide is a strong base and is corrosive.

  • tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthetic protocol detailed in this guide provides a highly efficient and high-yielding route to this compound from 4-chloro-3-nitropyridine. The procedure, while requiring careful control of reaction conditions, is straightforward and utilizes readily available reagents. This method represents a significant improvement for the synthesis of this valuable chemical intermediate, empowering further research and development in medicinal and materials chemistry.

References

An In-Depth Technical Guide to the Tautomerism of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium of pyridinone derivatives is a critical parameter that dictates their physicochemical properties, biological activity, and behavior in medicinal chemistry applications. This guide provides a comprehensive technical overview of the lactam-lactim tautomerism of 4-Chloro-5-nitropyridin-2(1H)-one. We delve into the structural and electronic factors governing this equilibrium, present detailed, self-validating experimental protocols for its characterization using spectroscopic methods, and outline a robust computational workflow for theoretical prediction. By synthesizing established principles with practical methodologies, this document serves as an essential resource for researchers engaged in the study and application of substituted pyridinones.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. For heteroaromatic systems like pyridinones, the lactam-lactim tautomerism can significantly influence a molecule's hydrogen bonding capacity, lipophilicity, pKa, and ultimately, its interaction with biological targets. The ability to characterize and predict the predominant tautomeric form under physiological conditions is therefore paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates.

This compound presents a compelling case study in this regard. The presence of a strongly electron-withdrawing nitro group and a halogen substituent on the pyridinone core is expected to modulate the electronic properties of the ring and influence the position of the tautomeric equilibrium. This guide provides a detailed exploration of the tautomeric landscape of this molecule, offering both the theoretical underpinnings and the practical tools necessary for its comprehensive investigation.

The Tautomeric Equilibrium of this compound

The tautomerism of this compound involves the interconversion between the lactam (amide) form, This compound , and the lactim (enol) form, 4-chloro-5-nitropyridin-2-ol .

Caption: Lactam-lactim tautomerism of this compound.

The position of this equilibrium (KT) is influenced by several factors:

  • Electronic Effects of Substituents: The electron-withdrawing nature of the chloro and nitro groups is anticipated to decrease the electron density on the pyridine ring. This generally favors the lactam form, which is less aromatic but possesses a more polarized amide bond that can be stabilized by these substituents.

  • Solvent Polarity: Polar solvents tend to favor the more polar tautomer. The lactam form, with its distinct carbonyl and N-H groups, typically has a larger dipole moment than the lactim form and is therefore expected to be more stabilized in polar solvents.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both tautomers. Protic solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both forms to varying degrees.

  • Temperature: The tautomeric equilibrium is a thermodynamic process, and thus, the equilibrium constant is temperature-dependent.

Experimental Characterization of the Tautomeric Equilibrium

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound. The following protocols are designed to be self-validating, providing corroborating evidence from different spectroscopic techniques.

Synthesis of the Target Compound and "Locked" Derivatives

To definitively assign spectroscopic signals to each tautomer, it is highly recommended to synthesize the "locked" N-methyl (lactam) and O-methyl (lactim) derivatives.

  • Synthesis of this compound: A reported synthesis involves the reaction of 4-chloro-3-nitropyridine with potassium tert-butoxide and tert-butyl hydroperoxide in liquid ammonia and THF.[1]

  • Synthesis of 1-methyl-4-chloro-5-nitropyridin-2(1H)-one (Locked Lactam): This can be achieved by the N-methylation of this compound using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Synthesis of 2-methoxy-4-chloro-5-nitropyridine (Locked Lactim): This derivative can be synthesized via the O-methylation of this compound, often using a reagent like diazomethane or by employing silver salts to promote O-alkylation.

These locked derivatives serve as invaluable standards for interpreting the spectroscopic data of the tautomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution, as the chemical shifts of nuclei are highly sensitive to their electronic environment.[2]

3.2.1. Solvent-Dependent 1H NMR Analysis

This experiment aims to qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium.

Protocol:

  • Prepare solutions of this compound at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, and CD3OD).

  • Acquire 1H NMR spectra for each solution, as well as for the locked N-methyl and O-methyl derivatives in the same solvents.

  • Analysis:

    • Compare the spectra of the tautomeric compound to those of the locked derivatives to assign the signals corresponding to the lactam and lactim forms.

    • Integrate the signals unique to each tautomer to determine their relative populations in each solvent. The equilibrium constant (KT = [lactim]/[lactam]) can then be calculated.

Expected Outcome: It is anticipated that the proportion of the lactam tautomer will increase with increasing solvent polarity.

3.2.2. Variable-Temperature (VT) NMR Spectroscopy

VT-NMR allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.[3][4]

Protocol:

  • Prepare a solution of this compound in a suitable deuterated solvent that allows for a wide temperature range (e.g., DMSO-d6 or toluene-d8).

  • Acquire 1H NMR spectra at a series of temperatures (e.g., in 10 K increments from 298 K to 378 K).

  • Analysis:

    • At each temperature, calculate the equilibrium constant (KT) from the integration of the signals corresponding to each tautomer.

    • Construct a van 't Hoff plot (ln KT vs. 1/T). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

vt_nmr_workflow cluster_workflow VT-NMR Workflow for Thermodynamic Analysis prep Prepare Sample in Suitable Solvent acquire Acquire 1H NMR Spectra at Various Temperatures prep->acquire calculate_kt Calculate KT at Each Temperature acquire->calculate_kt van_thoff Construct van 't Hoff Plot (ln KT vs. 1/T) calculate_kt->van_thoff thermo Determine ΔH° and ΔS° van_thoff->thermo

Caption: Workflow for determining thermodynamic parameters via VT-NMR.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the lactam and lactim forms typically exhibit distinct absorption maxima due to differences in their conjugated systems.[5]

3.3.1. Determination of the Tautomeric Equilibrium Constant

Protocol:

  • Prepare a series of solutions of this compound in a chosen solvent.

  • Acquire the UV-Vis absorption spectrum for each solution.

  • Acquire the spectra of the locked N-methyl and O-methyl derivatives under the same conditions to identify the λmax for each tautomer.

  • Analysis:

    • The relative amounts of the two tautomers can be determined by deconvolution of the overlapping absorption bands, using the spectra of the locked derivatives as references.

    • Alternatively, if there are wavelengths where only one tautomer absorbs significantly, the equilibrium constant can be calculated using the Beer-Lambert law.

3.3.2. Spectrophotometric pKa Determination

The pKa of the compound can provide insights into the acidity of the N-H proton in the lactam form or the O-H proton in the lactim form.

Protocol:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a constant amount of a stock solution of this compound to each buffer solution.

  • Acquire the UV-Vis spectrum for each solution.

  • Analysis:

    • Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorptivities against pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.[6][7][8][9][10]

Parameter Predicted Value Source
pKa6.59 ± 0.10ChemicalBook[6]

Computational Chemistry Workflow

Quantum chemical calculations provide a powerful theoretical framework for understanding and predicting tautomeric equilibria.[11][12][13]

computational_workflow cluster_workflow Computational Workflow for Tautomer Analysis geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/QST3) geom_opt->ts_search solvation Incorporate Solvent Effects (e.g., PCM, SMD) freq_calc->solvation energy_calc Calculate Relative Gibbs Free Energies (ΔG) solvation->energy_calc irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc

Caption: A typical workflow for the computational study of tautomerism.

Protocol:

  • Geometry Optimization: Optimize the geometries of both the lactam and lactim tautomers in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: To simulate the effect of different solvents, perform single-point energy calculations on the gas-phase optimized geometries using an implicit solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Energy Calculations: Calculate the relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in different solvents. The tautomer with the lower Gibbs free energy is the more stable form. The equilibrium constant can be calculated using the equation ΔG = -RTlnKT.

  • Transition State Search: To understand the kinetics of the interconversion, a transition state search can be performed (e.g., using QST2 or QST3 methods) to locate the transition state structure connecting the two tautomers.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the two tautomeric minima.

Expected Outcome: Computational results are expected to corroborate the experimental findings, showing a preference for the lactam form, particularly in polar solvents. The calculated energy barrier for interconversion will provide insight into the kinetic stability of the individual tautomers.

Implications for Drug Development

The predominance of the lactam form of this compound in polar environments, such as aqueous physiological media, has significant implications for its potential use in drug development:

  • Receptor Interactions: The lactam tautomer presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which will dictate its binding mode to target proteins.

  • Physicochemical Properties: The higher polarity of the lactam form will influence its solubility, permeability, and metabolic stability.

  • Chemical Reactivity: The different functional groups of the lactam and lactim tautomers will exhibit distinct chemical reactivities, which is a crucial consideration for prodrug design and understanding potential metabolic pathways.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of electronic, solvent, and thermodynamic factors. A comprehensive understanding of this equilibrium requires a synergistic approach combining the synthesis of "locked" derivatives, detailed spectroscopic analysis using NMR and UV-Vis techniques, and robust computational modeling. The methodologies and insights presented in this guide provide a clear and actionable framework for researchers to thoroughly characterize the tautomeric behavior of this and other substituted pyridinones, thereby facilitating their informed application in medicinal chemistry and drug discovery.

References

solubility of 4-Chloro-5-nitropyridin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-5-nitropyridin-2(1H)-one in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its determination. We delve into the physicochemical properties of the molecule, offer a theoretical basis for solvent selection, and provide step-by-step methodologies for both equilibrium and spectroscopic solubility assessments. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable and reproducible solubility data, which is critical for process optimization, purification, and formulation development.

Introduction: The Significance of Solubility

This compound is a versatile heterocyclic building block used in the synthesis of a variety of biologically active molecules.[1][2] The solubility of such an intermediate is a critical physical property that profoundly impacts every stage of its lifecycle in a laboratory or industrial setting. Accurate solubility data is indispensable for:

  • Reaction Optimization: Selecting an appropriate solvent can dramatically influence reaction kinetics, yield, and purity by ensuring all reactants remain in the solution phase.

  • Purification: Crystallization, a primary method for purification, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: For compounds intended for biological screening, understanding their solubility in various vehicles, including organic co-solvents, is a prerequisite for creating effective testing solutions.

  • Process Safety and Scalability: Knowledge of solubility limits prevents precipitation in transfer lines and reactors, ensuring smooth and safe scale-up operations.

This guide provides the theoretical and practical tools necessary to systematically evaluate the solubility of this compound in a range of common organic solvents.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of a compound is dictated by its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₃ClN₂O₃ [3][4]
Molecular Weight 174.54 g/mol [3][4]
Appearance Colorless to light yellow or dark yellow to brown solid [2][3]
Predicted pKa 6.59 ± 0.10 [3]
Predicted Density 1.6 - 1.664 g/cm³ [4][5][6]
Predicted XLogP3 0.1 [4]
Polar Surface Area (PSA) 74.9 Ų [4]

| Predicted Boiling Point | 258.0 - 430.9 °C at 760 mmHg |[3][4] |

Structural Analysis and Theoretical Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] The structure of this compound possesses distinct features that govern its interactions with solvents:

  • Polar Pyridinone Core: The molecule exists in a pyridinone tautomeric form. The amide-like functionality within the ring, along with the N-H group and the carbonyl group (C=O), provides sites for strong dipole-dipole interactions and hydrogen bonding (N-H as a donor, C=O as an acceptor).

  • Electron-Withdrawing Groups: The chloro (–Cl) and nitro (–NO₂) groups are strongly electron-withdrawing, contributing significantly to the molecule's overall polarity.

  • Low Lipophilicity: The predicted XLogP3 value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character, indicating that it is not excessively non-polar.[4]

Based on this analysis, we can predict the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone are expected to be excellent solvents. Their polarity can solvate the polar regions of the molecule, but they do not compete for hydrogen bonding sites, allowing for strong solute-solvent interactions.

  • Moderate to Good Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and water are likely to be effective.[3] They can engage in hydrogen bonding with the N-H and C=O groups. However, the energy cost of breaking the solvent's own hydrogen-bonding network may slightly limit solubility compared to polar aprotic solvents.

  • Low Solubility in Non-Polar Solvents: Solvents like Hexane, Toluene, and Diethyl Ether are predicted to be poor solvents.[3] They lack the polarity and hydrogen-bonding capability to effectively overcome the strong intermolecular forces (crystal lattice energy) of the solid compound.

The following diagram illustrates the key molecular features influencing solubility.

Caption: Molecular structure and key sites for intermolecular interactions.

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7] An alternative, higher-throughput method using UV-Vis spectroscopy is also described.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Mandatory Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4] All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[4]

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An "excess" ensures that undissolved solid remains after equilibrium is reached. A general guideline is to add 2-3 times the expected amount.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurry to equilibrate for a sufficient period, typically 24 to 72 hours. This duration is critical to ensure equilibrium is reached; shorter times may result in an underestimation of solubility.

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature to allow the excess solid to settle. Visual inspection should confirm the presence of undissolved solid.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. Filtration is crucial to remove all solid particulates.[8]

  • Gravimetric Analysis (Optional but direct):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

    • Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid residue corresponds to the amount of dissolved solute.

  • Quantitative Analysis (HPLC):

    • Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration using the calibration curve.

  • Calculation:

    • From Gravimetric Analysis:

      • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample in mL)

    • From HPLC Analysis:

      • Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Protocol 2: UV-Vis Spectrophotometry Method

This method is faster and requires less material, making it suitable for screening multiple solvents. It relies on creating a calibration curve based on Beer-Lambert Law.[8]

Step-by-Step Methodology:

  • Determine λmax: Prepare a dilute solution of the compound in a chosen solvent (e.g., ethanol) and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Create a concentrated stock solution of the compound in the solvent of interest by accurately weighing the solid and dissolving it in a known volume of solvent.

    • Perform a series of serial dilutions to generate at least five standard solutions of known, decreasing concentrations.[8]

    • Measure the absorbance of each standard at λmax.

    • Plot absorbance versus concentration. The result should be a linear curve with an R² value > 0.99.

  • Prepare and Analyze Saturated Solution:

    • Generate a saturated solution as described in Protocol 1 (Steps 1-5).

    • Accurately dilute a known volume of the filtered supernatant with the same solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

    • Solubility (mg/mL) = (Calculated concentration in mg/mL) x (Dilution Factor)

The general workflow for experimental solubility determination is depicted below.

G start Start: Weigh Excess Solid & Add Known Volume of Solvent equilibrate Equilibrate at Constant T (e.g., 24-72h with agitation) start->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw Supernatant & Filter (0.45 µm) settle->filter analysis Analysis of Clear Filtrate filter->analysis gravimetric Gravimetric: Evaporate Solvent & Weigh Residue analysis->gravimetric Direct hplc Instrumental: Dilute & Analyze (HPLC/UV-Vis) analysis->hplc Indirect calculate Calculate Solubility (e.g., mg/mL or mol/L) gravimetric->calculate hplc->calculate end End: Report Data calculate->end

Caption: General experimental workflow for solubility determination.

Data Presentation

For clarity and comparative purposes, the experimentally determined solubility data should be summarized in a structured table.

Table 2: Template for Reporting Solubility Data

Organic Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method Used
Toluene Non-Polar 25 Shake-Flask
Acetone Polar Aprotic 25 Shake-Flask
Acetonitrile Polar Aprotic 25 Shake-Flask
DMSO Polar Aprotic 25 Shake-Flask
Methanol Polar Protic 25 Shake-Flask

| Ethanol | Polar Protic | 25 | | | Shake-Flask |

Conclusion

While specific quantitative solubility data for this compound is not readily found in scientific literature, this guide provides the necessary framework for its systematic determination. By understanding the compound's physicochemical properties and applying the detailed experimental protocols provided, researchers can generate the high-quality data essential for advancing their work in organic synthesis, process chemistry, and drug discovery. The principles and methodologies outlined herein are robust, grounded in established chemical theory, and designed to yield accurate and reproducible results.

References

commercial suppliers of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Application of 4-Chloro-5-nitropyridin-2(1H)-one for Drug Discovery

For research scientists and drug development professionals, the procurement of high-quality chemical intermediates is a critical, yet often underestimated, step in the discovery pipeline. The integrity of a multi-stage synthesis and the validity of biological data hinge on the purity and consistency of starting materials. This guide provides a detailed overview of this compound, a versatile heterocyclic building block, focusing on its commercial availability, quality control, and applications in medicinal chemistry.

Compound Profile: this compound

This compound (CAS No. 850663-54-6) is a substituted pyridinone derivative. The presence of multiple reactive sites—a chloro group, a nitro group, and the pyridinone core—makes it a valuable intermediate for constructing more complex molecular architectures. Its utility is particularly noted in the synthesis of novel therapeutic agents.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₃ClN₂O₃[1][2]

  • Molecular Weight: 174.54 g/mol [1][2]

  • Appearance: Typically a yellow or brown solid.

  • Synonyms: 4-Chloro-5-nitro-2-hydroxypyridine, 4-Chloro-5-nitro-2(1H)-pyridinone[3]

The strategic placement of the electron-withdrawing nitro group and the displaceable chloro atom allows for a range of chemical transformations, making it a key component in the design of targeted inhibitors and other bioactive molecules.

Commercial Suppliers and Procurement Strategy

Sourcing high-purity this compound requires careful evaluation of various commercial suppliers. The table below summarizes a selection of vendors offering this compound. Researchers should note that availability, purity, and documentation can vary.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurity/SpecificationNotes
ChemLyte Solutions (via Echemi)850663-54-6Industrial GradeA China-based manufactory with several years of history on the Echemi platform.[3]
Pharmaffiliates 850663-54-6Not specifiedSpecializes in bulk specialty chemicals; requires login for pricing and availability details.[1]
ChemScene 850663-54-6≥98%Provides detailed physicochemical data and safety information on their website.[2]
BLDpharm 850663-54-6Not specifiedLists the compound and offers online ordering.[4]
Pure Chemistry Scientific (via Guidechem)850663-54-695%Provides pricing per gram.[5]
Alchem Pharmtech 850663-54-6Not specifiedLists the product with basic chemical properties.[6]
Synthonix Not specifiedNot specifiedLists the compound with a catalog number [C40596].[7]

Expert Insight: A Self-Validating Procurement Workflow

Simply ordering from a catalog is insufficient for critical drug development programs. A robust, self-validating procurement process is essential. This involves initial supplier vetting, requesting a Certificate of Analysis (CoA) for a specific lot, and performing in-house analytical validation before the material is released into the research workflow. This ensures that the material's identity, purity, and impurity profile are known and consistent across batches.

Below is a workflow diagram illustrating this best-practice approach.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Quality Control & Validation cluster_2 Phase 3: Release & Inventory A Identify Potential Suppliers B Request & Compare Quotes and CoAs A->B C Select Primary & Secondary Supplier B->C D Order Sample Lot for Evaluation C->D Initiate Validation E In-House QC Testing: - Identity (NMR, MS) - Purity (HPLC, UPLC) - Residual Solvents (GC) D->E F Compare In-House Data with Supplier CoA E->F F->C Data Mismatch? Re-evaluate Supplier G Approve Supplier & Lot F->G Data Concordant? H Purchase Bulk Quantity G->H I Release for R&D Use H->I

Caption: Workflow for sourcing and validating a critical chemical intermediate.

Synthesis and Quality Control Protocol

Understanding the synthesis of this compound provides insight into potential impurities. A common laboratory-scale synthesis has been reported, which is detailed below.[8]

Experimental Protocol: Synthesis of 4-Chloro-5-nitropyridin-2-ol [8]

  • Step 1: Preparation of Potassium tert-butoxide solution. In a flask under a nitrogen atmosphere, concentrate liquid ammonia (74.0 mL) in tetrahydrofuran (THF, 170 mL) and cool the mixture to -78 °C. Add solid potassium tert-butoxide (23.98 g) and allow the mixture to slowly warm to -35 °C.

  • Step 2: Preparation of reactant solution. In a separate vessel under nitrogen, add tert-butyl hydroperoxide (5.5 M in decane, 16.32 mL) dropwise to a solution of 4-chloro-3-nitropyridine (13.55 g) in THF (200 mL) at 0 °C over 5 minutes.

  • Step 3: Reaction. Slowly add the solution from Step 2 to the potassium tert-butoxide mixture from Step 1. Stir the resulting reaction mixture at -35 °C for 1.5 hours.

  • Step 4: Quenching and Isolation. Quench the reaction by adding a saturated ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature overnight. Concentrate the mixture under reduced pressure.

  • Step 5: Purification. Filter the resulting brown precipitate and wash it with cold water. Dry the solid under a vacuum to yield 4-chloro-5-nitropyridin-2-ol as a yellow solid. The reported characterization includes ¹H NMR and mass spectrometry.

Trustworthiness through Self-Validation: In-House QC

The supplier's CoA provides a baseline, but internal validation is paramount for trustworthiness. A standard QC panel for a compound like this should include:

  • Identity Confirmation:

    • ¹H NMR: To confirm the proton chemical shifts and structure. For this compound, signals are expected around δ 6.36 (s, 1H) and 8.73 (s, 1H) in DMSO-d6.[8]

    • Mass Spectrometry (MS): To confirm the molecular weight. An expected value for the [M-H]⁻ ion is m/z 173.[8]

  • Purity Assessment:

    • HPLC/UPLC: The primary technique for quantifying purity. A standard method would use a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) and UV detection. Purity should ideally be >98% for use in sensitive biological assays or complex synthetic sequences.

  • Impurity Profile:

    • Analysis of the HPLC chromatogram can reveal the presence of starting materials (e.g., 4-chloro-3-nitropyridine) or side products. Understanding this profile is crucial for troubleshooting subsequent synthetic steps.

Applications in Drug Discovery

The value of this compound lies in its role as a versatile building block. The chlorine is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amine, opening up numerous avenues for derivatization.

  • Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1): This compound is explicitly mentioned as a reactant in the design and synthesis of cyclohexyloxy-pyridyl derivatives that act as inhibitors of DGAT1, an enzyme implicated in metabolic disorders.[8]

  • Scaffolds for Kinase Inhibitors: Pyridinone rings are common scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The functional handles on this molecule allow for its elaboration into more complex structures designed to fit into ATP-binding pockets.

  • General Intermediate for Heterocyclic Chemistry: Substituted pyridines are foundational in pharmaceuticals.[9] The presence of both a halogen and a nitro group makes this compound a valuable starting point for creating diverse libraries of compounds for screening. The broader importance of chloro-containing molecules in FDA-approved drugs underscores the utility of such intermediates.[10] Related pyridinone structures are also being explored as inhibitors for other oncogenic targets like mutant isocitrate dehydrogenase 1 (mIDH1).[11]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][3]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

    • Storage & Disposal: Store in a well-ventilated place and keep the container tightly closed.[3] Dispose of contents/container in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[2] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

safety and handling of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 4-Chloro-5-nitropyridin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (CAS No: 850663-54-6) is a highly functionalized heterocyclic compound increasingly utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its pyridine core, substituted with reactive chloro and nitro groups, makes it a versatile building block for constructing complex molecular architectures.[2][3] However, this inherent reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound, ensuring both personnel safety and experimental integrity.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are foundational to its safe handling. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 850663-54-6[4][5]
Molecular Formula C₅H₃ClN₂O₃[4][6]
Molecular Weight 174.54 g/mol [4][5]
Synonyms 4-Chloro-5-nitro-2-hydroxypyridine, 4-Chloro-5-nitropyridin-2-ol[4][7]
Appearance Yellow crystalline solid[1]
Density 1.6 ± 0.1 g/cm³[4][8]
Boiling Point 258.0 ± 40.0 °C at 760 mmHg[8]
Flash Point 109.9 ± 27.3 °C[4][8]
pKa 6.59 ± 0.10 (Predicted)[1]

Hazard Identification and Toxicology

Understanding the specific hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety controls. The compound is classified as hazardous and requires careful handling to avoid exposure.[8][9]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[4]

Signal Word: Warning [4][6]

Toxicological Profile: The "Why" Behind the Hazards
  • Harmful if Swallowed or Inhaled (H302, H332): The toxicity of nitroaromatic compounds can be linked to their metabolic reduction, which can generate reactive nitroso and hydroxylamino intermediates. These species can lead to methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen, and other forms of cellular damage.[10] While specific data for this compound is limited, this general mechanism for related chemicals underscores the need to prevent internal exposure.

  • Skin and Eye Irritation (H315, H319): The compound's chemical structure can react with biological macromolecules in the skin and eyes, leading to irritation, inflammation, and potential tissue damage.[4] Prolonged or repeated contact should be strictly avoided.

  • Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized. Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[4]

Standard Operating Procedure: Safe Handling and Storage

A self-validating protocol for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict hygiene practices.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All weighing, transferring, and reaction setups involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile.

  • Eye Protection: Chemical safety goggles are mandatory.[8] If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]

  • Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[4][8]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8]

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling PREP1 Verify Fume Hood Certification PREP2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) PREP1->PREP2 PREP3 Gather All Necessary Equipment & Reagents PREP2->PREP3 H1 Carefully Weigh Compound (Avoid generating dust) PREP3->H1 H2 Transfer to Reaction Vessel H1->H2 H3 Conduct Experiment H2->H3 C1 Quench Reaction (If applicable) H3->C1 C2 Segregate Waste into Labeled Containers C1->C2 C3 Decontaminate Glassware and Work Surfaces C2->C3 C4 Remove PPE and Wash Hands Thoroughly C3->C4

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

  • Container: Store in a tightly closed container.[4][9]

  • Environment: Keep in a dry, cool, and well-ventilated place.[4] A designated, locked cabinet is recommended.[4]

  • Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[4][8]

Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce harm.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Seek medical attention if you feel unwell.[8]

  • Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][9] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][8] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][8]

Spill Response Protocol

A systematic approach to spill cleanup is essential to prevent secondary contamination.

Step 1: Evacuate and Secure

  • Alert others in the immediate area.

  • Evacuate non-essential personnel.

  • Ensure the area is well-ventilated (fume hood on high).

Step 2: Assess and Prepare

  • Assess the size of the spill and whether it can be safely managed by lab personnel.

  • Don appropriate PPE, including respiratory protection if necessary.

Step 3: Contain and Clean

  • For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to avoid raising dust.

  • Carefully sweep up the material and place it into a tightly sealed, labeled container for hazardous waste.[8]

  • Do not allow the material to enter drains or water courses.[8]

Step 4: Decontaminate

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials in a labeled hazardous waste container.

Step 5: Report

  • Report the incident to the laboratory supervisor and institutional safety office.

G A Spill Occurs B Alert & Evacuate Area A->B C Don Enhanced PPE (incl. respirator if needed) B->C D Contain Spill (Cover with inert material) C->D E Collect Waste into Sealed Container D->E F Decontaminate Area E->F G Dispose of all materials as Hazardous Waste F->G H Report Incident G->H

Caption: Emergency spill response workflow.

Chemical Reactivity and Stability

  • Stability: The compound is chemically stable under standard ambient conditions (room temperature).[11]

  • Conditions to Avoid: Avoid heat, flames, and sparks.[8] Also, avoid the formation of dust, as fine dust dispersed in air can be explosive.[12]

  • Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the compound.[8][9]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]

Application in Research and Development: A Note on Synthesis

This compound serves as a valuable precursor in medicinal chemistry. The chloro and nitro groups are key reactive handles. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amine, providing another point for diversification, a common strategy in the synthesis of bioactive molecules.[3][13]

Example Synthetic Protocol: Preparation of 4-Chloro-5-nitropyridin-2-ol

A literature procedure describes the synthesis from 4-chloro-3-nitropyridine.[7] This multi-step process involves careful control of temperature and reagents.

Key Steps:

  • A solution of potassium tert-butoxide in liquid ammonia and THF is prepared and warmed to -35 °C.

  • In a separate vessel, a solution of 4-chloro-3-nitropyridine in THF is treated with tert-butyl hydroperoxide at 0 °C.

  • The second solution is slowly added to the first at -35 °C and stirred for 1.5 hours.

  • The reaction is quenched with saturated ammonium chloride solution.

  • Workup involves concentration, filtration of the precipitate, washing with cold water, and drying under vacuum to yield the product.[7]

This protocol is provided for informational purposes only and must be conducted with a full risk assessment and adherence to all safety procedures outlined in this guide.

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][9]

  • Best Practices: Do not mix with other waste. Leave the chemical in its original container if possible. Contaminated containers should be treated as the product itself.

References

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its chemical architecture, featuring a pyridinone core, a potent electron-withdrawing nitro group, and a strategically positioned chlorine atom, makes it a valuable intermediate for constructing complex molecular scaffolds.[1] The reactivity of the C4-chlorine atom is the cornerstone of its synthetic utility. This guide provides an in-depth analysis of the electronic factors governing this reactivity, focusing on the mechanism of Nucleophilic Aromatic Substitution (SNAr). We will explore the causality behind its enhanced susceptibility to nucleophilic attack and provide field-proven protocols for its derivatization with various nucleophiles, establishing a framework for its effective use in research and development.

Introduction: The Molecular Architecture and Its Implications

This compound (CAS No. 850663-54-6) is a yellow crystalline solid with the molecular formula C₅H₃ClN₂O₃.[1] It serves as a critical building block for a range of biologically active molecules, including potential antiviral and antibacterial agents.[1] The synthetic potential of this molecule is almost entirely dictated by the lability of its chlorine substituent. Understanding the interplay of its functional groups is paramount to exploiting its capabilities.

  • The Pyridinone Ring: The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, predisposes it to nucleophilic attack, a characteristic that distinguishes it from electron-rich rings like benzene.[2]

  • The Nitro Group (-NO₂): Positioned at C5, this powerful electron-withdrawing group is the primary activating feature of the molecule. Through both inductive and resonance effects, it drastically lowers the electron density of the aromatic ring, particularly at the ortho (C4 and C6) and para (C2) positions.[2][3]

  • The Chlorine Atom (-Cl): Located at the C4 position (ortho to the nitro group), the chlorine atom is the focal point of reactivity. The profound electron deficiency at this carbon, engineered by the combined effects of the ring nitrogen and the nitro group, makes it an excellent electrophilic site for nucleophilic aromatic substitution.[3][4]

Below is a diagram illustrating the key structural features of the molecule.

Caption: Structure of this compound.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atom in this compound proceeds via the addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[5][6] This pathway is fundamentally different from Sₙ1 or Sₙ2 reactions and is enabled by the specific electronic architecture of the substrate.[4]

Pillar of Trustworthiness: The SNAr mechanism is a two-step process. Its validity is self-evident in the requirement for electron-withdrawing groups; without them, the crucial intermediate is too high in energy to form, and the reaction does not proceed.[3][7]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The negative charge, delocalized throughout the ring and onto the nitro group, is the key to the intermediate's stability. The aromaticity is then restored as this charge collapses, expelling the chloride ion, which is a good leaving group.[7]

The crucial role of the nitro group is to act as an "electron sink," delocalizing the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the activation energy of the first, rate-determining step, making the reaction kinetically feasible.[3][7]

SNAr_Mechanism Start Substrate + Nucleophile (Nu⁻) Step1 Nucleophilic Attack (Addition) Start->Step1 Intermediate Resonance-Stabilized Meisenheimer Complex Step1->Intermediate Rate-Determining Step Step2 Leaving Group Expulsion (Elimination) Intermediate->Step2 Restoration of Aromaticity Product Substituted Product + Cl⁻ Step2->Product

Caption: The Addition-Elimination pathway of the SNAr reaction.

Reactivity with Common Nucleophile Classes

The activated nature of the C4-Cl bond allows for reactions with a wide array of nucleophiles. The choice of nucleophile, solvent, and temperature are critical parameters for achieving high-yield, selective transformations.

N-Nucleophiles (Amines)

Reactions with primary and secondary amines are among the most common and synthetically useful transformations of this substrate, leading to various 4-amino-5-nitropyridin-2(1H)-one derivatives.

Expertise in Action: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. In some cases, using an excess of the amine nucleophile can serve the same purpose.

Protocol: General Procedure for Amination

  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1-1.5 eq).

  • Base Addition: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq) is added to the mixture.

  • Reaction: The mixture is stirred at a temperature ranging from 25 °C to 100 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with water and a non-polar solvent (e.g., diethyl ether or hexane) and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

O-Nucleophiles (Alkoxides and Hydroxides)

Alkoxides and hydroxides can readily displace the chlorine to form the corresponding ethers and the parent hydroxy compound, respectively.

Expertise in Action: These reactions are typically rapid. Anhydrous conditions are essential when using alkoxides to prevent the formation of the less-desired hydrolysis product. The alkoxide is often generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH).

Protocol: General Procedure for Ether Formation

  • Alkoxide Generation: In a separate flask under an inert atmosphere (N₂ or Ar), the desired alcohol (1.5 eq) is dissolved in anhydrous THF. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

  • Setup: The solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C.

  • Reaction: The freshly prepared alkoxide solution is added dropwise to the substrate solution. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.

S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react efficiently to produce 4-thioether derivatives.[8] Their conjugate bases, thiolates, are even more potent and react under milder conditions.[8]

Expertise in Action: Thiolate anions are readily formed by treating the thiol with a base like K₂CO₃ or NaH.[8][9] Due to the high nucleophilicity of sulfur, these reactions can often be run at or below room temperature, minimizing side reactions.

Protocol: General Procedure for Thioether Formation

  • Setup: To a solution of this compound (1.0 eq) in DMF are added the desired thiol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: The mixture is stirred at room temperature (20-25 °C). The reaction is typically complete within 1-4 hours (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Summary and Comparative Reactivity

While specific kinetic data for this exact substrate is proprietary or dispersed in patent literature, a qualitative and semi-quantitative understanding can be established based on well-known principles of nucleophilicity. The following table summarizes expected outcomes and conditions for various nucleophiles.

Nucleophile ClassExample NucleophileRelative ReactivityTypical Temperature (°C)Key Considerations
S-Nucleophiles Ethanethiol (EtSH)Very High20 - 50Requires a mild base (e.g., K₂CO₃); high nucleophilicity allows for mild conditions.
N-Nucleophiles PiperidineHigh25 - 80Requires a base to scavenge HCl; steric hindrance can affect rate.
O-Nucleophiles Sodium Methoxide (NaOMe)Moderate to High0 - 60Anhydrous conditions are crucial to prevent hydrolysis.
N-Nucleophiles AnilineModerate80 - 120Less nucleophilic than aliphatic amines; requires higher temperatures.
O-Nucleophiles Water (Hydrolysis)Low> 100Generally requires forcing conditions or strong base catalysis.

Conclusion

The chlorine atom at the C4 position of this compound is highly activated towards nucleophilic aromatic substitution. This reactivity is a direct and predictable consequence of the powerful electron-withdrawing effects of the ring nitrogen and, most importantly, the C5-nitro group. The ability to functionalize this position with a diverse range of nitrogen, oxygen, and sulfur nucleophiles makes this compound an exceptionally versatile platform for the synthesis of novel chemical entities. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to confidently and efficiently utilize this valuable synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-5-nitropyridin-2(1H)-one via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Nitropyridin-2-one Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the pyridine ring system is a privileged scaffold, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. The functionalization of this ring is therefore a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and predictable method for forging carbon-heteroatom bonds on electron-deficient aromatic systems.[1][2]

This guide focuses on 4-Chloro-5-nitropyridin-2(1H)-one , a highly versatile building block for SNAr chemistry. Its reactivity is precisely tuned by its electronic architecture:

  • Powerful Activation: The nitro group (NO₂) at the C5-position is a potent electron-withdrawing group. Through resonance and inductive effects, it strongly depletes electron density from the pyridine ring, particularly at the ortho (C4) and para (C6) positions, making them highly electrophilic and susceptible to nucleophilic attack.[1][3][4]

  • Excellent Leaving Group: The chlorine atom at the C4-position is an effective leaving group, readily displaced upon nucleophilic attack.

  • Modulating Pyridinone Tautomerism: The pyridin-2(1H)-one moiety exists in equilibrium with its 2-hydroxypyridine tautomer. This feature can influence solubility and reactivity, and the N-H proton can be a site for deprotonation, a factor that must be managed during reaction design.

This combination of features makes this compound an ideal substrate for introducing a diverse array of functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.[5][6]

Reaction Principle: The Addition-Elimination Mechanism

The SNAr reaction of this compound does not proceed via a direct displacement (like an SN2 reaction) or a cationic intermediate (like an SN1 reaction). Instead, it follows a well-established two-step addition-elimination pathway .[2][3][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (C4). This step is typically the rate-determining step. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][4][8]

  • Elimination & Aromaticity Restoration: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the C5-nitro group, which provides substantial stabilization. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[3][4]

Caption: The SNAr addition-elimination mechanism.

Core Applications and Nucleophile Scope

The high reactivity of this compound allows for its successful reaction with a broad range of nucleophiles, making it a valuable precursor for diverse molecular scaffolds.

  • N-Nucleophiles: Primary and secondary aliphatic amines (e.g., piperidine, morpholine, benzylamine) are highly effective nucleophiles that typically react under mild conditions. Aryl amines, being less nucleophilic, may require elevated temperatures.

  • S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this reaction, often reacting rapidly at room temperature in the presence of a suitable base to form the corresponding thioethers.[9]

  • O-Nucleophiles: Alcohols and phenols can also be used, though they generally require stronger bases (e.g., sodium hydride, potassium tert-butoxide) to generate the more potent alkoxide or phenoxide nucleophile.

These transformations are foundational in the synthesis of bioactive molecules, including inhibitors of diacylglycerol acyltransferase 1 (DGAT1) and various agrochemicals.[5][6]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a potential irritant.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Morpholine)

This protocol describes a typical reaction with a strong secondary amine nucleophile, which generally proceeds to completion under mild conditions.

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).

  • Nucleophile Addition: Add morpholine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or heat to 50-60 °C if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Reaction with an Aryl Thiol (e.g., Thiophenol)

Thiols are highly potent nucleophiles for SNAr reactions. The use of a mild base is sufficient to generate the thiolate in situ.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous acetone.

  • Nucleophile Addition: Add thiophenol (1.05 eq) to the mixture.

  • Reaction: Stir vigorously at room temperature for 1-3 hours. The reaction is often accompanied by a color change.

  • Monitoring: Check for the disappearance of the starting material by TLC.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: The product can often be purified by recrystallization or by silica gel chromatography if necessary.

Data Presentation: Typical Reaction Parameters

The following table summarizes representative conditions for SNAr reactions with this compound. Note that optimal conditions may vary based on the specific nucleophile used.

Nucleophile ClassRepresentative NucleophileTypical SolventTypical BaseTemperature (°C)Typical Yield Range
Aliphatic Amine Piperidine, MorpholineDMF, MeCN, EtOHK₂CO₃, DIPEA25 - 6085 - 98%
Aromatic Amine AnilineDMF, DioxaneK₂CO₃, Cs₂CO₃80 - 12060 - 85%
Thiol/Thiophenol Ethanethiol, ThiophenolAcetone, THF, DMFK₂CO₃, Et₃N2590 - 99%
Alkoxide/Phenoxide Sodium Methoxide, Potassium PhenoxideTHF, DioxaneNaH, K₂CO₃25 - 8070 - 90%

Visualization of the Experimental Workflow

The general process for synthesis and purification follows a standardized laboratory workflow.

Workflow setup 1. Reaction Setup (Substrate, Base, Solvent) addition 2. Nucleophile Addition (Controlled, Dropwise) setup->addition reaction 3. Reaction & Monitoring (Stirring, Heating, TLC/LC-MS) addition->reaction workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 5. Purification (Column Chromatography or Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, Purity Analysis) purify->characterize

Caption: General experimental workflow for SNAr synthesis.

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion

    • Causality & Solution: The base may be insufficient to deprotonate the nucleophile effectively, especially for less acidic nucleophiles like anilines. Ensure the base is strong enough (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH for alcohols) and that anhydrous conditions are maintained, as water can consume the base and hydrolyze the substrate. Increasing the temperature can also overcome activation energy barriers.

  • Issue: Competing N-H Deprotonation of the Pyridinone

    • Causality & Solution: The N-H proton of the pyridinone ring is acidic (pKa ~6-7) and can be deprotonated by the base.[5] This can complicate the reaction, particularly if the deprotonated pyridinone participates in side reactions. Using a non-nucleophilic hindered base like DIPEA can favor deprotonation of the incoming nucleophile. Alternatively, protecting the pyridinone nitrogen as a first step may be necessary for complex syntheses.

  • Issue: Formation of Dimer or Polymer Byproducts

    • Causality & Solution: If the nucleophile has a second reactive site (e.g., ethylenediamine), self-condensation or reaction with another equivalent of the starting material is possible. This can be minimized by using a slow addition of the nucleophile to a solution of the electrophile, maintaining high dilution, or by using a large excess of the nucleophile.

  • Issue: Difficult Purification

    • Causality & Solution: The nitro group and the pyridinone N-H make the resulting products quite polar, which can lead to streaking on silica gel columns. Consider using a modified mobile phase (e.g., adding 1% triethylamine to neutralize acidic silica or 1% acetic acid for basic compounds) or switching to a different stationary phase like alumina.

Conclusion

This compound is a robust and highly activated substrate for nucleophilic aromatic substitution. The predictable reactivity, governed by the powerful electron-withdrawing nitro group, allows for the efficient and controlled introduction of a wide variety of amine, thiol, and alcohol-based functional groups. By understanding the underlying addition-elimination mechanism and carefully selecting reaction conditions, researchers can leverage this key intermediate to rapidly access novel and diverse chemical matter essential for advancing drug discovery and agrochemical development programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridinone Scaffolds and the Suzuki-Miyaura Reaction

Pyridinone structures are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their ability to engage in a variety of intermolecular interactions makes them ideal candidates for drug design. The targeted functionalization of the pyridinone ring is therefore of paramount importance in the synthesis of novel drug candidates and chemical probes. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the creation of carbon-carbon bonds, particularly in the context of constructing complex biaryl and hetero-biaryl systems.[1] Its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives have cemented its status as a cornerstone of modern synthetic chemistry.[2]

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 4-Chloro-5-nitropyridin-2(1H)-one, a challenging yet valuable substrate for the synthesis of novel substituted pyridinones. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols for both conventional and microwave-assisted syntheses, and provide insights into the critical parameters that govern the success of this transformation.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the nitro group and the pyridinone ring is expected to facilitate this step by rendering the carbon at the 4-position more electrophilic.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is therefore a critical parameter influencing the rate and efficiency of transmetalation.[2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)2, Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Challenges and Considerations for the Coupling of this compound

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges that must be addressed for a successful transformation:

  • Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than their bromide or iodide counterparts in the oxidative addition step.[1] The electron-withdrawing nitro group on the pyridinone ring helps to activate the C-Cl bond, but the choice of a highly active palladium catalyst and ligand system remains crucial.

  • Catalyst Inhibition: The presence of the nitrogen atom in the pyridine ring can lead to catalyst inhibition through coordination to the palladium center. This can sequester the active catalyst and impede the catalytic cycle. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic pathway.

  • Substrate and Product Solubility: The pyridinone starting material and the resulting arylated products may have limited solubility in common organic solvents. Careful selection of the solvent system is necessary to ensure a homogeneous reaction mixture, which is often key to achieving high yields.

  • Influence of the Nitro Group: While the nitro group activates the C-Cl bond towards oxidative addition, it can also participate in side reactions. Under certain conditions, reduction of the nitro group can occur. Furthermore, the strong electron-withdrawing nature of the nitro group can influence the electronic properties of the final product.[4]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions may be necessary for different arylboronic acids.

Protocol 1: Conventional Heating

This protocol is suitable for initial screening and small-scale synthesis.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, SPhos-Pd-G2) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (0.025 mmol, 5 mol%), and the base (1.5 mmol).

  • Add the degassed solvent (3 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for the specified time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 7-10).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Conventional Heating (80-110 °C) inert->heating microwave Microwave Irradiation (120-150 °C) inert->microwave monitoring Monitor Progress (TLC/LC-MS) heating->monitoring microwave->monitoring extraction Aqueous Work-up (EtOAc/H2O) monitoring->extraction purification Column Chromatography extraction->purification product 4-Aryl-5-nitropyridin-2(1H)-one purification->product

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a representative optimization study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001245
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O1001268
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene110885
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3)Dioxane100879
5Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF (MW)1400.575

Note: Yields are for isolated product after column chromatography. This data is illustrative and actual results may vary.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst system, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

    • Inefficient Transmetalation: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃. Ensure the base is of high purity and anhydrous if required by the solvent system.

    • Decomposition of Boronic Acid: Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Using a slight excess of the boronic acid can compensate for this. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the oxidative addition is slow. Using a more active catalyst or a higher reaction temperature can sometimes mitigate this.

    • Reduction of the Nitro Group: If reduction of the nitro group is observed, consider using milder reaction conditions (lower temperature, shorter reaction time) or a different palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel, highly functionalized pyridinone derivatives. While the reaction presents certain challenges due to the nature of the heteroaromatic chloride substrate, a rational approach to the selection of the catalyst, base, and solvent system can lead to high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to successfully employ this powerful synthetic methodology.

References

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridinones from 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold in Modern Drug Discovery

The pyridinone core is a privileged scaffold in medicinal chemistry, valued for its unique combination of structural and electronic properties.[1][2][3] These six-membered heterocyclic systems can act as both hydrogen bond donors and acceptors, allowing them to form critical interactions with biological targets like protein kinases.[1][2][4] Consequently, pyridinone derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2]

The starting material, 4-Chloro-5-nitropyridin-2(1H)-one, is a highly valuable and versatile building block for accessing libraries of these important compounds. Its reactivity is dictated by two key features:

  • A Halogen Leaving Group: The chlorine atom at the C4 position is a competent leaving group.

  • A Strong Electron-Withdrawing Group: The nitro group at the C5 position, along with the ring nitrogen, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the C4 position highly electrophilic.[5][6]

This guide provides a detailed overview of the core synthetic strategies and step-by-step protocols for transforming this compound into a diverse range of functionalized pyridinone derivatives, enabling accelerated research and development in medicinal chemistry.

Core Synthetic Strategy: A Two-Stage Approach to Diversity

The functionalization of this compound is typically achieved through a robust two-stage process. This approach allows for the introduction of a wide variety of substituents and provides a molecular handle for further elaboration.

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Figure 1: Overall synthetic workflow for derivatization.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthetic strategy is the SNAr reaction. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon.[7][8] This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8][9] The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, which is the key to the reaction's facility. Aromaticity is then restored by the rapid expulsion of the chloride leaving group.[8][9]

dot graph G { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#202124", penwidth=1.5];

}

Figure 2: SNAr mechanism on the pyridinone core.

This reaction is highly versatile, allowing for the introduction of a wide range of functionalities by selecting the appropriate nucleophile (e.g., primary/secondary amines, thiols, alkoxides).

Stage 2: Reduction of the 5-Nitro Group

Once the C4 position is functionalized, the 5-nitro group serves as a synthetic handle for further modification. The most common and useful transformation is its reduction to a primary amine (NH₂). This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum.[10][11][12] The resulting 5-amino group can then be readily derivatized via acylation, sulfonylation, or other amine-specific chemistries, providing a second vector for generating structural diversity.

Experimental Protocols

Protocol 1: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 4-amino-5-nitropyridin-2(1H)-one derivatives.

A. Materials & Equipment

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., benzylamine, piperidine, aniline) (1.1 - 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, Ethyl Acetate (EtOAc), Hexanes, Brine solution

  • Rotary evaporator, Silica gel for column chromatography

B. Rationale for Component Selection

  • Solvent: Polar aprotic solvents like DMF are ideal as they effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[7]

  • Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.[5] K₂CO₃ is a suitable, more economical alternative for many substrates.

  • Equivalents: A slight excess of the amine nucleophile is used to ensure the complete consumption of the starting material.

C. Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to make a ~0.2 M solution).

  • Add the amine nucleophile (1.1 eq) and the base (2.0 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C. The exact temperature may require optimization depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 2-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Catalytic Hydrogenation of the 5-Nitro Group

This protocol describes the reduction of a 4-substituted-5-nitropyridin-2(1H)-one to its corresponding 5-amino derivative.

A. Materials & Equipment

  • 4-Substituted-5-nitropyridin-2(1H)-one (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite® for filtration

B. Safety Considerations

  • Palladium on carbon is flammable and can be pyrophoric, especially when dry or in the presence of solvents. Handle with care in a well-ventilated fume hood and never allow the catalyst to dry completely after use until it is properly quenched.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and the system is properly sealed.

C. Step-by-Step Procedure

  • In a suitable hydrogenation flask, dissolve the 4-substituted-5-nitropyridin-2(1H)-one (1.0 eq) in the chosen solvent (e.g., MeOH).

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (Nitrogen or Argon) before carefully introducing hydrogen gas (via a balloon or from a pressurized source).

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC. The product will have a significantly different Rf and may require a more polar eluent system. The reaction is typically complete in 4-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-amino-pyridinone derivative, which is often pure enough for subsequent steps or can be further purified by recrystallization or chromatography.

Data Summary: Representative SNAr Reactions

The following table summarizes typical reaction conditions and outcomes for the SNAr reaction on this compound with various nucleophiles. Yields are representative and can vary based on specific substrate and optimization.

Nucleophile (R-Nu)BaseSolventTemp (°C)Time (h)Typical Yield (%)
BenzylamineDIPEADMF803> 90
PiperidineK₂CO₃MeCN702> 95
AnilineK₂CO₃DMF100675-85
4-Methoxy-thiophenolK₂CO₃DMF604> 90
Sodium MethoxideN/AMeOH502> 95

References

The Versatile Precursor: Leveraging 4-Chloro-5-nitropyridin-2(1H)-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold in Kinase Inhibitor Design

The pyridinone structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] Its inherent properties, including the capacity to act as both a hydrogen bond donor and acceptor, make it particularly well-suited for the design of kinase inhibitors.[2] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridinone core can effectively mimic the hinge-binding interactions of the native ATP ligand, providing a robust anchor for developing potent and selective inhibitors.[2]

4-Chloro-5-nitropyridin-2(1H)-one emerges as a highly valuable and versatile precursor for the synthesis of diverse libraries of pyridinone-based kinase inhibitors. Its chemical architecture, featuring a reactive chloro substituent and an electron-withdrawing nitro group, allows for facile and regioselective functionalization. The chloro group at the 4-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. Concurrently, the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a pathway to install various amine-containing fragments, which are crucial for modulating solubility, cell permeability, and target engagement.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a starting material for the synthesis of potential kinase inhibitors. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key synthetic transformations.

Chemical and Physical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 850663-54-6[3]
Molecular Formula C₅H₃ClN₂O₃[4]
Molecular Weight 174.54 g/mol [5]
Appearance Yellow solid[5]
Purity >98% (typical)[4]

Core Synthetic Strategies and Protocols

The strategic functionalization of this compound can be primarily achieved through two powerful and complementary reaction pathways: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The following protocols are designed to be adaptable and provide a solid foundation for the synthesis of a diverse range of derivatives.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. In this context, it is employed to couple an aryl or heteroaryl boronic acid with the 4-chloro position of the pyridinone core. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Scientific Rationale: The palladium catalyst, in its Pd(0) active form, undergoes oxidative addition into the C-Cl bond of the pyridinone. A subsequent transmetalation step with the boronic acid (activated by a base) and reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[6] The electron-deficient nature of the chloropyridine enhances its reactivity in the oxidative addition step.[1]

Experimental Protocol: Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Reaction vessel (Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.[7]

  • Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.[7]

  • Stir the reaction mixture at a temperature between 80-120 °C.[7] The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-nitropyridin-2(1H)-one derivative.[7]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - Pyridinone - Boronic Acid - Catalyst - Base vessel Add to Dry Schlenk Tube reagents->vessel inert Evacuate & Backfill with N₂/Ar (3x) vessel->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 80-120 °C with Stirring solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/H₂O) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-withdrawing nitro group at the 5-position significantly activates the pyridinone ring for nucleophilic attack, making the chloro group at the 4-position an excellent leaving group for SNAr reactions. This allows for the introduction of various amine nucleophiles, a common strategy for tuning the pharmacokinetic properties of drug candidates.

Scientific Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient carbon at the 4-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group.[8]

Experimental Protocol: Amine Substitution

Materials:

  • 4-Aryl-5-nitropyridin-2(1H)-one (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.1-2.0 equiv)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or K₂CO₃) (1.2-3.0 equiv)

  • Anhydrous solvent (e.g., Ethanol, Isopropanol (IPA), Acetonitrile (ACN), or DMF)

  • Reaction vessel (round-bottom flask with condenser or sealed vial)

Procedure:

  • In a round-bottom flask, dissolve the 4-aryl-5-nitropyridin-2(1H)-one in the chosen anhydrous solvent.

  • Add the amine nucleophile, followed by the base, to the solution at room temperature with stirring.

  • Heat the reaction mixture to a temperature between 80 °C and reflux. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, filter the product and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the 4-amino-5-nitropyridin-2(1H)-one derivative.

Reaction Mechanism: SNAr and Suzuki Coupling

G start This compound suzuki_product 4-Aryl-5-nitropyridin-2(1H)-one start->suzuki_product Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) snar_product 4-(Arylamino)-5-nitropyridin-2(1H)-one start->snar_product SNAr Reaction (ArNH₂, Base) reduction_product 5-Amino-4-(arylamino)pyridin-2(1H)-one (Kinase Inhibitor Scaffold) suzuki_product->reduction_product Further Functionalization (e.g., Nitro Reduction, SNAr) snar_product->reduction_product Further Functionalization (e.g., Nitro Reduction, Suzuki)

Caption: Synthetic pathways from the precursor.

Application in Kinase Inhibitor Synthesis: A Strategic Overview

The derivatives synthesized from this compound can be further elaborated to generate potent kinase inhibitors. A common subsequent step is the reduction of the nitro group to an amine. This newly formed amino group can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems that can interact with other regions of the kinase active site.

For instance, the 4-anilino-5-aminopyridin-2(1H)-one scaffold is a key intermediate for inhibitors targeting kinases such as Src and Aurora kinases.[2][9] The 4-anilino moiety often occupies the hydrophobic pocket adjacent to the hinge region, while the pyridinone core forms the critical hydrogen bonds with the kinase hinge. The 5-amino group serves as a handle for introducing substituents that can enhance potency and selectivity.

Data Summary: Representative Kinase Inhibitor Scaffolds

Precursor DerivativeTarget Kinase Family (Example)Key Interactions
4-Anilino-5-acylaminopyridin-2(1H)-oneSrc Family KinasesH-bonds to hinge, hydrophobic interactions
4-(Heteroaryl)-5-aminopyridin-2(1H)-oneAurora KinasesH-bonds to hinge, specific polar contacts
Fused PyridopyrimidinonesPolo-like Kinase (PLK)Extended H-bonding network, shape complementarity

Conclusion and Future Outlook

This compound is a powerful and economically viable precursor for the synthesis of a wide range of kinase inhibitors. Its predictable reactivity at the 4-position through both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution allows for a modular and efficient approach to library synthesis in drug discovery programs. The protocols outlined in this application note provide a solid and reproducible foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Future work will likely focus on the development of one-pot, multi-step reaction sequences starting from this precursor to further streamline the synthesis of complex kinase inhibitors and to explore novel kinase targets.

References

The Strategic Role of 4-Chloro-5-nitropyridin-2(1H)-one in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of enhanced agricultural productivity and global food security, the development of potent and selective agrochemicals is of paramount importance. At the heart of this innovation lies the strategic use of versatile chemical intermediates that serve as foundational building blocks for complex active ingredients. Among these, 4-Chloro-5-nitropyridin-2(1H)-one, a substituted pyridine derivative, has emerged as a crucial precursor in the synthesis of a new generation of herbicides and fungicides. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-withdrawing nitro group, and a pyridinone core—offers a rich platform for molecular elaboration, enabling the precise construction of agrochemicals with targeted biological activity.[1]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the key chemical transformations this intermediate undergoes, supported by detailed protocols and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

Core Chemical Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions activated by the nitro group. The chlorine atom at the 4-position is a good leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. The pyridinone tautomer allows for reactions at the oxygen or nitrogen atoms. This multi-faceted reactivity allows for a variety of synthetic manipulations to build complex molecular architectures.

A key transformation in the utilization of this compound is the conversion of its 2-hydroxy (or 2-oxo) group into other functionalities. For instance, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can transform the hydroxyl group into a chlorine atom, yielding a dichlorinated pyridine intermediate. This di-chloro intermediate can then undergo selective nucleophilic substitutions at different positions.

Another critical reaction is the reduction of the nitro group to an amine. This is a fundamental step in the synthesis of many biologically active molecules. The resulting amino group can be diazotized and subsequently replaced by a variety of other functional groups via Sandmeyer-type reactions, or it can be used as a handle for the introduction of other substituents.[2][3][4]

Application in the Synthesis of Picolinic Acid Herbicides

A significant application of this compound and its derivatives is in the synthesis of picolinic acid herbicides. This class of herbicides, which includes commercially important compounds like aminopyralid and clopyralid, functions as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[5] The synthesis of these molecules often involves the construction of a substituted pyridine-2-carboxylic acid core.

While a direct, one-pot synthesis from this compound to a commercial herbicide is not commonly documented, a plausible and scientifically sound synthetic pathway can be constructed based on established chemical transformations of pyridine derivatives. This multi-step synthesis highlights the strategic importance of our starting intermediate.

Proposed Synthetic Pathway to a 4-Aminopicolinic Acid Precursor

The following proposed pathway illustrates how this compound can be utilized to construct a key precursor for picolinic acid herbicides. This pathway involves a series of fundamental organic reactions that are well-documented in the chemical literature for pyridine compounds.

Synthetic Pathway A This compound B 2,4-Dichloro-5-nitropyridine A->B  POCl₃ C 4-Chloro-2-cyano-5-nitropyridine B->C  NaCN, DMSO D 5-Amino-4-chloro-2-cyanopyridine C->D  Fe, NH₄Cl E 5-Amino-4-chloropicolinamide D->E  H₂SO₄, H₂O F 5-Amino-4-chloropicolinic acid E->F  NaNO₂, H₂O, H⁺

Caption: Proposed synthetic pathway from this compound to a 4-aminopicolinic acid precursor.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway. These protocols are based on established procedures for similar pyridine derivatives and are intended to serve as a guide for researchers.

Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyridine

This protocol describes the conversion of the 2-hydroxy group of the starting material into a chloro group, a crucial step to enable further functionalization at this position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2,4-Dichloro-5-nitropyridine.

Data Presentation:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
2,4-Dichloro-5-nitropyridineC₅H₂Cl₂N₂O₂192.99Yellow solid85-95
Protocol 2: Synthesis of 4-Chloro-2-cyano-5-nitropyridine

This step involves a nucleophilic substitution of the 2-chloro group with a cyanide ion, introducing the precursor to the carboxylic acid functionality.

Materials:

  • 2,4-Dichloro-5-nitropyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, dissolve 2,4-Dichloro-5-nitropyridine (1 equivalent) in DMSO.

  • Add sodium cyanide (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-Chloro-2-cyano-5-nitropyridine.

Data Presentation:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
4-Chloro-2-cyano-5-nitropyridineC₆H₂ClN₃O₂183.56Pale yellow solid80-90
Protocol 3: Synthesis of 5-Amino-4-chloro-2-cyanopyridine

This protocol details the selective reduction of the nitro group to an amino group, a critical step for tuning the electronic properties and providing a new site for functionalization.[6][7]

Materials:

  • 4-Chloro-2-cyano-5-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, suspend 4-Chloro-2-cyano-5-nitropyridine (1 equivalent) and ammonium chloride (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux and add iron powder (5 equivalents) portion-wise over 30 minutes.

  • Continue to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain 5-Amino-4-chloro-2-cyanopyridine.

Data Presentation:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
5-Amino-4-chloro-2-cyanopyridineC₆H₄ClN₃153.57Off-white solid75-85

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed chemical intermediates in driving innovation in the agrochemical industry. Its inherent reactivity and synthetic accessibility provide a robust starting point for the development of a diverse range of herbicides and fungicides. The protocols outlined in this guide, while based on established chemical principles, offer a framework for the practical synthesis of valuable agrochemical precursors.

As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of novel agrochemical scaffolds derived from this promising intermediate.

References

Application Notes & Protocols: Synthesis of Herbicides and Pesticides from 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridinone Building Block in Agrochemical Synthesis

4-Chloro-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound that has emerged as a critical starting material in the synthesis of modern agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: a labile chlorine atom at the 4-position, an electron-withdrawing nitro group at the 5-position, and the pyridinone ring system itself. This unique combination of functional groups allows for a diverse range of chemical transformations, making it an ideal scaffold for the development of novel herbicides and pesticides with tailored biological activities. The strategic manipulation of these reactive sites enables the precise construction of complex molecules designed to target specific biological pathways in weeds and pests, leading to the creation of more effective and environmentally benign crop protection agents.

This guide provides detailed protocols and technical insights into the synthesis of herbicidal compounds derived from this compound, with a focus on the synthesis of pyridyl aryl ether herbicides, a class of compounds known for their potent bioactivity.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The primary reaction exploited in the derivatization of this compound for agrochemical synthesis is nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles. This reaction is the cornerstone for creating a library of derivatives with diverse functionalities.

sn_ar_mechanism reactant1 This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reactant1->intermediate + Nu- reactant2 Nucleophile (Nu-H) reactant2->intermediate - H+ base Base product Substituted Pyridinone Derivative intermediate->product - Cl-

Caption: Generalized Nucleophilic Aromatic Substitution on this compound.

Application Protocol 1: Synthesis of a Pyridyl Phenyl Ether Herbicide

This protocol details the synthesis of a novel pyridyl phenyl ether derivative, a class of compounds often associated with the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis in plants.[2][3][4] Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death.

Principle:

The synthesis involves the reaction of this compound with a substituted phenol in the presence of a base. The phenoxide, generated in situ, acts as the nucleophile, displacing the chloride to form the corresponding pyridyl phenyl ether.

synthesis_workflow cluster_synthesis Synthesis of Pyridyl Phenyl Ether start Start: Weigh Reagents dissolve_phenol Dissolve Substituted Phenol and Base in Solvent start->dissolve_phenol add_pyridinone Add this compound dissolve_phenol->add_pyridinone reaction Heat Reaction Mixture (e.g., 80-120 °C) add_pyridinone->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purify Product (Crystallization/Chromatography) workup->purification analysis Characterize Product (NMR, MS, MP) purification->analysis end End: Pure Product analysis->end

Caption: Experimental workflow for the synthesis of a pyridyl phenyl ether herbicide.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Example
This compound850663-54-6174.54BLDpharm
2-Chloro-4-(trifluoromethyl)phenol35852-58-5196.55Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Merck
N,N-Dimethylformamide (DMF)68-12-273.09Fisher Scientific
Ethyl Acetate141-78-688.11VWR
Hexanes110-54-386.18VWR
Deionized Water7732-18-518.02-
Brine (Saturated NaCl solution)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Acros Organics
Detailed Synthesis Protocol:
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-(trifluoromethyl)phenol (1.97 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

    • Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Addition of Pyridinone:

    • To the stirred suspension, add this compound (1.75 g, 10 mmol) portion-wise over 5 minutes.

  • Reaction:

    • Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting pyridinone spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold deionized water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with an additional 50 mL of deionized water.

    • Alternatively, if an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization:

    • The final product, 4-(2-chloro-4-(trifluoromethyl)phenoxy)-5-nitropyridin-2(1H)-one, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should also be determined.

Expected Results and Data:
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆)δ (ppm): 11.5-12.5 (br s, 1H, NH), 8.6-8.8 (s, 1H, Py-H), 7.8-8.0 (d, 1H, Ar-H), 7.5-7.7 (dd, 1H, Ar-H), 7.3-7.5 (d, 1H, Ar-H), 6.2-6.4 (s, 1H, Py-H). (Predicted, requires experimental verification)
Purity (HPLC)>98%

Application Protocol 2: Subsequent Reduction of the Nitro Group

To further diversify the synthesized herbicidal scaffold, the nitro group can be reduced to an amino group. This amino functionality can then be further derivatized to fine-tune the biological activity of the molecule.

Principle:

The nitro group of the synthesized pyridyl phenyl ether is reduced to an amine using a standard reducing agent such as tin(II) chloride in an acidic medium or catalytic hydrogenation.

reduction_workflow cluster_reduction Nitro Group Reduction start Start: Dissolve Nitro Compound add_reductant Add Reducing Agent (e.g., SnCl₂·2H₂O in EtOH/HCl) start->add_reductant reaction Heat to Reflux add_reductant->reaction neutralization Cool and Neutralize with Base (e.g., sat. NaHCO₃) reaction->neutralization extraction Extract with Organic Solvent neutralization->extraction purification Purify Amino Derivative extraction->purification end End: Aminopyridinone Product purification->end

Caption: Workflow for the reduction of the nitro group to an amino group.

Detailed Synthesis Protocol:
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 4-(2-chloro-4-(trifluoromethyl)phenoxy)-5-nitropyridin-2(1H)-one (3.35 g, 10 mmol) in 100 mL of ethanol.

    • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

  • Reaction:

    • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add 100 mL of water and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic phase to yield the crude 5-amino-4-(2-chloro-4-(trifluoromethyl)phenoxy)pyridin-2(1H)-one.

    • If necessary, purify the product by column chromatography.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The protocols outlined in this guide demonstrate a straightforward and efficient methodology for the preparation of pyridyl phenyl ether herbicides. The resulting aminopyridinone scaffold opens up further avenues for chemical exploration, allowing for the introduction of diverse functionalities to optimize herbicidal activity, selectivity, and environmental profile. Future research in this area will likely focus on expanding the library of derivatives and conducting extensive biological screening to identify next-generation crop protection solutions.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis with 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridin-2(1H)-ones

Substituted pyridin-2(1H)-one scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of a wide array of therapeutic agents. Their prevalence is due to their ability to act as versatile pharmacophores, engaging in various biological interactions. The functionalization of the pyridinone ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its efficacy, selectivity, and pharmacokinetic profile.

4-Chloro-5-nitropyridin-2(1H)-one is a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. The presence of a chloro substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The electron-withdrawing nitro group at the 5-position modulates the reactivity of the heterocyclic core, influencing the efficiency of these coupling reactions. This guide provides detailed protocols and technical insights for the application of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this versatile substrate.

Understanding the Catalytic Cycles: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, proceeding through a common series of steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]

General Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition OxAdd->PdII R-X Trans Transmetalation / Amine Coordination PdII_R R-Pd(II)L_n-R' PdII->PdII_R Transmetalation/ Amine Coordination Trans->PdII_R R'-M PdII_R->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product Substrate R-X CouplingPartner R'-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial and often rate-limiting step is the oxidative addition of the aryl chloride (in this case, this compound) to a low-valent palladium(0) complex. This is followed by the introduction of the coupling partner and culminates in the reductive elimination of the desired product, regenerating the active palladium(0) catalyst. The efficiency of each step is highly dependent on the choice of ligands, base, and solvent.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the functionalization of this compound. Due to the electron-deficient nature of the substrate, careful selection of the catalytic system is crucial for achieving high yields.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and vinyl-substituted pyridinones. For electron-deficient chlorides like our substrate, the use of bulky, electron-rich phosphine ligands is often necessary to promote the challenging oxidative addition step.[2]

Suzuki Protocol start Start reagents Combine Substrate, Boronic Acid, Base, Pd Precatalyst, and Ligand in a vial start->reagents solvent Add degassed solvent reagents->solvent purge Purge with inert gas (Ar or N2) solvent->purge heat Heat reaction mixture with stirring purge->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Cool, dilute with organic solvent, and wash with aqueous solution monitor->workup purify Dry organic layer and purify by chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl- or Vinylboronic acid (or boronate ester)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the degassed solvent (to achieve a concentration of 0.1-0.2 M).

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective precursors for the active Pd(0) species.
Ligand XPhos, SPhos, or RuPhos (2-10 mol%)Bulky, electron-rich ligands that facilitate the oxidative addition of the aryl chloride.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases that promote transmetalation without causing substrate degradation.
Solvent 1,4-Dioxane, Toluene, or DMFAprotic solvents that are stable at elevated temperatures and effectively solubilize the reactants.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The choice of ligand is critical for achieving high yields, especially with challenging substrates like chloropyridines.[3]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium-ligand complex

  • Buchwald ligand (e.g., BrettPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (1-3 mol%), the ligand (1.2-3.6 mol%), and the base (1.2-1.5 equiv) to a reaction vial.

  • Add the amine (1.1-1.3 equiv) and the degassed solvent.

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry.

  • Concentrate the solvent and purify the product by column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or pre-formed complexes (1-3 mol%)Pre-formed catalysts can offer higher activity and reproducibility.
Ligand BrettPhos or RuPhos (1.2-3.6 mol%)These bulky biarylphosphine ligands are highly effective for the amination of heteroaryl chlorides.[3]
Base NaOtBu or LHMDS (1.2-1.5 equiv)Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or THFAprotic solvents that are compatible with the strong bases used.
Temperature 80-100 °CSufficient thermal energy is needed to drive the reaction to completion.
Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridinones, which are valuable intermediates for further functionalization. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)A common and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide, which is crucial for transmetalation.[4]
Base Et₃N or DIPEA (2-3 equiv)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF or DMFPolar aprotic solvents that facilitate the reaction.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient, but heating may be required for less reactive substrates.

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. Below are common issues encountered in palladium-catalyzed couplings with electron-deficient substrates and their potential solutions.

IssuePotential CauseSuggested Solution
Low or no conversion Inefficient oxidative addition.Increase reaction temperature; screen more electron-rich and bulky ligands (e.g., Buchwald-type ligands).
Catalyst deactivation.Ensure rigorous exclusion of air and moisture; use a glovebox for reaction setup.[5]
Formation of side products Homocoupling of the boronic acid (Suzuki).Use a stronger base or a different solvent system.
Reduction of the nitro group.Use milder reaction conditions or a different palladium source.
Poor reproducibility Inconsistent catalyst activity.Use pre-formed palladium-ligand complexes for better consistency.

Conclusion

The palladium-catalyzed functionalization of this compound offers a powerful and versatile platform for the synthesis of a diverse range of substituted pyridinone derivatives. The protocols outlined in this guide, based on established principles of cross-coupling chemistry, provide a solid foundation for researchers in drug discovery and development. By understanding the underlying mechanisms and carefully selecting the reaction parameters, scientists can efficiently access novel molecular architectures with significant therapeutic potential.

References

Application Notes & Protocols for the Synthesis of Bioactive Heterocycles Using 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 4-Chloro-5-nitropyridin-2(1H)-one in Modern Synthesis

In the landscape of medicinal and agricultural chemistry, the pyridine ring is a "privileged structural motif," frequently appearing in a vast array of bioactive molecules.[1] Among the myriad of pyridine-based synthons, this compound stands out as a particularly versatile and powerful building block. Its utility stems from a finely tuned electronic architecture: the electron-withdrawing nitro group and the ring nitrogen work in concert to activate the C4 position, rendering the chloro substituent highly susceptible to displacement. This inherent reactivity provides a reliable entry point for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), paving the way for the construction of complex heterocyclic systems with significant biological potential.[1][2]

This guide moves beyond simple procedural lists. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and field-proven protocols for leveraging this key intermediate. We will explore the causality behind experimental choices, offer robust, self-validating methodologies, and ground our discussion in authoritative chemical principles.

Core Mechanistic Principles: Understanding the Reactivity

The synthetic power of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridine ring, especially when substituted with a potent electron-withdrawing group like a nitro group, becomes electron-deficient and thus susceptible to attack by nucleophiles.[3]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group.

The key to this reactivity is the stabilization of the negatively charged Meisenheimer intermediate. The electron density is delocalized onto the electronegative oxygen atoms of the nitro group, which is positioned para to the site of attack. This stabilization is crucial for lowering the activation energy of the reaction.[4][7]

Caption: General Mechanism of SNAr on this compound.

Application & Protocols: Building Diverse Scaffolds

The true utility of this reagent is demonstrated by the breadth of nucleophiles it can accommodate, leading to a wide variety of substituted pyridinones and, subsequently, complex fused heterocycles.

Direct Substitution via C-N, C-O, and C-S Bond Formation

The most direct application involves the displacement of the C4 chlorine with heteroatom nucleophiles.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles (C-N Bond Formation)

This protocol is broadly applicable to primary and secondary aliphatic and aromatic amines. The resulting 4-amino-5-nitropyridin-2(1H)-one derivatives are valuable intermediates for further elaboration.

  • Scientific Rationale: The reaction requires a base to neutralize the hydrochloric acid (HCl) generated in situ. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal as it will not compete with the primary/secondary amine nucleophile. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, but alcohols like ethanol or isopropanol are often sufficient and simplify work-up.[6]

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Amine nucleophile (primary or secondary) (1.1 - 1.5 equiv)

    • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

    • Anhydrous solvent (e.g., Ethanol, DMF, or NMP)

    • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line

  • Step-by-Step Methodology:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol, to a concentration of ~0.1 M).

    • Add the amine nucleophile (1.1 equiv) to the solution via syringe.

    • Add the base (e.g., triethylamine, 1.5 equiv) to the mixture.

    • Heat the reaction mixture to reflux (for ethanol) or a suitable temperature (60-100 °C for DMF) and stir for 2-6 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates completion.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume in vacuo using a rotary evaporator.

    • Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. This removes the amine hydrochloride salt and any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-amino-substituted pyridinone.

Data Presentation: Representative Reaction Conditions

NucleophileSolventBaseTemp (°C)Time (h)Typical Yield (%)
AnilineEthanolTEAReflux485-95
PiperidineEthanolTEAReflux2>90
MorpholineIsopropanolDIPEA803>90
BenzylamineDMFK₂CO₃80480-90
Sodium AzideDMF/H₂ON/A100675-85
Sodium MethoxideMethanolN/AReflux2>95
Sodium ThiophenoxideDMFK₂CO₃603>90

Note: Conditions are illustrative and may require optimization for specific substrates.

Advanced Synthesis: Construction of Fused Heterocyclic Systems

A powerful extension of this chemistry is the synthesis of fused bicyclic and polycyclic systems. This is typically achieved by first installing a nucleophile containing a second reactive handle, followed by an intramolecular cyclization step. A common and highly effective strategy involves the reduction of the nitro group to a reactive amino group.

Protocol 2: Synthesis of a Fused Pyrazinone Ring System

This protocol details a two-step sequence: SNAr with an amino acid ester, followed by reductive cyclization.

  • Scientific Rationale: The initial SNAr reaction proceeds as described in Protocol 1. The subsequent step involves the selective reduction of the aromatic nitro group to an amine using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation. The newly formed ortho-amino-amide system is now perfectly poised for intramolecular cyclization upon heating, which proceeds via nucleophilic attack of the aniline-type amine onto the ester carbonyl, eliminating the alcohol to form the fused pyrazinone ring.

Fused_System_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization Start This compound + Glycine Methyl Ester SNAr SNAr Reaction (Protocol 1 Conditions) Start->SNAr Intermediate1 4-(Methoxycarbonylmethylamino)- 5-nitropyridin-2(1H)-one SNAr->Intermediate1 Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate1->Reduction Purify & Proceed Intermediate2 Ortho-diamino Intermediate (Unstable, used in situ) Reduction->Intermediate2 Cyclization Intramolecular Cyclization (Thermal or Acid-catalyzed) Intermediate2->Cyclization FinalProduct Fused Dihydropyrazinopyridinone Cyclization->FinalProduct

Caption: Workflow for synthesizing a fused heterocyclic system.

  • Step A: SNAr with Glycine Methyl Ester

    • Follow Protocol 1, using glycine methyl ester hydrochloride (1.2 equiv) as the nucleophile and two equivalents of triethylamine (to neutralize both the HCl salt and the HCl generated during the reaction).

    • Use DMF as the solvent and maintain the reaction at 60-70 °C for 4-6 hours.

    • After work-up and purification, obtain the intermediate, 4-((2-methoxy-2-oxoethyl)amino)-5-nitropyridin-2(1H)-one.

  • Step B: Reductive Intramolecular Cyclization

    • Reduction: Dissolve the purified intermediate from Step A (1.0 equiv) in a solvent mixture like ethyl acetate/ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (H₂, typically 50 psi or via a balloon) and stir vigorously at room temperature for 3-5 hours until TLC analysis shows consumption of the starting material.

    • Trustworthiness Check: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad with the reaction solvent.

    • Cyclization: Concentrate the filtrate in vacuo. The resulting crude amino-intermediate can often be cyclized by dissolving it in a high-boiling solvent like acetic acid or toluene and heating to reflux for 2-4 hours.

    • Cool the mixture. The product may precipitate upon cooling. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the final fused heterocyclic product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time. 2. Weak nucleophile. 3. Deactivated starting material (hydrolysis).1. Increase temperature or prolong reaction time. 2. Use a more polar aprotic solvent (DMF, NMP). For weak nucleophiles, consider using a stronger base (e.g., K₂CO₃, NaH) to generate a more potent anionic nucleophile. 3. Ensure starting material is pure and dry.
Low Yield 1. Competing side reactions (e.g., O-alkylation of the pyridinone). 2. Product degradation under reaction conditions. 3. Inefficient work-up or purification.1. For O- vs N-alkylation, choice of base/solvent is key. Aprotic solvents with carbonate bases often favor N-alkylation. 2. Monitor the reaction and stop it as soon as the starting material is consumed. 3. Optimize extraction pH and chromatography conditions.
Multiple Products 1. Reaction with a bifunctional nucleophile at both ends. 2. Contamination in starting materials.1. Use a large excess of the nucleophile to favor mono-substitution. Alternatively, use a protecting group strategy. 2. Verify the purity of all reagents before starting.

Conclusion and Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of high-value heterocyclic compounds. The protocols and principles outlined here demonstrate its capacity for undergoing clean and predictable nucleophilic aromatic substitution reactions, providing access to a rich diversity of molecular architectures. The resulting substituted and fused pyridinone systems are central to ongoing research in drug discovery, with applications as inhibitors, antivirals, and more, as well as in the development of next-generation agrochemicals.[2][8][9] A thorough understanding of its reactivity empowers chemists to design and execute innovative synthetic routes to novel bioactive molecules.

References

Application Notes and Protocols: The Strategic Use of 4-Chloro-5-nitropyridin-2(1H)-one in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant therapeutic properties, including antiviral activity.[1][2] This guide focuses on 4-Chloro-5-nitropyridin-2(1H)-one, a highly functionalized and reactive building block, pivotal for the development of next-generation antiviral agents. We will explore its chemical properties, the mechanistic basis for its utility, and provide detailed, field-proven protocols for its application in synthesizing potential antiviral drug candidates. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile synthon.

Introduction: Why this compound is a Key Intermediate

The quest for novel antiviral therapies is a global health priority, driven by the emergence of new viral threats and the development of resistance to existing drugs.[3][4] Pyridinone derivatives have emerged as a promising class of compounds, demonstrating broad-spectrum activity against a range of viruses, including influenza, hepatitis B and C, and coronaviruses.[5][6][7][8]

This compound stands out as a strategic starting material due to its inherent electronic properties. The pyridine ring is rendered electron-deficient by the ring nitrogen. This effect is powerfully amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position. Consequently, the carbon atom at the C4 position, bearing the chloro substituent, becomes highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . This predictable reactivity allows for the controlled and regioselective introduction of diverse functional groups, a cornerstone of modern drug discovery.[9]

Physicochemical & Safety Data

Before proceeding to synthetic protocols, it is crucial to understand the properties and safe handling procedures for this reagent.

PropertyValueReference
CAS Number 850663-54-6[10][11][12]
Molecular Formula C₅H₃ClN₂O₃[10]
Molecular Weight 174.54 g/mol [10]
IUPAC Name 4-chloro-5-nitropyridin-2-ol[10]
Appearance Typically a yellow solid[13]

Safety & Handling: this compound is a hazardous chemical and must be handled with appropriate precautions.[14]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[14][15] Causes skin and eye irritation.[15]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[14] Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16]

  • Handling: Avoid formation of dust and aerosols.[16] Use non-sparking tools. Ensure adequate ventilation.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[14][16]

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthesis is its participation in SNAr reactions. This allows for the displacement of the C4-chloro group with a wide variety of nucleophiles (N-, O-, S-, and C-based).

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The high regioselectivity for substitution at the C4 position is a direct result of the powerful electron-withdrawing nitro group at C5, which stabilizes the key intermediate.[9]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[9] The negative charge is delocalized and stabilized by the adjacent nitro group.

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, an excellent leaving group, yielding the 4-substituted pyridinone product.[9]

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound meisenheimer Meisenheimer Complex (Stabilized by -NO₂) start->meisenheimer + Nu:⁻ (Addition) nucleophile Nucleophile (Nu:⁻) product 4-Substituted Pyridinone meisenheimer->product - Cl⁻ (Elimination) leaving_group Chloride Ion (Cl⁻)

Causality of the SNAr reaction on the pyridinone core.
General Experimental Workflow

A typical synthesis follows a standardized workflow, which ensures reproducibility and high purity of the final product. This process is applicable to most nucleophilic substitution reactions with this substrate.[17]

Workflow prep 1. Preparation - Dry glassware - Weigh reactants - Prepare anhydrous solvent setup 2. Reaction Setup - Dissolve pyridinone in solvent - Add base (if required) - Add nucleophile dropwise prep->setup reaction 3. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Quench reaction - Partition (e.g., EtOAc/H₂O) - Extract aqueous layer reaction->workup purify 5. Purification & Characterization - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify (Chromatography/Recrystallization) - Characterize (NMR, MS) workup->purify

Standard workflow for synthesis of 4-substituted pyridinones.

Protocols: Synthesizing Antiviral Scaffolds

The following protocols provide detailed, step-by-step methodologies for creating key structural motifs found in antiviral compounds. These are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of a 4-Amino-5-nitropyridin-2(1H)-one Derivative

Amine functionalities are ubiquitous in antiviral drugs, often serving as key hydrogen bond donors or acceptors for target engagement. This protocol details a regioselective amination at the C4 position.[9]

Reaction1 reactant1 This compound conditions Base (e.g., TEA, DIPEA) Solvent (e.g., ACN, DMF) Room Temperature reactant1->conditions reactant2 +   R-NH₂ (Amine) reactant2->conditions product 4-(Alkylamino)-5-nitropyridin-2(1H)-one conditions->product

Reaction scheme for C4-amination of the pyridinone core.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen line

  • TLC plates, ethyl acetate (EtOAc), hexanes

  • Rotary evaporator, separatory funnel, silica gel for chromatography

Procedure:

  • Preparation: Under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.73 mmol) to a dry round-bottom flask with a magnetic stir bar. Dissolve it in anhydrous acetonitrile (20 mL).

  • Addition of Base: Add triethylamine (e.g., 1.16 g, 11.46 mmol, 1.6 mL) to the stirred solution.

  • Nucleophile Addition: In a separate vial, dissolve the amine (e.g., 6.30 mmol) in acetonitrile (5 mL). Add this solution dropwise to the reaction flask at room temperature over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC (e.g., 1:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[9]

  • Extraction: Partition the resulting residue between ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).[9]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 4-amino derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterExpected Value
Reaction Time 2-4 hours
Temperature Room Temperature
Hypothetical Yield 85-95%
Purity (post-chromatography) >98%
Protocol 2: Synthesis of a 4-Aryloxy-5-nitropyridin-2(1H)-one Derivative

Ether linkages are important for introducing bulky aromatic groups, which can form beneficial hydrophobic or π-stacking interactions with viral protein targets. This protocol uses a substituted phenol as the nucleophile.[18]

Reaction2 reactant1 This compound conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF) 60-80 °C reactant1->conditions reactant2 +   Ar-OH (Phenol) reactant2->conditions product 4-(Aryloxy)-5-nitropyridin-2(1H)-one conditions->product

Reaction scheme for C4-etherification of the pyridinone core.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Substituted phenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH, 60% in oil, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for heated reactions, oil bath

  • TLC supplies, rotary evaporator, silica gel

Procedure:

  • Preparation (using K₂CO₃): To a solution of this compound (e.g., 1.0 g, 5.73 mmol) and the desired phenol (6.30 mmol) in anhydrous DMF (20 mL), add potassium carbonate (1.58 g, 11.46 mmol).

  • Reaction: Heat the reaction mixture in an oil bath to 70 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (100 mL). A precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Dry the collected solid or the concentrated organic extracts. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

  • Characterization: Confirm the product identity and purity via NMR and HRMS.

ParameterExpected Value
Reaction Time 6-12 hours
Temperature 70 °C
Hypothetical Yield 70-90%
Purity (post-purification) >98%

Downstream Synthetic Strategy and Antiviral Relevance

The products from these initial SNAr reactions are not typically the final antiviral compounds but are crucial intermediates. A common and powerful subsequent step is the reduction of the nitro group to an amine. This transformation unlocks a wealth of further chemical modifications.

  • Reduction: The -NO₂ group can be selectively reduced to an -NH₂ group using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite).

  • Further Derivatization: The newly formed C5-amine can undergo acylation, sulfonylation, or reductive amination to build out a library of analogues for Structure-Activity Relationship (SAR) studies. This strategy is critical for optimizing a compound's activity against viral targets like polymerases or proteases.[7][8]

The strategic placement of diverse functional groups on the pyridinone core allows for fine-tuning interactions with viral targets, ultimately leading to the identification of potent and selective antiviral agents.[5][19] The protocols and strategies outlined here provide a robust foundation for researchers to exploit the synthetic potential of this compound in this critical endeavor.

References

Application Notes and Protocols: 4-Chloro-5-nitropyridin-2(1H)-one in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinone Scaffold

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with unique mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the 2-pyridone core structure has emerged as a "privileged scaffold".[3] This is due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its favorable physicochemical properties like aqueous solubility and lipophilicity.[3] Pyridone-based compounds have demonstrated a wide range of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[4][5][6][7]

4-Chloro-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a diverse array of bioactive molecules, including pharmaceuticals and agrochemicals.[8][9] Its chemical architecture, featuring a chlorine atom at the 4-position and a nitro group at the 5-position, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] This reactivity makes it an ideal starting material for the construction of complex molecular frameworks, particularly for the development of novel pyridone-based antibacterial agents.

This guide provides a comprehensive overview of the application of this compound in the synthesis of potential antibacterial agents, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Chemical Properties and Reactivity Profile

This compound (CAS No. 850663-54-6) is a solid at room temperature with a molecular formula of C5H3ClN2O3 and a molecular weight of 174.54 g/mol .[13][14]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H3ClN2O3[13][14]
Molecular Weight 174.54 g/mol [14]
CAS Number 850663-54-6[13][14][15]
Boiling Point 430.9 °C at 760 mmHg[14][16]
Density ~1.6 g/cm³[14][16]

The key to the synthetic utility of this compound lies in the electronic nature of its substituents. The potent electron-withdrawing effects of the nitro group and the chlorine atom activate the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to these groups.[10] This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles, a cornerstone of its application in building diverse chemical libraries for drug discovery.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route leveraging this compound in the creation of antibacterial agents is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[10][11] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[17]

The general workflow for the synthesis of novel pyridone derivatives from this compound is depicted below.

Synthetic Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Selected Nucleophile (e.g., amine, thiol, alcohol) Nucleophile->Reaction Intermediate Substituted 5-Nitropyridin-2(1H)-one Reaction->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Amine 5-Aminopyridin-2(1H)-one Derivative Reduction->Amine Coupling Amide Coupling / Further Functionalization Amine->Coupling Final Target Antibacterial Agent Coupling->Final Further_Functionalization Intermediate 4-(Piperazin-1-yl)-5-nitropyridin-2(1H)-one Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) Intermediate->Reduction Amine 5-Amino-4-(piperazin-1-yl)pyridin-2(1H)-one Reduction->Amine Acylation Acylation / Sulfonylation (R-COCl or R-SO2Cl) Amine->Acylation Final_Product Diverse Library of Potential Antibacterial Agents Acylation->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-5-nitropyridin-2(1H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experimental work. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and general synthetic routes for this compound?

A1: The most prevalent and well-documented synthetic route starts from 4-chloro-3-nitropyridine. The general transformation involves the introduction of a hydroxyl group at the 2-position. A common method involves the use of a strong base like potassium tert-butoxide in the presence of an oxidizing agent such as tert-butyl hydroperoxide in a suitable solvent like tetrahydrofuran (THF).[1]

Another approach involves a multi-step synthesis starting from 2-aminopyridine, which is first nitrated and then hydrolyzed to 2-hydroxy-5-nitropyridine.[2] This intermediate is subsequently chlorinated to yield 2-chloro-5-nitropyridine.[3] However, the direct hydroxylation of 4-chloro-3-nitropyridine is often preferred for its convergence and potentially higher overall yield.

Q2: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?

A2: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity and dryness of your reagents, especially the solvent (THF) and the base (potassium tert-butoxide). Moisture can quench the strong base and interfere with the reaction.

  • Temperature Control: This reaction is highly sensitive to temperature. The initial formation of the reactive species with potassium tert-butoxide is typically performed at very low temperatures (-78 °C) and then warmed to around -35 °C for the reaction with the substrate.[1] Deviations from the optimal temperature range can lead to side reactions and reduced yield.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Conversely, excessively long reaction times might promote the formation of degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Stoichiometry of Reagents: The molar ratios of the reactants are critical. An excess of the base or the oxidizing agent might be necessary to drive the reaction to completion, but a large excess can also lead to unwanted side products. Careful optimization of the stoichiometry is recommended.

Q3: My final product is a dark brown solid, and I'm struggling with purification. What are the best practices for obtaining a pure, yellow solid?

A3: The appearance of a dark brown color often indicates the presence of impurities or degradation products. Here are some purification strategies:

  • Initial Work-up: After quenching the reaction, a thorough wash of the crude product with cold water is essential to remove inorganic salts and some water-soluble impurities.[1]

  • Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, or mixtures of water and alcohol.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system with an appropriate polarity (e.g., mixtures of hexane and ethyl acetate) should be developed using TLC to achieve good separation of the desired product from impurities.

Q4: I am observing a significant side reaction that I cannot identify. What are the potential side products in this synthesis?

A4: While the primary goal is the introduction of a hydroxyl group, other reactions can occur:

  • Dechlorination: A common side reaction with chloro-substituted pyridines is the reduction of the chlorine atom, leading to the formation of 5-nitropyridin-2(1H)-one.[4]

  • Over-oxidation or Degradation: The strong oxidizing conditions can potentially lead to the formation of other oxidized species or ring-opened products, especially if the temperature is not well-controlled.

  • Reaction with Solvent: While less common with THF, reactive intermediates could potentially interact with the solvent if the reaction conditions are not optimal.

Identifying these byproducts often requires analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting Guide: A Systematic Approach

When encountering issues with the synthesis of this compound, a logical and systematic approach is key to identifying and resolving the problem. The following workflow can guide your troubleshooting efforts.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impure Product) reagent_check Step 1: Verify Reagent Quality - Purity of starting material - Anhydrous solvent - Freshly opened base start->reagent_check temp_control Step 2: Review Temperature Control - Accuracy of thermometer - Stability of cooling bath - Controlled warming profile reagent_check->temp_control Reagents OK optimization Step 6: Implement Optimization Strategy - Adjust stoichiometry - Modify reaction time/temperature - Explore alternative reagents/solvents reagent_check->optimization Reagent Issue Identified reaction_monitoring Step 3: Analyze Reaction Monitoring Data - TLC/LC-MS at multiple time points - Evidence of starting material? - Formation of new spots? temp_control->reaction_monitoring Temperature OK temp_control->optimization Temperature Issue Identified workup_purification Step 4: Evaluate Work-up & Purification - Efficiency of extraction/washing - Appropriateness of recrystallization solvent - Column chromatography conditions reaction_monitoring->workup_purification Reaction Profile Understood reaction_monitoring->optimization Incomplete Reaction/ Side Products Identified characterization Step 5: Characterize Product & Byproducts - NMR (1H, 13C) - Mass Spectrometry - Melting Point workup_purification->characterization Purification Attempted workup_purification->optimization Inefficient Purification characterization->optimization Impurities Identified solution Successful Synthesis optimization->solution

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Chloro-3-nitropyridine

  • Potassium tert-butoxide

  • tert-Butyl hydroperoxide (5.5 M in decane)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Deionized water

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Base Solution: In a three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (170 mL). Cool the flask to -78 °C using a dry ice/acetone bath.[1]

  • Under a nitrogen atmosphere, carefully add potassium tert-butoxide (23.98 g, 213.67 mmol) to the cold THF.[1]

  • Allow the mixture to slowly warm to -35 °C while stirring.[1]

  • Preparation of the Substrate Solution: In a separate flask, dissolve 4-chloro-3-nitropyridine (13.55 g, 85.47 mmol) in anhydrous THF (200 mL). Cool this solution to 0 °C.[1]

  • To the substrate solution, add tert-butyl hydroperoxide (5.5 M in decane, 16.32 mL, 89.74 mmol) dropwise over 5 minutes while maintaining the temperature at 0 °C.[1]

  • Reaction: Slowly add the substrate solution to the base solution at -35 °C via a cannula or dropping funnel.

  • Stir the reaction mixture at -35 °C for 1.5 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).[1]

  • Allow the mixture to warm to room temperature overnight.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Filter the resulting brown precipitate and wash it with cold water.[1]

  • Dry the solid under vacuum to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield this compound as a yellow solid.[1]

Data Summary

ParameterRecommended Value/RangeReference
Starting Material 4-Chloro-3-nitropyridine[1]
Base Potassium tert-butoxide[1]
Oxidizing Agent tert-Butyl hydroperoxide[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature -35 °C[1]
Reaction Time 1.5 hours (monitor by TLC)[1]
Quenching Agent Saturated aqueous ammonium chloride[1]
Typical Yield Up to 98% (crude)[1]
Appearance Yellow solid

Reaction Mechanism Overview

The synthesis of this compound from 4-chloro-3-nitropyridine is believed to proceed through a nucleophilic aromatic substitution-like mechanism, facilitated by the strong base and oxidizing agent.

ReactionMechanism reactant 4-Chloro-3-nitropyridine intermediate1 Intermediate Complex reactant:f1->intermediate1:f0 KOtBu, t-BuOOH product This compound intermediate1:f1->product:f0 Work-up

Caption: A simplified representation of the reaction pathway.

References

Technical Support Center: Synthesis of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on understanding and mitigating side reactions.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A common and accessible synthetic route involves the electrophilic nitration of 4-chloro-2-hydroxypyridine. It is important to recognize that 4-chloro-2-hydroxypyridine exists in a tautomeric equilibrium with 4-chloro-pyridin-2(1H)-one. This tautomerism plays a significant role in the reactivity and regioselectivity of the nitration reaction.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. While seemingly straightforward, this electrophilic aromatic substitution is nuanced, and several side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound

Symptoms:

  • After workup, the isolated mass of the product is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude product shows a complex mixture of spots/peaks with only a minor component corresponding to the desired product.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or low temperature.Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the initial reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the optimal level as per the protocol.
Isomer Formation The primary cause of low yields of the desired 5-nitro isomer is the concurrent formation of the 4-chloro-3-nitropyridin-2(1H)-one isomer. The hydroxyl/oxo group is an ortho, para-director, while the pyridine nitrogen is a meta-director (especially when protonated). This leads to substitution at both the 3- and 5-positions.Carefully control the reaction temperature. Lower temperatures (0-10 °C) can favor the formation of one isomer over the other. Optimize the ratio of nitric acid to sulfuric acid to improve regioselectivity. A well-planned purification strategy (see Problem 2 ) is essential.
Over-Nitration (Dinitration) The product, this compound, is still susceptible to further nitration, especially at higher temperatures or with an excess of the nitrating agent. This leads to the formation of dinitro-species.Use a stoichiometric amount or only a slight excess of nitric acid. Maintain a low reaction temperature throughout the addition of the starting material and during the reaction.
Degradation of Starting Material or Product The strongly acidic and oxidizing conditions can lead to the degradation of the pyridine ring, especially if the temperature is not well-controlled.Ensure the reaction temperature is strictly controlled, and the addition of the starting material to the mixed acids is done slowly and with efficient cooling.

Experimental Protocol: Optimized Nitration of 4-chloro-2-hydroxypyridine

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (3-5 volumes) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction: Dissolve 4-chloro-2-hydroxypyridine (1.0 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the prepared nitrating mixture to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product under vacuum.

Problem 2: Presence of an Impurity with a Similar Rf/Retention Time to the Product

Symptoms:

  • TLC analysis shows two or more closely spaced spots.

  • NMR analysis of the product reveals extra peaks, suggesting the presence of an isomer.

Possible Cause and Solution:

The most likely impurity is the 4-chloro-3-nitropyridin-2(1H)-one isomer. The electronic effects of the substituents on the 4-chloro-2-hydroxypyridine ring direct nitration to both the 3- and 5-positions.

Workflow for Isomer Identification and Separation:

cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_characterization Characterization Start Nitration of 4-chloro-2-hydroxypyridine Crude Crude Product Mixture (5-nitro and 3-nitro isomers) Start->Crude Mixed Acid (HNO3/H2SO4) TLC TLC/LC-MS Analysis Crude->TLC NMR 1H NMR Spectroscopy TLC->NMR Isomers Suspected Recrystallization Fractional Recrystallization NMR->Recrystallization Confirmation of Mixture Column Column Chromatography (Silica Gel) Recrystallization->Column If Recrystallization is Insufficient Pure5 Pure this compound Recrystallization->Pure5 Column->Pure5 Pure3 Pure 4-Chloro-3-nitropyridin-2(1H)-one Column->Pure3

Caption: Workflow for the separation and identification of nitrated isomers.

Purification Strategy:

  • Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale. The solubility of the 3-nitro and 5-nitro isomers may differ in various solvents.

    • Recommended Solvents to Screen: Ethanol, methanol, acetic acid, or mixtures with water.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • If crystals form, cool further in an ice bath.

      • Collect the crystals by filtration and analyze the mother liquor and the crystals separately by TLC or NMR to determine the enrichment of each isomer.

      • Repeat the process on the enriched fractions to achieve higher purity.

  • Column Chromatography: For smaller-scale purifications or when recrystallization is not effective, silica gel column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction performed at low temperatures?

A1: Low temperatures (typically 0-10 °C) are crucial for several reasons:

  • To Control Exothermicity: The nitration reaction is highly exothermic. Mixing concentrated acids and the reaction itself release a significant amount of heat. Low temperatures prevent the reaction from running out of control.

  • To Minimize Side Reactions: Higher temperatures can promote over-nitration (dinitration) and degradation of the pyridine ring, leading to lower yields and a more complex mixture of byproducts.[1]

Q2: What is the role of sulfuric acid in the reaction?

A2: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds:

  • Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the pyridine ring.[2][3]

  • Reaction Medium: It acts as a solvent for the starting material and intermediates.

HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O

Caption: Generation of the nitronium ion electrophile.

Q3: Can I use other nitrating agents?

A3: While the mixed acid system (HNO₃/H₂SO₄) is the most common, other nitrating agents can be used. However, they may offer different reactivity and selectivity profiles. For example, using fuming nitric acid can lead to more aggressive nitration and a higher risk of over-nitration. Alternative methods might be explored for specific applications, but they require careful optimization.

Q4: How can I confirm the identity of my product and any isomers?

A4: The most effective method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyridine ring are diagnostic. For this compound, you would expect two singlets in the aromatic region. The 3-nitro isomer would show two doublets. The expected ¹H NMR spectrum for 4-chloro-5-nitropyridin-2-ol in DMSO-d₆ shows peaks at approximately δ 6.36 (s, 1H) and 8.73 (s, 1H).[4]

  • ¹³C NMR: The number of signals and their chemical shifts provide information about the carbon skeleton and the position of the substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and any byproducts, helping to identify isomers (which have the same molecular weight) and over-nitrated products.

Q5: What are the main safety precautions for this reaction?

A5: This reaction involves highly corrosive and oxidizing materials and is exothermic.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated fume hood.

  • Handling Acids: Always add acid to water (or in this case, the less concentrated acid to the more concentrated one, i.e., nitric to sulfuric) slowly and with cooling. Never the other way around.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exotherm.

References

Technical Support Center: Purification of Products from 4-Chloro-5-nitropyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-nitropyridin-2(1H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from this versatile reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Introduction: The Chemistry of this compound

This compound is a highly valuable building block in organic synthesis, primarily utilized in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, intensified by the strongly electron-withdrawing nitro group, activates the C4-position for nucleophilic attack.[1][2] This allows for the displacement of the chloride leaving group by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a gateway to a diverse array of substituted 5-nitropyridin-2-one derivatives.

The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] Understanding this mechanism is key to anticipating potential byproducts and designing effective purification strategies.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up and purification of SNAr reaction products of this compound.

FAQ 1: My TLC plate shows multiple spots after the reaction. What are they, and how do I get rid of them?

Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate are indicative of an incomplete reaction or the formation of side products. Here’s a breakdown of the likely culprits and how to address them:

  • Unreacted Starting Material (this compound): This is one of the most common impurities. It is a relatively polar compound and will appear as a distinct spot on your TLC.

    • Identification: Spot a sample of the starting material alongside your reaction mixture on the TLC plate for direct comparison.

    • Removal: Unreacted starting material can often be removed via column chromatography. Due to its polarity, it will typically have a lower Rf value than the desired, less polar substituted product. If the polarity difference is minimal, careful selection of the eluent is crucial.[4]

  • Hydrolysis Product (4-Hydroxy-5-nitropyridin-2(1H)-one): The starting material can be susceptible to hydrolysis, especially if the reaction is run in the presence of water or hydroxide ions (e.g., from an aqueous base) at elevated temperatures.[5] This byproduct is generally more polar than the starting material.

    • Identification: This will be a very polar spot, often staying at the baseline in many common solvent systems.

    • Removal: Due to its high polarity and acidic nature, the hydrolysis product can sometimes be removed by an aqueous basic wash (e.g., with a dilute NaHCO₃ or Na₂CO₃ solution) during the work-up, provided your desired product is not base-sensitive. Otherwise, it is easily separated by silica gel chromatography, as it will adhere strongly to the silica.

  • Di-substituted or Other Over-reaction Products: In some cases, particularly with highly reactive nucleophiles or if the product itself has a reactive site, further reactions can occur. For instance, if the nucleophile has a second reactive functional group, intermolecular reactions can lead to dimers or other complex mixtures.

    • Identification: These byproducts will have varying polarities. Their presence often necessitates purification by column chromatography.

    • Removal: Column chromatography is the most effective method. A gradient elution might be necessary to separate products with close polarities.[4]

Logical Flow for Troubleshooting TLC Issues

G start Multiple Spots on TLC sm Spot Starting Material (SM) for Comparison start->sm rf Is SM Spot Present? sm->rf base Is Baseline Spot Present? other Other Spots Present? base->other No hydrolysis Likely Hydrolysis Product. - Consider basic wash during work-up. - Will separate easily on silica. base->hydrolysis Yes rf->base Yes rf->other No unreacted Incomplete Reaction. - Increase reaction time/temp. - Purify via chromatography. rf->unreacted Yes side_products Possible Side Products. - Optimize reaction conditions. - Purify via chromatography. other->side_products Yes clean Reaction appears clean or only SM remains. other->clean No G cluster_0 Reaction & Work-up cluster_1 Analysis & Purification reaction SNAr Reaction: 4-Cl-5-NO2-pyridinone + Nucleophile + Base in Solvent (e.g., DMF) quench Quench & Dilute (e.g., with EtOAc & H2O) reaction->quench extract Aqueous Work-up (Wash with H2O, NaHCO3, Brine) quench->extract dry Dry (MgSO4) & Concentrate extract->dry tlc Analyze Crude by TLC dry->tlc column Column Chromatography tlc->column Impurities Present pure_product Pure Product (Characterize: NMR, MS) tlc->pure_product Crude is Pure recryst Recrystallization column->recryst Further Purity Needed column->pure_product recryst->pure_product

References

Technical Support Center: Managing Impurities in 4-Chloro-5-nitropyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-nitropyridin-2(1H)-one. As a critical intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity management.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to minimize the formation of impurities. A common synthetic route involves the nitration of a substituted pyridinone precursor. The inherent electronic properties of the pyridine ring, coupled with the influence of existing substituents, can lead to a range of side reactions.[1][2]

This guide will focus on a prevalent synthetic pathway and the impurities that can arise, providing actionable solutions to mitigate these issues.

II. Troubleshooting Guide: A Proactive Approach to Purity

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Reaction Monitoring & Impurity Identification

Question 1: My reaction mixture shows multiple spots on TLC/peaks in HPLC analysis besides the desired product. What are the likely impurities?

Answer:

Based on the typical reaction pathways for the synthesis of this compound, the common impurities can be categorized as follows:

  • Positional Isomers: The nitration of substituted pyridines can often lead to the formation of isomers. Depending on the starting material, you may observe the formation of other chloro-nitro-pyridinone isomers. The electronic and steric effects of the substituents on the pyridine ring dictate the regioselectivity of the nitration.[3][4]

  • Over-nitrated Byproducts: Excessive nitration can introduce a second nitro group onto the pyridine ring, resulting in dinitro- or even trinitro-species.[5][6]

  • Hydrolysis Products: The presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the chloro-substituent, replacing it with a hydroxyl group.

  • Dechlorinated Impurities: Under certain reductive conditions, the chloro group can be replaced by a hydrogen atom. While less common in nitration reactions, it's a possibility depending on the specific reagents and reaction conditions.[7]

  • Unreacted Starting Material: Incomplete reactions will result in the presence of the starting pyridinone derivative.

Table 1: Common Impurities and their Characteristics

Impurity ClassPotential StructureKey Differentiating Feature
Positional IsomerIsomeric Chloro-nitro-pyridinoneDifferent substitution pattern on the pyridine ring.
Over-nitrated ProductDichloro-dinitro-pyridinoneHigher molecular weight due to an additional nitro group.
Hydrolysis ProductHydroxy-nitro-pyridinoneAbsence of the chloro-substituent, replaced by a hydroxyl group.
Dechlorinated ProductNitro-pyridinoneAbsence of the chloro-substituent, replaced by hydrogen.

Question 2: How can I definitively identify the impurities in my reaction mixture?

Answer:

A combination of analytical techniques is recommended for unambiguous impurity identification:

  • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method to separate all components of the reaction mixture. Different stationary phases and mobile phase compositions may be required to achieve baseline separation of closely related isomers.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer will provide the molecular weight of each separated component, which is invaluable for identifying over-nitrated, hydrolyzed, or dechlorinated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the major impurities using preparative HPLC or column chromatography and acquire 1H and 13C NMR spectra. The chemical shifts and coupling patterns will provide detailed structural information to confirm the identity of positional isomers and other byproducts.[10][11]

B. Controlling the Reaction: Strategies for Minimizing Impurity Formation

Question 3: I am observing a significant amount of positional isomers. How can I improve the regioselectivity of the nitration?

Answer:

Improving regioselectivity hinges on understanding and controlling the directing effects of the substituents on the pyridine ring. The chloro group is a deactivating but ortho-, para-directing substituent, while the nitro group is a strong deactivating and meta-directing group.[3][12] The overall directing effect will be a combination of these influences.

Strategies to enhance regioselectivity:

  • Temperature Control: Nitration reactions are highly exothermic.[13][14] Lowering the reaction temperature (e.g., to 0°C or below) can increase selectivity by favoring the kinetically controlled product.

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. Milder nitrating agents may offer better control. Common nitrating agents include nitric acid in sulfuric acid, or dinitrogen pentoxide.[15]

  • Slow and Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the reaction mixture. This prevents localized increases in temperature and concentration, which can lead to side reactions.[5][16]

Question 4: My main impurity is an over-nitrated product. What steps can I take to prevent this?

Answer:

Over-nitration occurs when the desired product undergoes a second nitration. To prevent this, consider the following:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess will drive the reaction towards di- and tri-nitration.

  • Reaction Time: Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.

  • Temperature Management: As with improving regioselectivity, maintaining a low and stable temperature is crucial. The activation energy for the second nitration is often higher, so lower temperatures will disfavor this process.[5]

dot

Impurity_Formation_Pathways cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Starting_Material 4-Chloro-pyridin-2(1H)-one Product 4-Chloro-5-nitro-pyridin-2(1H)-one Starting_Material->Product Nitration Isomer Positional Isomer (e.g., 4-Chloro-3-nitro-pyridin-2(1H)-one) Starting_Material->Isomer Non-selective Nitration Over_nitration Over-nitrated Product (e.g., 4-Chloro-3,5-dinitro-pyridin-2(1H)-one) Product->Over_nitration Further Nitration Hydrolysis Hydrolysis Product (4-Hydroxy-5-nitro-pyridin-2(1H)-one) Product->Hydrolysis Hydrolysis (H2O)

Caption: Potential pathways for impurity formation during the synthesis of this compound.

III. Purification Strategies: Achieving High Purity

Question 5: What is the most effective method for purifying crude this compound?

Answer:

A multi-step purification strategy is often necessary to achieve high purity (>99%).

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing less soluble or more soluble impurities. The choice of solvent is critical.[17][18][19]

Step-by-Step Methodology:

  • Solvent Screening: Experiment with various solvents to find one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, methanol, acetone, and mixtures such as ethanol/water or acetone/hexane.[20][21]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization (e.g., isomers with similar solubility), column chromatography is the preferred method.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is a common choice for normal-phase chromatography.

  • Mobile Phase Optimization: Develop a solvent system that provides good separation of the product from its impurities on a TLC plate. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

  • Column Packing: Pack a glass column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

dot

Purification_Workflow Crude_Product Crude 4-Chloro-5-nitro-pyridin-2(1H)-one Recrystallization Recrystallization Crude_Product->Recrystallization Partially_Purified Partially Purified Product Recrystallization->Partially_Purified Column_Chromatography Column Chromatography Partially_Purified->Column_Chromatography Pure_Product High Purity Product (>99%) Column_Chromatography->Pure_Product

Caption: A typical workflow for the purification of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: My nitration reaction is very exothermic and difficult to control. What are the best practices for managing the temperature?

A1: Controlling the exotherm of a nitration reaction is critical for both safety and product purity.[13][14][22][23]

  • Use an Ice Bath: Conduct the reaction in a flask submerged in an ice-salt or dry ice-acetone bath to maintain a low and consistent temperature.

  • Slow Reagent Addition: Add the nitrating agent dropwise using an addition funnel. This allows the heat to dissipate as it is generated.

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hot spots.

  • Dilution: Using a suitable co-solvent can help to moderate the reaction rate and improve heat transfer.

Q2: Can I use a different work-up procedure to remove some of the impurities?

A2: Yes, a well-designed work-up can significantly improve the purity of your crude product before final purification.

  • Aqueous Wash: After quenching the reaction with ice, washing the organic layer with a sodium bicarbonate solution can help to remove acidic impurities.

  • Brine Wash: A subsequent wash with a saturated sodium chloride solution (brine) can help to remove residual water from the organic layer.

Q3: What are the key safety precautions I should take when working with nitrating agents?

A3: Nitrating agents are strong oxidizers and highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared for a highly exothermic reaction and have a plan for emergency cooling if necessary.

Q4: Where can I find reliable analytical data for this compound and its potential impurities?

A4: Several chemical suppliers and databases provide analytical data, including NMR and mass spectra, for commercially available compounds.[24][25][26] For novel impurities, isolation and characterization using the methods described in the "Reaction Monitoring & Impurity Identification" section will be necessary.

V. References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. --INVALID-LINK--

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. --INVALID-LINK--

  • Google Patents. (1938). US2140345A - Controlling temperature of nitration reactions. --INVALID-LINK--

  • ChemicalBook. (2024). 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. --INVALID-LINK--

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. --INVALID-LINK--

  • VPScience.org. (n.d.). 1 NITRATION. --INVALID-LINK--

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. --INVALID-LINK--

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. --INVALID-LINK--

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. --INVALID-LINK--

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. --INVALID-LINK--

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. --INVALID-LINK--

  • Scite. (n.d.). Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. --INVALID-LINK--

  • BLD Pharm. (n.d.). 24484-96-6|4-Chloro-5-nitropyridin-2-amine. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. --INVALID-LINK--

  • Reddit. (2023). Di-nitration troubleshooting. --INVALID-LINK--

  • Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?. --INVALID-LINK--

  • CUNY. (n.d.). Purification by Recrystallization. --INVALID-LINK--

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. --INVALID-LINK--

  • Newcrom R1 HPLC column. (n.d.). Separation of Pyridine, 4-[(4-nitrophenyl)methyl]-. --INVALID-LINK--

  • SpringerLink. (1998). Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. --INVALID-LINK--

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 850663-54-6 | Product Name : this compound (BSC). --INVALID-LINK--

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one. --INVALID-LINK--

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. --INVALID-LINK--

  • MDPI. (n.d.). Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. --INVALID-LINK--

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. --INVALID-LINK--

  • BLDpharm. (n.d.). 850663-54-6|this compound. --INVALID-LINK--

  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Chloro-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experiments with this challenging substrate.

Analysis of the Substrate: this compound

Before selecting a catalyst system, it is crucial to understand the inherent chemical properties of the substrate that influence its reactivity in cross-coupling reactions.

  • Aryl Chloride : The C-Cl bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] This necessitates the use of highly active catalyst systems.

  • Electron-Deficient Heterocycle : The pyridine ring, further deactivated by the electron-withdrawing nitro group, presents a unique challenge. While electron deficiency can sometimes facilitate oxidative addition, the pyridine nitrogen's lone pair can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[2][3]

  • Nitro Group : This strong electron-withdrawing group can be sensitive to certain reaction conditions. Strong bases may lead to unwanted side reactions or decomposition.[4] Additionally, under certain conditions, the nitro group itself could be reduced.

  • Pyridin-2(1H)-one Tautomerism : The substrate exists in equilibrium between the pyridinone and hydroxypyridine forms. The hydroxypyridine tautomer can be deprotonated by the base, potentially leading to complications such as O-arylation or altered coordination to the catalyst.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and issues in a practical Q&A format, covering the most relevant cross-coupling reactions for this substrate.

Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. However, the coupling of this compound requires careful optimization.

Q1: What is the best starting catalyst system for the Suzuki-Miyaura coupling of this chloro-nitropyridinone?

A1: Due to the unreactive nature of the aryl chloride, a highly active catalyst system is required. Start with a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand. These ligands are known to promote the challenging oxidative addition of aryl chlorides and can mitigate catalyst inhibition by the pyridine nitrogen.[2][5][6]

ComponentRecommended Starting PointRationale
Pd Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Air-stable, forms the active Pd(0) species efficiently, and ensures a 1:1 Pd:Ligand ratio.
Ligand Buchwald Ligands (e.g., XPhos, SPhos)Bulky and electron-donating properties facilitate oxidative addition and reductive elimination steps.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that are less likely to cause decomposition of the nitro-containing substrate.[1]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)Aprotic solvents are generally effective; a small amount of water can aid in dissolving the base and facilitating transmetalation.[8]
Temperature 80-110 °CElevated temperatures are typically necessary to drive the coupling of aryl chlorides to completion.

Q2: My Suzuki reaction has failed or shows very low conversion. What should I check first?

A2: Low or no conversion is a common issue. A systematic check of your setup and reagents is the first step.

Troubleshooting_Suzuki start Low / No Conversion reagents Check Reagent Quality - Boronic acid degraded? - Solvents anhydrous/degassed? start->reagents Step 1 inert Verify Inert Atmosphere - Rigorous degassing? - Positive Ar/N₂ pressure? reagents->inert If Reagents OK catalyst Evaluate Catalyst System - Increase catalyst loading? - Screen different ligands? inert->catalyst If Setup OK conditions Modify Conditions - Increase temperature? - Screen alternative bases? catalyst->conditions If Still Fails

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

  • Reagent Quality : Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation.[2] Ensure your boronic acid is pure.

  • Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your solvent was thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas.

  • Catalyst Activity : If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient. Switching to a well-defined precatalyst like a Buchwald G3 precatalyst can often solve this.[9]

  • Base Solubility : Poor solubility of the inorganic base can stall the reaction.[1] Ensure vigorous stirring and consider adding a small amount of water or using a different solvent system.

Q3: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling (Glaser coupling) is often caused by the presence of oxygen.[10] Improving your degassing procedure is the most effective solution. Additionally, using a slight excess (1.1-1.2 eq.) of the boronic acid can sometimes be beneficial, but large excesses should be avoided as they can favor this side reaction.[2]

Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The nitro group on the substrate requires careful selection of the base to avoid side reactions.

Q1: Which base should I choose for the Buchwald-Hartwig amination of this substrate?

A1: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but are often incompatible with sensitive functional groups like esters and nitro groups.[4] For this compound, weaker inorganic bases are a much safer and often more effective choice.

  • Recommended Bases : K₃PO₄, Cs₂CO₃, K₂CO₃.[1]

  • Bases to Avoid : NaOtBu, LiHMDS (unless a preliminary screen shows compatibility). These strong bases can lead to substrate decomposition.[1][9]

Q2: My aryl chloride is not reacting with my desired amine. What can I do to improve reactivity?

A2: Aryl chlorides are known to be challenging substrates for Buchwald-Hartwig amination due to the difficulty of the oxidative addition step.[1]

  • Switch Ligand : Move to a more electron-rich and bulky phosphine ligand. The Buchwald laboratory has developed generations of ligands with increasing activity. For challenging aryl chlorides, ligands like BrettPhos or RuPhos often provide superior results.[11]

  • Use a Precatalyst : If you are not already, use a G3 or G4 precatalyst. These are designed for efficient formation of the active monoligated Pd(0) species, which is crucial for the difficult oxidative addition step.

  • Solvent Choice : Toluene is a very common and effective solvent.[1] However, for some systems, more polar aprotic solvents like dioxane can be beneficial. Avoid chlorinated solvents and acetonitrile, which can inhibit the catalyst.[1]

Q3: I am seeing hydrodehalogenation (replacement of -Cl with -H) as a major side product. What causes this?

A3: Hydrodehalogenation can arise from several sources.

  • Moisture : Ensure all reagents, especially the solvent and amine, are scrupulously dry. Water can act as a proton source.[3]

  • Amine Impurities : Use high-purity amine, as impurities can sometimes act as hydrogen donors.[10]

  • Base Choice : The choice of base can influence the rate of this side reaction. Screening different inorganic bases (e.g., K₃PO₄ vs. Cs₂CO₃) may be necessary.[3]

Part 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction enables the coupling of terminal alkynes. A key consideration is whether to use a copper co-catalyst.

Q1: Should I use a standard copper-cocatalyzed Sonogashira reaction or a copper-free protocol?

A1: For complex or sensitive substrates like this compound, a copper-free Sonogashira protocol is highly recommended. While classic Sonogashira conditions using a copper(I) co-catalyst are effective, they are prone to causing alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[12][13] This side reaction consumes the valuable alkyne coupling partner. Copper-free systems avoid this major issue and generally offer cleaner reactions for complex molecule synthesis.[14][15]

Q2: What is a good starting point for a copper-free Sonogashira coupling with this substrate?

A2: A successful copper-free protocol relies on a robust palladium catalyst and a suitable base to deprotonate the alkyne.

ComponentRecommended Starting PointRationale
Pd Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Readily available and commonly used Pd sources for Sonogashira couplings.[16]
Ligand PPh₃ (if using PdCl₂)Triphenylphosphine is a standard ligand for this transformation.
Base A bulky amine base (e.g., Diisopropylamine, Et₃N)The amine acts as both the base to deprotonate the alkyne and often as the solvent.[16]
Solvent THF or DMFA polar aprotic solvent is typically used if the amine base is not used as the solvent.
Temperature Room Temperature to 60 °CCopper-free conditions may require gentle heating to proceed at a reasonable rate.

Q3: My Sonogashira reaction is sluggish and gives low yields. How can I troubleshoot it?

A3:

  • Base Strength : The amine base may not be strong enough for efficient deprotonation of the alkyne. While generally avoided, a stronger base could be screened carefully.

  • Catalyst Deactivation : The formation of palladium black indicates catalyst decomposition.[3] This can be caused by excessively high temperatures or impurities. Try running the reaction at the lowest effective temperature.

  • Inert Atmosphere : Like other palladium-catalyzed reactions, the Sonogashira coupling is sensitive to air. Ensure rigorous exclusion of oxygen.

Experimental Protocols & Methodologies

The following are general, non-optimized protocols that serve as a robust starting point for experimentation. Note: These procedures must be optimized for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation : To an oven-dried reaction vial containing a magnetic stir bar, add the boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), this compound (1.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere : Cap the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting an inlet needle connected to the gas line and an outlet needle.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (10:1 ratio, to achieve a ~0.1 M concentration of the limiting reagent) via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation : In a nitrogen-filled glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), and the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) to an oven-dried reaction vial with a stir bar.

  • Solvent Addition : Add anhydrous, degassed toluene (to achieve ~0.1 M concentration).

  • Inert Atmosphere : Seal the vial with a PTFE-lined cap. If not using a glovebox, assemble the solids and then purge the vial with argon for 10 minutes before adding the solvent and amine via syringe.

  • Reaction : Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitoring & Work-up : Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Visualizations: Catalytic Cycles and Workflows

Understanding the underlying mechanisms and logical troubleshooting steps is key to success.

Catalytic_Cycle cluster_reagents Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition Ar-Cl TM_Complex Ar-Pd(II)(Nu)L₂ OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (B-H) TM_Complex->Pd0 Reductive Elimination Product Ar-Nu TM_Complex->Product ArCl Ar-Cl NuR [Nu-M]

Caption: A generalized Palladium cross-coupling catalytic cycle.

References

Technical Support Center: Temperature Control in Reactions of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-nitropyridin-2(1H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of temperature control during nucleophilic aromatic substitution (SNAr) reactions involving this versatile intermediate. Precise temperature management is paramount for ensuring optimal reaction outcomes, maximizing yield and purity, and guaranteeing operational safety.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

Reactions with this compound, particularly nucleophilic substitutions at the C4 position, can be sensitive to thermal conditions. The electron-withdrawing effects of the nitro group and the pyridine nitrogen activate the C4-chloro substituent for displacement, but can also lead to undesired side reactions if the temperature is not carefully controlled.

Observed Problem Potential Temperature-Related Cause(s) Recommended Actions & Scientific Rationale
Low or No Conversion Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy for the nucleophilic attack.1. Gradual Temperature Increase: Incrementally raise the reaction temperature by 5-10 °C and monitor the progress by TLC or LC-MS. 2. Extended Reaction Time: Maintain the current temperature but extend the reaction time. Some nucleophilic aromatic substitutions require prolonged heating to reach completion. Rationale: The rate of SNAr reactions is temperature-dependent. Providing sufficient thermal energy is necessary for the formation of the Meisenheimer complex, which is often the rate-determining step.[1]
Reaction Turns Dark Brown/Black (Tar Formation) Thermal Decomposition: The reaction temperature is too high, leading to the decomposition of the starting material, intermediates, or the final product. The nitro group, in particular, can be susceptible to degradation at elevated temperatures.1. Reduce Reaction Temperature: Immediately lower the temperature of the reaction. For longer aliphatic alcohols, it may be beneficial to use a lower temperature (e.g., 80-90 °C) for a longer duration to minimize tar formation. 2. Controlled Addition of Reagents: If the reaction is exothermic, consider adding the nucleophile or base dropwise at a lower initial temperature to maintain better control over the internal temperature. Rationale: Nitroaromatic compounds can have limited thermal stability and may decompose exothermically.[2] Maintaining the lowest effective temperature is crucial for preventing the formation of complex, often intractable, polymeric byproducts.
Poor Product Purity (Multiple Spots on TLC/LC-MS) Formation of Side Products at Elevated Temperatures: High temperatures can promote alternative reaction pathways, such as: - Hydrolysis: Reaction with trace water to form 4-hydroxy-5-nitropyridin-2(1H)-one. - Reaction at other sites: Although less likely, very high temperatures could potentially lead to reactions involving the nitro group or other positions on the ring. - Decomposition: As mentioned above.1. Temperature Optimization Study: Conduct a series of small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to identify the optimal balance between reaction rate and selectivity. 2. Use of a Milder Base: If a strong base is used, consider switching to a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N) which may allow for a cleaner reaction profile, potentially at a lower temperature.[3] Rationale: The selectivity of a chemical reaction is often a function of temperature. Side reactions typically have different activation energies than the desired reaction. By carefully controlling the temperature, it is possible to favor the kinetic product over undesired thermodynamic or decomposition products.
Runaway Reaction (Sudden, Uncontrolled Temperature Spike) Highly Exothermic Reaction: The nucleophilic substitution reaction itself may be significantly exothermic, and the heat generated is not being dissipated effectively. This is a serious safety concern.1. Immediate Cooling: Use an ice bath or other cooling system to bring the reaction temperature under control. 2. Dilution: Adding a pre-chilled solvent can help to absorb the excess heat. 3. For Future Experiments: - Reduce Concentration: Run the reaction at a lower molarity. - Slow Addition: Add the nucleophile slowly via a syringe pump or dropping funnel to a cooled solution of the pyridinone. - Ensure Adequate Cooling Capacity: Have a sufficiently large and efficient cooling bath ready before starting the reaction. Rationale: The risk of a runaway reaction is highest when the rate of heat generation exceeds the rate of heat removal. Proper engineering controls are essential for managing potentially exothermic processes, especially with nitro-containing compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for nucleophilic substitution reactions with this compound?

A1: The optimal temperature is highly dependent on the nucleophile's reactivity.

  • Highly reactive nucleophiles (e.g., primary aliphatic amines, thiols) may react at or slightly above room temperature (20-50 °C).

  • Less reactive nucleophiles (e.g., anilines, alcohols) often require heating, typically in the range of 50-100 °C.[3]

  • In some cases, particularly with very weak nucleophiles or for specific industrial processes, much higher temperatures (e.g., 160-200 °C in an autoclave) may be employed, but this significantly increases the risk of side reactions and decomposition.

It is always recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction.

Q2: How does the structure of this compound influence its reactivity and the importance of temperature control?

A2: The reactivity of this molecule is governed by the electronic effects of its substituents.

Caption: Electronic activation of the C4 position.

The pyridine nitrogen and the nitro group are both electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack. The nitro group at the 5-position and the pyridine nitrogen are para and ortho respectively to the chlorine at the 4-position. This specific arrangement allows for the stabilization of the negative charge in the Meisenheimer intermediate, which is the key intermediate in SNAr reactions.[1][4] This high degree of activation means that reactions can often proceed under milder conditions than with less activated aryl halides. However, it also means the system is sensitive, and excessive heat can easily push the reaction towards undesired pathways.

Q3: How can I monitor the reaction temperature effectively?

A3: Accurate temperature monitoring is crucial.

  • Internal Thermometer: Always measure the internal temperature of the reaction mixture, not the temperature of the heating bath. There can be a significant difference, especially during exothermic events.

  • Calibrated Equipment: Ensure your thermometer or thermocouple is properly calibrated.

  • Heating Mantles & Oil Baths: Use a heating mantle with a stirrer or a well-stirred oil bath to ensure even heat distribution throughout the reaction vessel.

Q4: Are there any specific safety precautions related to temperature when working with this compound?

A4: Yes, safety is paramount.

  • Exothermic Potential: Be prepared for a potential exotherm, especially on a larger scale. Have an adequate cooling system on standby.

  • Pressure: If heating above the solvent's boiling point, a sealed pressure vessel must be used, and all appropriate safety precautions for high-pressure reactions must be followed.

Q5: What is the recommended protocol for a typical amination reaction?

A5: The following is a general protocol that should be optimized for each specific amine.

G start Start: Reagent Preparation dissolve Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., Ethanol, Acetonitrile). start->dissolve add_amine Add the amine (1.0-1.2 eq) dropwise at room temperature. dissolve->add_amine heat Heat the reaction mixture to the target temperature (e.g., 50-80 °C). add_amine->heat monitor Monitor reaction progress by TLC/LC-MS until starting material is consumed. heat->monitor workup Cool to room temperature. Perform aqueous workup (e.g., dilute with EtOAc, wash with water and brine). monitor->workup purify Purify the crude product by recrystallization or column chromatography. workup->purify end End: Characterize Product purify->end

Caption: General workflow for an amination reaction.

Experimental Protocol: General Procedure for Amination [3]

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and internal thermometer, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents) or triethylamine (2.0-3.0 equivalents).

  • Nucleophile Addition: Slowly add the desired amine (1.0-1.2 equivalents) to the stirred mixture at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Note: This protocol is a starting point. The choice of solvent, base, and temperature may need to be optimized for your specific substrate and desired outcome.

References

preventing decomposition of 4-Chloro-5-nitropyridin-2(1H)-one during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitropyridin-2(1H)-one. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and prevent the decomposition of this valuable intermediate. This resource is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Instability of this compound

This compound is a highly functionalized heterocyclic compound, making it a versatile building block in medicinal chemistry and drug development.[1] However, the presence of both an electron-withdrawing nitro group and a halogen on the pyridinone ring renders the molecule susceptible to decomposition under various conditions. The primary factors contributing to its instability are elevated temperatures and improper pH during synthesis and workup. Understanding these vulnerabilities is the first step toward preventing unwanted side reactions and ensuring a high yield of the desired product.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters regarding the synthesis of this compound:

Q1: My reaction mixture is turning dark brown or black, and my yield is very low. What is happening?

A dark coloration is a common indicator of decomposition. This is often due to thermal stress, which can lead to a cascade of degradation pathways. The primary mechanism of thermal decomposition for many nitroaromatic compounds involves the homolysis of the C-NO2 bond.[2] It is crucial to maintain strict temperature control throughout the reaction.

Q2: I'm seeing multiple unexpected spots on my TLC plate after quenching the reaction. What are these impurities?

The presence of multiple spots suggests the formation of byproducts. These can arise from several sources, including:

  • Hydrolysis: The pyridinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Side reactions of the nitro group: The nitro group can be reduced or participate in other side reactions if the reaction conditions are not optimal.

  • Nucleophilic substitution: The chloro group can be displaced by nucleophiles present in the reaction mixture.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of the final product, it should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a freezer at temperatures below -20°C.[3] This minimizes the risk of thermal decomposition and degradation due to atmospheric moisture and oxygen.

III. Troubleshooting Guide: Preventing Decomposition

This section provides a detailed, step-by-step guide to troubleshoot and prevent the decomposition of this compound during its synthesis.

Issue 1: Thermal Decomposition

Symptoms:

  • Darkening of the reaction mixture (dark brown to black).

  • Low yield of the desired product.

  • Complex mixture of byproducts observed by TLC, LC-MS, or NMR.

Root Cause Analysis: The synthesis of this compound is highly exothermic and the product is thermally labile. The literature strongly emphasizes the need for very low reaction temperatures, typically between -78°C and -35°C, to prevent decomposition.[3]

Preventative Measures & Protocol:

1. Strict Temperature Control:

  • Cooling Bath: Utilize a reliable cooling bath, such as a dry ice/acetone slush (-78°C) or a cryocooler, to maintain the target temperature.

  • Slow Addition of Reagents: Add reagents dropwise, especially the strong base (e.g., potassium tert-butoxide) and the oxidizing agent (e.g., tert-butyl hydroperoxide), to control the reaction exotherm. A syringe pump is recommended for precise and slow addition.

2. Inert Atmosphere:

  • Always conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.[3]

Issue 2: pH-Mediated Decomposition

Symptoms:

  • Formation of water-soluble impurities.

  • Low yield after workup.

  • Evidence of hydrolysis products in analytical data.

Root Cause Analysis: Both strongly acidic and basic conditions can promote the decomposition of the target molecule. The pyridinone ring can undergo hydrolysis, and the nitro group can be unstable at pH extremes.

Preventative Measures & Protocol:

1. Controlled Quenching:

  • Quench the reaction carefully with a buffered solution or a mild acid, such as a saturated aqueous solution of ammonium chloride, to neutralize the strong base.[3]

  • Maintain the temperature of the reaction mixture below 0°C during the quenching process.

2. Optimized Workup:

  • Perform extractions and washes with cold solutions.

  • Minimize the time the product is in contact with aqueous acidic or basic solutions.

  • If pH adjustment is necessary, use dilute acids or bases and monitor the pH closely.

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a successful synthesis of this compound, emphasizing the critical control points to prevent decomposition.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage reagent_prep Prepare solutions of 4-chloro-3-nitropyridine, potassium tert-butoxide, and tert-butyl hydroperoxide cooling Cool reaction vessel to -78°C under N2 reagent_prep->cooling Maintain inert atmosphere base_add Slowly add potassium tert-butoxide solution cooling->base_add Strict temperature control oxidant_add Slowly add tert-butyl hydroperoxide solution base_add->oxidant_add Maintain -35°C stir Stir at -35°C for 1.5h oxidant_add->stir quench Quench with cold saturated NH4Cl solution stir->quench Maintain low temperature extraction Extract with cold solvent quench->extraction purification Purify by filtration and washing with cold water extraction->purification drying Dry under vacuum purification->drying storage Store at < -20°C under inert atmosphere drying->storage

Caption: Key stages in the synthesis of this compound.

V. Critical Parameters for a Stable Synthesis

The following table summarizes the critical parameters that must be controlled to prevent the decomposition of this compound during its synthesis.

ParameterRecommended ConditionRationale
Reaction Temperature -78°C to -35°CPrevents thermal decomposition of the product and intermediates.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.[3]
Reagent Addition Slow, dropwise additionControls the reaction exotherm and prevents localized heating.
Quenching Agent Saturated aq. NH4ClProvides a mildly acidic quench to neutralize the strong base without causing hydrolysis.[3]
Workup Temperature < 0°CMinimizes decomposition during extraction and washing steps.
Storage < -20°C, under inert gasEnsures long-term stability of the final product.[3]

VI. Conclusion

The successful synthesis of this compound hinges on the meticulous control of reaction conditions, particularly temperature and pH. By understanding the inherent instability of this molecule and implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Remember that careful planning, a well-controlled experimental setup, and vigilant monitoring are your best defenses against decomposition.

VII. References

  • ChemicalBook. (2023). 4-Chloro-5-nitro-2-hydroxypyridine. Retrieved from --INVALID-LINK--

  • OSTI.gov. (1985). Mechanism of decomposition of nitroaromatics. Laser-powered homogeneous pyrolysis of substituted nitrobenzenes. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 4-Chloro-5-nitro-2-hydroxypyridine 850663-54-6 wiki. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to the NMR Characterization of 4-Chloro-5-nitropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, the 4-chloro-5-nitropyridin-2(1H)-one scaffold is a key pharmacophore, the nucleus of a range of compounds with significant biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of the structural elucidation of these molecules. This guide provides an in-depth comparison of the NMR spectral characteristics of this compound and its derivatives, supported by experimental data and protocols to empower your research.

The Foundational Spectrum: this compound

The parent compound, this compound, presents a simple yet informative NMR profile, which is the essential baseline for understanding the influence of further substitutions.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by two singlets in the aromatic region.

  • δ 8.73 (s, 1H): This downfield signal corresponds to the proton at the C6 position (H-6). Its significant deshielding is a direct consequence of the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the nitro group at C5 and the chloro group at C4.

  • δ 6.36 (s, 1H): This signal is assigned to the proton at the C3 position (H-3)[1]. The upfield shift relative to H-6 is expected due to its greater distance from the primary electron-withdrawing functionalities.

The absence of proton-proton coupling confirms the substitution pattern of the pyridinone ring.

The Impact of Substitution: A Comparative NMR Analysis

The true utility of this guide lies in understanding how the introduction of various substituents at different positions on the this compound core perturbs the NMR landscape. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—exerts a predictable yet nuanced influence on the chemical shifts of the ring protons and carbons.

N-Substitution: Modifying the Pyridinone Core
C4-Substitution: Replacing the Chloro Group

Substitution at the C4 position by nucleophiles, replacing the chloro group, leads to the most dramatic changes in the NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Data for C4-Substituted 5-Nitro-2-pyridone Derivatives

Substituent at C4H-3 (δ, ppm)H-6 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)
-Cl (Parent)6.368.73~160~108~145~135~140
-OCH₃~6.0~8.5~161~95~160~120~142
-NH₂~5.8~8.2~162~90~155~115~145

Note: The ¹³C NMR data for the parent compound and its derivatives are estimated based on typical values for substituted pyridones and related heterocyclic systems. Precise experimental data for a full series is not available in the reviewed literature.

Analysis of Trends:

  • Electron-Donating Groups (EDGs) at C4: The introduction of strong electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) at the C4 position results in a significant upfield shift (to lower ppm values) of the H-3 proton. This is due to the increased electron density at this position through resonance donation. The H-6 proton is also shielded, but to a lesser extent. In the ¹³C NMR spectrum, the C3 and C5 carbons experience significant shielding, while the C4 carbon is deshielded.

  • Electron-Withdrawing Groups (EWGs) at C4: Conversely, replacing the chloro group with a stronger electron-withdrawing group would be expected to cause a downfield shift of both H-3 and H-6 protons.

Unveiling Connectivity: The Power of 2D NMR

For more complex derivatives, one-dimensional NMR spectra can become crowded and ambiguous. Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of proton and carbon signals and for confirming the overall molecular structure.

Key 2D NMR Experiments for Characterization:
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For a hypothetical derivative with a substituent at C3 that bears protons, a COSY spectrum would show cross-peaks between these new protons and the H-4 proton, confirming their proximity.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. This is the most reliable method for assigning protonated carbons in the pyridinone ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically over two or three bonds) between protons and carbons. This is particularly valuable for assigning quaternary carbons (those without attached protons), such as C2, C4, and C5 in the parent compound, by observing their correlations with nearby protons.

Below is a conceptual workflow for using 2D NMR to characterize a hypothetical derivative, "Compound X," where a methyl group is introduced at the C6 position.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignments Structural Assignments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify Coupled Protons HSQC HSQC H1_NMR->HSQC Proton-Carbon (1-bond) HMBC HMBC H1_NMR->HMBC Proton-Carbon (long-range) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Assignments Proton Assignments COSY->Proton_Assignments HSQC->Proton_Assignments Carbon_Assignments Carbon Assignments HSQC->Carbon_Assignments Quaternary_Assignments Quaternary Carbon Assignments HMBC->Quaternary_Assignments Final_Structure Final Structure Confirmation Proton_Assignments->Final_Structure Carbon_Assignments->Final_Structure Quaternary_Assignments->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation of a substituted pyridinone.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to standardized experimental protocols is essential.

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals.

Standard 2D HSQC Acquisition Protocol
  • Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.6 mL of solvent) is recommended.

  • Spectrometer Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

    • ¹H Spectral Width: -2 to 12 ppm.

    • ¹³C Spectral Width: 0 to 180 ppm.

    • Number of Scans: 4 to 16 per increment.

    • Number of Increments in F1: 256 to 512.

  • Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase correct the spectrum.

    • Reference both axes to the residual solvent peak.

Conclusion

The NMR characterization of this compound derivatives is a systematic process that begins with understanding the foundational spectrum of the parent compound and progresses to a detailed analysis of the effects of various substituents. While a comprehensive, publicly available database of NMR data for a wide range of these derivatives is currently lacking, the principles outlined in this guide provide a robust framework for researchers to confidently elucidate the structures of their novel compounds. The strategic application of 1D and 2D NMR techniques, coupled with meticulous experimental practice, is the key to unlocking the full structural information encoded in the NMR spectra of this important class of molecules.

References

mass spectrometry analysis of 4-Chloro-5-nitropyridin-2(1H)-one products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 4-Chloro-5-nitropyridin-2(1H)-one and its Reaction Products

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and agrochemical development, the robust characterization of synthetic intermediates is paramount. This compound (CAS: 850663-54-6) serves as a critical building block in the synthesis of a variety of biologically active molecules.[1][2] Its chemical structure, featuring a pyridinone core substituted with both a chloro and a nitro group, presents unique analytical challenges and opportunities.[2] The accurate monitoring of its presence, purity, and transformation into desired products is essential for process optimization, quality control, and regulatory compliance.[3]

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound. We will delve into the causality behind methodological choices, compare ionization techniques with supporting data, and contrast mass spectrometry with alternative analytical approaches.

Understanding the Analyte: Key Molecular Features

Before selecting an analytical technique, it is crucial to understand the physicochemical properties of this compound (Molecular Formula: C₅H₃ClN₂O₃, Molecular Weight: ~174.54 g/mol ).[4][5][6]

  • Halogen Isotopic Signature: The presence of a chlorine atom is a significant analytical marker. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern in the mass spectrum, with a secondary peak (M+2) at two mass units higher than the monoisotopic peak, having roughly one-third the intensity.[7][8] This signature is invaluable for rapidly identifying chlorinated species in a complex matrix.

  • Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing, influencing the molecule's reactivity and its behavior during ionization and fragmentation.[1]

  • Ionizable Pyridinone Core: The pyridinone structure contains an acidic proton (pKa ≈ 6.6) and can be readily ionized, making it amenable to techniques like Electrospray Ionization (ESI).[2]

A Comparative Analysis of Mass Spectrometry Ionization Techniques

The choice of ionization source is the most critical decision in developing a mass spectrometry method, as it dictates the type of information that can be obtained. The primary trade-off is between generating intact molecular ions for molecular weight confirmation and inducing fragmentation for structural elucidation.

Electron Ionization (EI): For Structural Fingerprinting

Electron Ionization is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺•).[9] This high-energy molecular ion is unstable and undergoes extensive and reproducible fragmentation, creating a unique "fingerprint" that can be used for library matching and structural confirmation.[9][10]

Expected Behavior of this compound under EI:

  • Molecular Ion: A molecular ion peak (m/z ~174) may be observed, but it is often of low intensity due to instability.[10]

  • Key Fragmentation Pathways: Fragmentation is driven by the presence of the nitro and chloro groups.[3] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (loss of 46 Da) and NO (loss of 30 Da).[11][12] Subsequent loss of the chlorine radical (loss of 35/37 Da) and cleavage of the pyridine ring are also expected.

Workflow for GC-EI-MS Analysis

Caption: Workflow for GC-EI-MS analysis.

Electrospray Ionization (ESI): For Quantitative Analysis

In contrast to EI, ESI is a "soft" ionization technique that generates ions from a liquid phase, making it ideal for coupling with High-Performance Liquid Chromatography (LC-MS).[3] It typically produces intact protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.[3][11] This makes ESI the preferred method for accurate molecular weight determination and quantification of the parent compound in complex mixtures.

Expected Behavior of this compound under ESI:

  • Negative Ion Mode: Due to the acidic proton on the pyridinone ring, negative ion mode is highly effective, producing a prominent deprotonated ion [M-H]⁻ at m/z 173/175. Indeed, a patent describing the synthesis of this compound reports a mass spectrum with a base peak at m/z 173 ([M-H]⁻).[13]

  • Positive Ion Mode: Positive ion mode may yield a protonated molecule [M+H]⁺ at m/z 175/177, though potentially with lower efficiency than negative mode.

  • In-Source Fragmentation: By increasing the cone voltage in the ion source, controlled fragmentation (Collision-Induced Dissociation or CID) can be induced to generate structurally informative fragment ions for confirmation or for Multiple Reaction Monitoring (MRM) experiments.

Plausible ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

ESI_Fragmentation Parent [M-H]⁻ m/z 173.97 Frag1 Loss of NO₂ [M-H-NO₂]⁻ m/z 127.99 Parent->Frag1 - 45.99 Da Frag2 Loss of Cl [M-H-Cl]⁻ m/z 138.01 Parent->Frag2 - 35.96 Da Frag3 Loss of CO [M-H-CO]⁻ m/z 145.98 Parent->Frag3 - 27.99 Da

Caption: Potential fragmentation of the [M-H]⁻ ion in MS/MS.

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another LC-MS compatible technique that is well-suited for a wide range of small molecules, including those with moderate to low polarity that may not ionize efficiently by ESI. For nitroaromatic compounds, APCI operating in the negative ion mode can offer a unique and highly sensitive ionization mechanism: electron capture.[14] This process can result in the formation of a radical molecular anion [M]⁻• through either non-dissociative or dissociative electron capture, providing an alternative route for analysis.[14]

Head-to-Head Comparison: Choosing the Right Technique

The optimal mass spectrometry technique is dictated entirely by the analytical objective.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Energy Hard (High Energy)Soft (Low Energy)Soft to Moderate Energy
Typical Ions M⁺• (often weak), extensive fragment ions[M+H]⁺ or [M-H]⁻ (strong)[M+H]⁺, [M-H]⁻, or [M]⁻•
Primary Use Case Definitive structural elucidation, library matchingQuantification, molecular weight confirmationAnalysis of less polar compounds, alternative ionization
Coupled Chroma. Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Sample Volatility Must be volatile and thermally stableMust be soluble and ionizable in solutionBroad applicability
Key Advantage Rich, reproducible fragmentation patternsHigh sensitivity for polar/ionizable analytesRobustness, electron capture for specific compounds
Key Limitation Molecular ion can be absentMatrix effects, low efficiency for nonpolar analytesCan have lower sensitivity than ESI for some compounds

Standardized Experimental Protocols

Adherence to validated protocols is essential for reproducible and trustworthy data.

Protocol 1: LC-ESI-MS/MS for Quantitative Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Prepare a dilution series in the mobile phase for calibration.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Negative Ion ESI):

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: -3.0 kV.

    • Cone Voltage: -40 V (adjust to optimize signal vs. fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 600 L/hr at 350 °C.

    • Scan Mode: Full scan from m/z 50-400 to identify parent ions. For quantification, use Selected Ion Monitoring (SIM) for m/z 173.9 or Multiple Reaction Monitoring (MRM) of a specific fragmentation (e.g., 173.9 -> 127.9).

Protocol 2: GC-EI-MS for Structural Confirmation
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[3]

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C with a 50:1 split ratio.

    • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl methylpolysiloxane).[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Hold at 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

Comparison with Alternative Analytical Technologies

While powerful, mass spectrometry is not the only tool available. Its performance is best understood in the context of other standard analytical techniques.

TechniquePrincipleInformation ProvidedBest ForLimitations
Mass Spectrometry Ionization and mass-to-charge ratio analysisMolecular weight, elemental composition (HRMS), structural fragmentsHigh sensitivity detection, identification in complex matrices, structural hintsIsomer differentiation can be difficult, requires ionization
NMR Spectroscopy Nuclear spin in a magnetic fieldComplete molecular structure, connectivity of atomsDefinitive, unambiguous structure elucidation of pure compoundsLow sensitivity, requires pure sample, complex data analysis
HPLC-UV Chromatographic separation and UV absorbancePurity, quantificationRoutine quality control, purity checks, quantification of known analytesNo structural information, co-eluting impurities can interfere

Conclusion and Recommendations

The analysis of this compound and its reaction products is most effectively accomplished through a strategic application of mass spectrometry.

  • For quantitative analysis and reaction monitoring in complex matrices, LC-ESI-MS in negative ion mode is the superior choice, offering high sensitivity and specificity for the intact molecule.

  • For definitive structural confirmation of the parent compound, byproducts, or unknown impurities, GC-EI-MS provides invaluable fragmentation data that serves as a structural fingerprint.

  • For challenging samples or as a complementary technique, LC-APCI-MS should be considered, particularly for its potential in electron-capture ionization.

Ultimately, a multi-faceted approach yields the most comprehensive understanding. The high sensitivity and molecular weight information from LC-MS combined with the detailed structural data from GC-MS and the unambiguous connectivity from NMR provides a self-validating system, ensuring the highest degree of scientific integrity in the development and production of pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Reactivity of 4-Chloro-5-nitropyridin-2(1H)-one and Other Chloronitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, chloronitropyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. Their inherent reactivity, governed by the interplay of the pyridine nitrogen, a nitro group, and a halogen substituent, makes them prime candidates for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of 4-Chloro-5-nitropyridin-2(1H)-one with other common chloronitropyridine isomers, offering insights into the structural and electronic factors that dictate their synthetic utility.

The Critical Role of Substituent Positioning in Reactivity

The reactivity of chloronitropyridines in SNAr reactions is profoundly influenced by the regiochemical arrangement of the electron-withdrawing nitro group and the chloro leaving group relative to the pyridine nitrogen. The nitrogen atom of the pyridine ring acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, particularly when the attack occurs at the ortho (2- or 6-) and para (4-) positions. The potent electron-withdrawing nature of the nitro group further activates the ring towards nucleophilic attack.

This compound: A Unique Case of Reactivity

This compound presents a unique electronic and structural profile. The presence of the pyridinone oxygen and the tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms introduce additional layers of complexity to its reactivity compared to simple chloronitropyridines.

this compound

>]; "Lactim" [label=<

4-Chloro-5-nitro-2-hydroxypyridine

>]; "Lactam" -> "Lactim" [label="⇌"]; } } caption: Tautomerism of this compound.

The lactam form is generally considered to be the predominant tautomer in both solid and solution phases. In this form, the endocyclic nitrogen is part of an amide-like system, which can influence the aromaticity and electronic distribution of the ring.

Comparative Reactivity Analysis

CompoundKey Structural FeaturesExpected Relative Reactivity in SNArRationale
This compound Chloro at C4 (para to N), Nitro at C5 (meta to N), Pyridinone at C2.Moderate to HighThe chloro group is at the activated para position relative to the ring nitrogen. The nitro group, while not directly activating the C4 position through resonance, exerts a strong inductive electron-withdrawing effect. The pyridinone moiety further modifies the electronic landscape.
2-Chloro-5-nitropyridine Chloro at C2 (ortho to N), Nitro at C5 (meta to N).HighThe chloro group is at the highly activated ortho position, allowing for direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[1]
2-Chloro-3-nitropyridine Chloro at C2 (ortho to N), Nitro at C3 (ortho to C2).HighSimilar to 2-chloro-5-nitropyridine, the chloro group is at the activated ortho position. The adjacent nitro group provides strong inductive activation.
4-Chloro-3-nitropyridine Chloro at C4 (para to N), Nitro at C3 (ortho to C4).Very HighThe chloro group is at the activated para position, and the ortho nitro group provides powerful resonance and inductive stabilization of the intermediate.

Electronic and Steric Considerations:

  • Activation by Ring Nitrogen: The primary activating feature in nucleophilic aromatic substitution on pyridines is the electron-withdrawing nature of the ring nitrogen, which stabilizes the anionic Meisenheimer intermediate. This effect is most pronounced for leaving groups at the 2- and 4-positions.

  • Activation by the Nitro Group: The nitro group is a strong activating group, exerting both inductive and resonance effects. Its ability to stabilize the negative charge of the Meisenheimer complex is greatest when it is positioned ortho or para to the site of nucleophilic attack.

  • The Pyridinone Moiety: In this compound, the pyridinone carbonyl group also contributes to the overall electron-deficient nature of the ring. However, the potential for the lone pair on the nitrogen to participate in amide-like resonance might slightly diminish the electron-withdrawing effect of the ring nitrogen compared to a simple pyridine.

  • Steric Hindrance: While generally less of a factor in SNAr than in SN2 reactions, steric hindrance from bulky substituents adjacent to the reaction center can influence the rate of nucleophilic attack.

sn_ar_mechanism reactant reactant intermediate intermediate reactant->intermediate Nucleophilic Attack product product intermediate->product Loss of Leaving Group

Experimental Protocol: A Representative SNAr Reaction

To provide a practical context for the comparison of reactivity, the following is a general protocol for the reaction of a chloronitropyridine with a nucleophile, such as piperidine.

Materials:

  • Chloronitropyridine substrate (e.g., this compound)

  • Piperidine

  • Anhydrous solvent (e.g., Ethanol, DMF, or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • TLC plates and developing chamber

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the chloronitropyridine substrate in the chosen anhydrous solvent.

  • Nucleophile Addition: To the stirred solution, add the nucleophile (e.g., piperidine) dropwise at room temperature. An excess of the nucleophile may be used to drive the reaction to completion.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by comparing the spot of the reaction mixture to the spots of the starting materials.

  • Heating (if necessary): Depending on the reactivity of the substrate, the reaction mixture may need to be heated to reflux to achieve a reasonable reaction rate.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system to isolate the desired substituted product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

experimental_workflow start start add_nucleophile add_nucleophile start->add_nucleophile monitor monitor add_nucleophile->monitor heat heat monitor->heat If reaction is slow workup workup monitor->workup Reaction complete heat->monitor purify purify workup->purify characterize characterize purify->characterize end end characterize->end

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is anticipated to be significant, driven by the activation from the para-positioned ring nitrogen and the inductive effect of the nitro group. While it may not be as reactive as isomers with ortho-nitro activation, such as 4-chloro-3-nitropyridine, its unique structural features make it a valuable and distinct building block in organic synthesis. A thorough understanding of the electronic and steric factors governing the reactivity of chloronitropyridine isomers is paramount for the rational design of synthetic routes to novel pharmaceuticals and functional materials. Further kinetic studies are warranted to provide a quantitative basis for these qualitative comparisons.

References

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, the pyridine scaffold is a cornerstone of innovation, underpinning a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of highly functionalized pyridines is therefore a critical endeavor. While reagents like 4-Chloro-5-nitropyridin-2(1H)-one offer a direct route to certain substituted pyridones, the demands of complex target synthesis necessitate a broad and versatile toolkit. This guide provides a comprehensive comparison of alternative reagents and methodologies for pyridine synthesis, offering researchers, scientists, and drug development professionals the insights needed to make informed strategic decisions in their synthetic campaigns.

This guide moves beyond a simple catalog of reactions. It delves into the mechanistic underpinnings of each approach, providing a rationale for experimental design and troubleshooting. By understanding the "why" behind the "how," researchers can better adapt and optimize these methods for their specific needs. All protocols are presented with the clarity and detail required for direct implementation in the laboratory, and all claims are substantiated with citations to authoritative literature.

The Landscape of Pyridine Synthesis: Beyond Single Reagents

The construction of the pyridine ring can be broadly categorized into two main strategies: condensation reactions of acyclic precursors and cycloaddition reactions. Each strategy encompasses a variety of named reactions, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Here, we explore some of the most powerful and widely adopted alternatives to syntheses predicated on pre-functionalized pyridinones.

The Hantzsch Dihydropyridine Synthesis: A Classic, Reimagined

First reported in 1881, the Hantzsch synthesis is a multi-component reaction that has stood the test of time, evolving with the advent of modern catalytic and reaction technologies.[1][2] It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine.[1][3] A subsequent oxidation step is required to furnish the aromatic pyridine ring.[1]

Mechanistic Insight

The reaction proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester condenses with the aldehyde to form a Knoevenagel condensation product, while a second molecule of the β-ketoester reacts with the ammonia source to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine.[4]

Hantzsch_Mechanism cluster_3 Ring Formation Ketoester1 β-Ketoester Knoevenagel_Product α,β-Unsaturated Carbonyl Ketoester1->Knoevenagel_Product Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: General workflow of the Hantzsch pyridine synthesis.

Performance Comparison
FeatureHantzsch Synthesis
Starting Materials Aldehydes, β-ketoesters, ammonia/ammonium acetate
Key Intermediates 1,4-Dihydropyridines
Advantages High atom economy, convergent, access to symmetrically substituted pyridines, well-established.[1]
Disadvantages Requires a separate oxidation step, often harsh reaction conditions (high temperatures), limited scope for unsymmetrical products in classical one-pot approach.[1]
Modern Variations Use of microwave irradiation, ionic liquids, and various catalysts to improve yields and reaction times.[1][5][6]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
  • To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ethanol (15 mL).

  • Stir the mixture at room temperature and add concentrated ammonium hydroxide (2 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the solid under vacuum to obtain the desired 1,4-dihydropyridine.

  • For aromatization, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or manganese dioxide.[1]

The Guareschi-Thorpe Condensation: A Route to Pyridones

The Guareschi-Thorpe condensation provides a direct entry to substituted 2-pyridones, which are tautomers of 2-hydroxypyridines. This method typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[7][8] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[9][10]

Mechanistic Insight

The reaction is initiated by the Knoevenagel condensation of the 1,3-dicarbonyl compound with the active methylene group of the cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto one of the carbonyl groups. Subsequent dehydration affords the 2-pyridone.

Guareschi_Thorpe_Mechanism Dicarbonyl 1,3-Dicarbonyl Knoevenagel_Intermediate Knoevenagel Adduct Dicarbonyl->Knoevenagel_Intermediate Knoevenagel Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel_Intermediate Base Base Base->Knoevenagel_Intermediate Pyridone 2-Pyridone Knoevenagel_Intermediate->Pyridone Intramolecular Cyclization & Dehydration

Caption: Simplified workflow of the Guareschi-Thorpe condensation.

Performance Comparison
FeatureGuareschi-Thorpe Condensation
Starting Materials Cyanoacetamide, 1,3-dicarbonyl compounds, base (e.g., piperidine, ammonia).[7][8]
Key Products Substituted 2-pyridones.
Advantages Direct synthesis of pyridones, often proceeds under mild conditions.[9]
Disadvantages Substrate scope can be limited by the availability of the starting materials.
Modern Variations Use of ammonium carbonate in water for a more environmentally friendly process.[9][10]
Experimental Protocol: Synthesis of 6-Methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • In a round-bottom flask, dissolve benzoylacetone (1.62 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-pyridone.

The Bohlmann-Rahtz Pyridine Synthesis: An Enyne Approach

The Bohlmann-Rahtz synthesis offers a powerful two-step method for the preparation of substituted pyridines from an enamine and an ethynyl ketone.[11][12][13] The reaction first forms an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine.[11][14]

Mechanistic Insight

The synthesis commences with a Michael addition of the enamine to the ethynyl ketone, forming a linear aminodiene intermediate. This intermediate can exist as E/Z isomers. The Z-isomer is productive and undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine ring.[11]

Bohlmann_Rahtz_Workflow Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Michael Addition Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Aminodiene Pyridine Substituted Pyridine Aminodiene->Pyridine Cyclodehydration (Heat)

Caption: The two-step process of the Bohlmann-Rahtz pyridine synthesis.

Performance Comparison
FeatureBohlmann-Rahtz Synthesis
Starting Materials Enamines, ethynyl ketones.[12]
Key Intermediates Aminodiene.
Advantages High degree of regiocontrol, access to a wide range of substituted pyridines.[11]
Disadvantages Often requires high temperatures for the cyclization step, the aminodiene intermediate may need to be isolated.[11]
Modern Variations Acid catalysis (e.g., acetic acid, Lewis acids) can lower the cyclization temperature.[11][12] One-pot procedures have also been developed.[15]
Experimental Protocol: Synthesis of 2,6-Dimethyl-3-acetylpyridine
  • To a solution of 3-aminobut-2-enenitrile (an enamine, 0.82 g, 10 mmol) in toluene (20 mL), add but-3-yn-2-one (an ethynyl ketone, 0.68 g, 10 mmol).

  • Stir the mixture at room temperature for 12 hours to form the aminodiene intermediate.

  • Add acetic acid (1 mL) to the reaction mixture.

  • Heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyridine.

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[16][17] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[16][18]

Mechanistic Insight

The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt in the presence of a base. This ylide then acts as a Michael donor and adds to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes a cyclization-dehydration cascade with ammonia (from ammonium acetate) to form the pyridine ring.[16]

Krohnke_Synthesis_Flow Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Pyridinium_Salt->Dicarbonyl_Intermediate Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Dicarbonyl_Intermediate Ammonium_Acetate Ammonium Acetate Pyridine 2,4,6-Trisubstituted Pyridine Ammonium_Acetate->Pyridine Dicarbonyl_Intermediate->Pyridine Cyclization with NH₃

Caption: Convergent nature of the Kröhnke pyridine synthesis.

Performance Comparison
FeatureKröhnke Synthesis
Starting Materials α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds, ammonium acetate.[16]
Key Intermediates 1,5-Dicarbonyl compounds.
Advantages High yields, mild reaction conditions, broad substrate scope, convergent.[16][19]
Disadvantages Preparation of the pyridinium salt is an additional step.
Modern Variations One-pot variations have been developed to avoid isolation of the pyridinium salt.[17]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
  • In a round-bottom flask, combine 1-(2-oxo-2-phenylethyl)pyridinium bromide (3.08 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).[20]

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine.

Transition-Metal Catalyzed Cycloadditions: A Modern Frontier

Transition-metal catalysis has revolutionized pyridine synthesis, enabling the construction of complex pyridine architectures with high efficiency and selectivity.[21][22][23] A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by various transition metals such as cobalt, rhodium, and nickel.[22][24]

Mechanistic Insight

The general mechanism involves the coordination of two alkyne units and one nitrile unit to the metal center, forming a metallacyclopentadiene intermediate. Reductive elimination from this intermediate furnishes the pyridine ring and regenerates the active catalyst.[24]

Transition_Metal_Cycloaddition Catalyst Transition Metal Catalyst Metallacycle Metallacyclopentadiene Intermediate Catalyst->Metallacycle Coordination & Oxidative Coupling Alkyne1 Alkyne Alkyne1->Metallacycle Alkyne2 Alkyne Alkyne2->Metallacycle Nitrile Nitrile Nitrile->Metallacycle Insertion Pyridine Substituted Pyridine Metallacycle->Pyridine Reductive Elimination Pyridine->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the [2+2+2] cycloaddition synthesis of pyridines.

Performance Comparison
FeatureTransition-Metal Catalyzed [2+2+2] Cycloaddition
Starting Materials Alkynes, nitriles.[24]
Key Intermediates Metallacyclopentadienes.
Advantages High atom economy, access to polysubstituted pyridines with excellent regioselectivity, mild reaction conditions.[22][24]
Disadvantages Cost and toxicity of some metal catalysts, catalyst sensitivity to air and moisture.
Modern Variations Development of more active and robust catalysts, asymmetric versions for the synthesis of chiral pyridines.[24]
Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,3,4,5-Tetraphenylpyridine
  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CpCo(CO)₂ (cobalt catalyst, 5 mol%).

  • Add a solution of diphenylacetylene (2 equivalents) and benzonitrile (1 equivalent) in a suitable solvent such as toluene.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired tetrasubstituted pyridine.

Conclusion: A Strategic Approach to Pyridine Synthesis

The synthesis of pyridines is a mature yet continually evolving field. While reagents like this compound have their place, a comprehensive understanding of the available alternatives is paramount for the modern synthetic chemist. The classical condensation reactions, including the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses, remain powerful tools, especially with modern modifications that improve their efficiency and environmental footprint. Concurrently, transition-metal catalyzed cycloadditions and other modern methods are pushing the boundaries of what is possible in terms of complexity and selectivity.

By carefully considering the target molecule's substitution pattern, the availability of starting materials, and the desired reaction conditions, researchers can strategically select the most appropriate synthetic route. This guide serves as a starting point for that decision-making process, providing the foundational knowledge and practical protocols necessary to successfully navigate the rich and diverse landscape of pyridine synthesis.

References

The Versatile Precursor: A Comparative Guide to the Synthesis of Bioactive Molecules from 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of novel bioactive compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes utilizing 4-Chloro-5-nitropyridin-2(1H)-one as a key starting material for the generation of medicinally relevant molecules. We will explore the rationale behind its use, detail a validated synthetic application, and compare this approach with alternative methodologies, supported by experimental data.

This compound is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chlorine atom, an electron-withdrawing nitro group that activates the pyridine ring, and a pyridinone core—makes it an ideal precursor for constructing complex molecular architectures with a wide array of biological activities.[1][2]

The Strategic Advantage of this compound

The inherent chemical reactivity of this compound provides a strategic advantage in multistep syntheses. The chlorine atom at the 4-position is readily displaced by various nucleophiles, such as amines and alcohols, allowing for the introduction of diverse side chains. The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized. This dual reactivity allows for a modular and divergent approach to building libraries of related compounds for structure-activity relationship (SAR) studies.

Core Application: Synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

A prominent application of this compound is in the synthesis of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the biosynthesis of triglycerides, and its inhibition is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[3][4]

Below is a validated synthetic workflow for a DGAT1 inhibitor intermediate, showcasing the utility of our starting material.

Experimental Protocol: Synthesis of a DGAT1 Inhibitor Intermediate

Step 1: Nucleophilic Aromatic Substitution

In this pivotal step, the chlorine atom of this compound is displaced by an appropriate amine-containing building block. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

  • Reactants: this compound (1 equivalent), amine-containing building block (1-1.2 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Procedure: To a solution of the amine in the chosen solvent, this compound and the base are added. The reaction mixture is heated, typically to 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of the resulting intermediate is then reduced to a primary amine, which serves as a handle for further functionalization.

  • Reactants: The product from Step 1 (1 equivalent) and a reducing agent. Common choices include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in acetic acid or sodium dithionite).

  • Solvent: A solvent compatible with the chosen reducing agent, such as ethanol, methanol, or acetic acid.

  • Procedure: The nitro-containing compound is dissolved in the solvent, and the reducing agent is added. For catalytic hydrogenation, the reaction is placed under a hydrogen atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the catalyst is filtered off (for hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified as needed.

This two-step sequence effectively transforms the readily available this compound into a versatile diamino-pyridinone intermediate, ready for the final steps in the synthesis of the target DGAT1 inhibitor.

DGAT1_Inhibitor_Synthesis start This compound intermediate1 Nitro-substituted Pyridinone Intermediate start->intermediate1 Nucleophilic Aromatic Substitution amine Amine Building Block amine->intermediate1 intermediate2 Amino-substituted Pyridinone Intermediate intermediate1->intermediate2 Nitro Group Reduction final_product DGAT1 Inhibitor intermediate2->final_product Further Functionalization

Caption: Synthetic workflow for a DGAT1 inhibitor intermediate.

Comparison with Alternative Synthetic Routes to Bioactive 2-Pyridones

While this compound offers a direct and efficient route to certain bioactive molecules, alternative strategies for the synthesis of the 2-pyridinone core are widely employed in medicinal chemistry. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[5][6]

Alternative Route 1: Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Hantzsch pyridine synthesis and its variations, provide a powerful and convergent approach to constructing highly substituted pyridinone rings in a single step.[7][8]

  • General Principle: MCRs bring together three or more reactants in a one-pot reaction to form a complex product that incorporates a substantial portion of all the starting materials.

  • Advantages: High atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.

  • Disadvantages: The substitution pattern of the final product is dictated by the available starting materials, and achieving specific regioselectivity can be challenging.

Alternative Route 2: Cyclization of Acyclic Precursors

Another common strategy involves the cyclization of appropriately functionalized acyclic precursors. This approach offers greater control over the final substitution pattern.[9]

  • General Principle: An open-chain precursor containing the necessary atoms for the pyridinone ring is synthesized and then cyclized, often through an intramolecular condensation reaction.

  • Advantages: High degree of control over the substitution pattern and regioselectivity.

  • Disadvantages: Often requires a longer, linear synthesis to prepare the acyclic precursor, which can lead to lower overall yields.

Performance Comparison
ParameterThis compound RouteMulticomponent Reactions (MCRs)Cyclization of Acyclic Precursors
Starting Material Highly functionalized, specificSimple, readily available aldehydes, ketones, etc.Custom-synthesized acyclic chains
Number of Steps Typically 2-4 steps to key intermediatesOften 1-2 steps to the core structureMultiple steps to the acyclic precursor, then 1 step for cyclization
Control of Substitution High, allows for late-stage diversificationModerate, depends on starting materialsVery high, designed into the precursor
Overall Yield Generally moderate to goodCan be high for optimized reactionsVariable, can be lower due to the number of steps
Scalability Generally goodCan be challenging to scale upGenerally good

Data-Driven Comparison of Biological Activity

The ultimate validation of a synthetic route lies in the biological activity of the molecules it produces. Below is a comparative table of IC50 values for various pyridinone-based inhibitors against their respective targets, illustrating the potency that can be achieved through different synthetic strategies.

Compound ClassTargetSynthetic ApproachIC50 ValueReference
Pyrrolopyridine-pyridoneMet KinaseMulti-step synthesis1.8 nM[10]
Pyridinone-quinazolineAnticancer (MCF-7)Condensation reaction9-15 µM[1]
Pyridinone-thiohydantoinMutant IDH1Multi-step synthesis0.42-9.2 µM[1]
5-Arylidenethiazolidin-4-oneAnticancer (MCF-7)From 2-amino-5-nitropyridine6.41 µM[11]
Pyridone-based Factor XIa InhibitorFactor XIaMulti-step synthesisPotent and selective[12]

This data highlights that potent bioactive molecules can be accessed through various synthetic routes. The choice of starting material and overall strategy should be guided by the specific molecular target and the desired SAR exploration.

Conclusion

This compound stands out as a valuable and versatile starting material for the synthesis of bioactive molecules, particularly for libraries of compounds requiring diversification at the 4- and 5-positions. Its application in the synthesis of potent DGAT1 inhibitors demonstrates its utility in modern drug discovery. While alternative methods like multicomponent reactions and the cyclization of acyclic precursors offer their own advantages in terms of convergency and control, the strategic functionalization of pre-built heterocyclic cores like this compound remains a robust and efficient approach for accessing novel chemical matter with therapeutic potential. The selection of the optimal synthetic pathway will ultimately depend on the specific goals of the research program, balancing factors such as the desired molecular complexity, scalability, and the need for rapid analog synthesis.

References

A Comparative Guide to HPLC Analysis of 4-Chloro-5-nitropyridin-2(1H)-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

4-Chloro-5-nitropyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. Effective synthesis of these target molecules relies on the precise monitoring of reaction progress, impurity profiling, and final product purity. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for these tasks due to its high resolution, sensitivity, and quantitative accuracy. This guide compares critical parameters in HPLC method development to provide a validated framework for analyzing this polar, ionizable compound.

Section 1: Understanding the Analyte – The Key to Method Development

Successful HPLC analysis begins with a thorough understanding of the analyte's physicochemical properties. This compound (MW: 174.54 g/mol ) presents specific challenges that directly inform our methodological choices.[1][2][3]

  • Polarity: The presence of a nitro group, a carbonyl group, and a secondary amine (in the pyridinone tautomer) makes the molecule significantly polar. This high polarity can lead to poor retention on traditional reversed-phase columns, especially with mobile phases containing a high percentage of organic solvent.

  • Ionization and Tautomerism: The compound exists in tautomeric equilibrium between the this compound and 4-chloro-2-hydroxy-5-nitropyridine forms. Furthermore, with a predicted pKa of approximately 6.59, its ionization state is highly dependent on pH.[3] Fluctuations in pH can cause shifts in retention time and poor peak shape, making pH control of the mobile phase a critical parameter for reproducibility.[4][5][6]

Section 2: Comparative Analysis of Reversed-Phase HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the method of choice for this class of compounds. However, the selection of the stationary and mobile phases is crucial for success.

The Stationary Phase: Standard C18 vs. Aqueous-Stable C18

The central challenge in analyzing polar compounds like this compound is achieving adequate retention on the non-polar stationary phase. This often requires a mobile phase with a high aqueous content.

Causality Behind the Choice: Traditional C18 columns can suffer from a phenomenon known as "phase collapse" or "ligand folding" when used with highly aqueous mobile phases (typically >95% water).[7] This collapse leads to a dramatic loss of retention and reproducibility. To overcome this, specialized "Aqueous" C18 columns (e.g., AQ-C18, Polar C18) have been developed.[8][9][10][11][12] These columns incorporate polar modifications or use different bonding technologies to maintain stationary phase hydration and prevent collapse, ensuring stable retention for polar analytes.

FeatureStandard C18 ColumnAqueous-Stable C18 Column (Recommended)
Mechanism Standard octadecylsilane bonding; highly hydrophobic.Polar-modified or uniquely bonded C18 phase.[8][10]
Performance with >95% Aqueous Mobile Phase Prone to "phase collapse," leading to drastic and irreversible loss of retention.[7]Stable and reproducible retention times.[8][9][11]
Retention of Polar Analytes Often insufficient; analyte may elute in the void volume.Enhanced retention of polar and hydrophilic compounds.[12]
Peak Shape Can exhibit tailing due to secondary interactions with silanols.Often provides improved peak symmetry for polar compounds.
Ideal Use Case General purpose, for moderately polar to non-polar analytes.Analysis of polar analytes, reaction mixtures requiring gradient elution starting with high aqueous content.
The Mobile Phase: The Engine of Separation

The mobile phase composition, particularly its pH, is the most powerful tool for optimizing the separation of ionizable compounds.[4][6]

Causality Behind the Choice: To ensure a consistent ionization state and avoid peak splitting or broadening, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from the analyte's pKa.[5] For this compound (pKa ≈ 6.59), an acidic mobile phase (e.g., pH 2.5-4.0) is ideal. At this pH, the molecule will be in its neutral, un-ionized form, which maximizes retention on a reversed-phase column and typically results in sharper, more symmetrical peaks.[4][13]

Method VariableUnbuffered Mobile Phase (e.g., Water/Acetonitrile)Buffered Acidic Mobile Phase (Recommended)
Composition Water and Acetonitrile20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid, and Acetonitrile.
pH Control None. Susceptible to minor fluctuations from dissolved CO₂ or sample matrix.Robust pH control.
Retention Time Reproducibility Poor. Small pH shifts can lead to significant changes in retention time.Excellent. Ensures consistent analyte ionization state.[5]
Peak Shape Prone to tailing or splitting, especially if the pH is near the analyte's pKa.[5]Sharp, symmetrical peaks by suppressing ionization.[4]
Suitability Not recommended for quantitative analysis of ionizable compounds.Essential for developing a robust and validated stability-indicating method. [14][15]

Section 3: A Validated, Step-by-Step Protocol for Reaction Monitoring

This protocol represents a robust starting point for the analysis of this compound reaction mixtures. It is designed as a stability-indicating method, capable of separating the main component from potential impurities and starting materials.[14][16]

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Weigh Reaction Aliquot/Standard Dilute 2. Dilute with Mobile Phase A Sample->Dilute Filter 3. Filter through 0.45 µm Syringe Filter Dilute->Filter Inject 4. Inject onto HPLC System Filter->Inject To HPLC MP_A Mobile Phase A: 20mM KH2PO4, pH 3.0 MP_B Mobile Phase B: Acetonitrile Separate 5. Gradient Elution on Aqueous C18 Column Inject->Separate Detect 6. Detect at 275 nm (PDA Detector) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Chromatogram Quantify 8. Quantify: - % Conversion - % Purity - Impurity Profile Integrate->Quantify G cluster_1 cluster_2 cluster_3 Start Initial Problem: Poor retention & peak shape for polar, ionizable analyte Choice1 Choose Stationary Phase Start->Choice1 Choice2 Control Mobile Phase pH Start->Choice2 Choice3 Optimize Gradient Start->Choice3 C18 Standard C18: Phase Collapse Risk Choice1->C18 AqC18 Aqueous C18: Stable Retention Choice1->AqC18 Select for Polar Analyte Unbuffered Unbuffered: Poor Reproducibility Choice2->Unbuffered Buffered Buffered (pH 3.0): Sharp, Symmetric Peaks Choice2->Buffered Select for Ionizable Analyte Isocratic Isocratic: Poor resolution for complex mixture Choice3->Isocratic Gradient Gradient: Resolves components of varying polarity Choice3->Gradient Select for Reaction Mixture Solution Outcome: Robust & Reproducible Separation AqC18->Solution Buffered->Solution Gradient->Solution

References

A Comparative Crystallographic Guide to 4-Chloro-5-nitropyridin-2(1H)-one and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallography of 4-Chloro-5-nitropyridin-2(1H)-one and its structural analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural analysis of these compounds. By understanding the subtle yet significant differences in their crystal structures, researchers can gain valuable insights into their physicochemical properties, aiding in the rational design of novel therapeutics.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tunable electronic properties through substitution, makes it a versatile building block for targeting various biological macromolecules. The introduction of a nitro group and a halogen, as in this compound, further modulates its reactivity and intermolecular interaction potential, making it a compound of significant interest for further derivatization and biological screening.

X-ray crystallography provides the definitive atomic-level blueprint of a molecule's three-dimensional structure in the solid state. This information is paramount for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide will compare the experimentally determined crystal structures of two key analogs to infer the structural properties of this compound, providing a foundational understanding for future research.

Synthesis and Crystallization

The synthesis of the parent compound, this compound, is a multi-step process that requires careful control of reaction conditions to achieve high purity suitable for crystallization.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a corresponding pyridinone precursor followed by chlorination. The specific details of a representative synthesis are proprietary; however, the general approach is outlined in the workflow diagram below. The final product is typically a crystalline solid that can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or dimethylformamide (DMF)-water mixtures.

Crystallization of Analogs for X-ray Diffraction

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often determined empirically. For the analogs discussed in this guide, single crystals were obtained by slow evaporation from aqueous or organic solutions.

Comparative Crystallographic Analysis

Due to the limited availability of the single-crystal X-ray structure of this compound in the public domain, this guide will leverage the crystallographic data of two closely related compounds: 2-chloro-5-nitropyridine and 3,5-dinitro-2-pyridone . This comparative approach allows for a detailed discussion of the influence of the carbonyl group and the substitution pattern on the overall crystal packing and intermolecular interactions.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two selected analogs.

Parameter2-chloro-5-nitropyridine[1][2]3,5-dinitro-2-pyridone[1]
Formula C₅H₃ClN₂O₂C₅H₃N₃O₅
Crystal System TriclinicOrthorhombic
Space Group P-1Pna2₁
a (Å) 3.7599(8)12.335(4)
b (Å) 5.8641(13)9.636(3)
c (Å) 7.0189(15)5.738(2)
α (°) 84.687(3)90
β (°) 89.668(3)90
γ (°) 76.020(3)90
Volume (ų) 149.50(6)682.0
Z 14
Molecular Geometry and Conformation

In the crystal structure of 2-chloro-5-nitropyridine , the molecule is essentially planar, with the nitro group being only slightly twisted out of the plane of the pyridine ring.[2] This planarity facilitates close packing in the crystal lattice.

For 3,5-dinitro-2-pyridone , the pyridone ring itself is planar. The two nitro groups, however, are twisted relative to the ring to minimize steric hindrance. This twisting will have a significant impact on the molecule's electronic properties and its ability to participate in intermolecular interactions.

Based on these analogs, it can be predicted that this compound will also adopt a largely planar conformation, with the nitro group likely showing some degree of torsion. The presence of the carbonyl group at the 2-position is expected to influence the bond lengths and angles within the pyridinone ring compared to the pyridine ring of 2-chloro-5-nitropyridine.

Intermolecular Interactions and Crystal Packing

The nature and pattern of intermolecular interactions are crucial for understanding the stability and physical properties of a crystalline solid.

In the crystal structure of 2-chloro-5-nitropyridine , the molecules are packed in a layered arrangement.[1][2] The packing is dominated by a combination of C—H···O and C—H···N hydrogen bonds, as well as halogen bonding interactions involving the chlorine atom and the oxygen atoms of the nitro group of an adjacent molecule.[2]

The crystal packing of 3,5-dinitro-2-pyridone is dictated by a network of N—H···O hydrogen bonds involving the pyridone N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. This strong hydrogen bonding motif often leads to the formation of robust supramolecular synthons, such as chains or dimers. The nitro groups also participate in weaker C—H···O interactions, further stabilizing the crystal lattice.

For this compound, a similar N—H···O hydrogen bonding pattern to that observed in 3,5-dinitro-2-pyridone is anticipated, likely forming dimeric or catemeric structures. The presence of the chlorine atom introduces the possibility of halogen bonding, which could compete with or complement the hydrogen bonding network, leading to a more complex and potentially polymorphic packing arrangement.

Experimental Workflow and Protocols

The following sections outline a typical workflow for the X-ray crystallographic analysis of a novel pyridinone derivative and a detailed experimental protocol.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of a novel compound.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a standardized procedure for the X-ray crystallographic analysis of a this compound derivative.

1. Crystal Selection and Mounting:

  • Under a polarized light microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.
  • Carefully mount the selected crystal on a cryoloop using a small amount of paratone-N oil.
  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

2. Data Collection:

  • Center the crystal on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
  • Perform an initial unit cell determination to assess the crystal quality and determine the crystal system and preliminary cell parameters.
  • Collect a full sphere of diffraction data using a series of ω and φ scans. The exposure time per frame will depend on the crystal's diffracting power.

3. Data Reduction and Processing:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
  • Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
  • Merge the symmetry-equivalent reflections to generate a unique set of reflection data.

4. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  • Refine the structural model against the experimental data using full-matrix least-squares on F².
  • Locate and refine the positions of all non-hydrogen atoms anisotropically.
  • Identify hydrogen atoms in the difference Fourier map and refine their positions isotropically, or place them in calculated positions and refine using a riding model.

5. Structure Validation and Analysis:

  • Validate the final refined structure using software such as PLATON or CheckCIF to ensure its chemical and crystallographic reasonableness.
  • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and details of the intermolecular interactions and crystal packing.
  • Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).

Logical Relationships in Crystal Engineering

The interplay of different intermolecular forces dictates the final crystal structure. The following diagram illustrates the key interactions that are likely to be important in the crystal packing of this compound and its derivatives.

intermolecular_interactions Pyridinone Core Pyridinone Core N-H---O Hydrogen Bond N-H---O Hydrogen Bond Pyridinone Core->N-H---O Hydrogen Bond pi-pi Stacking pi-pi Stacking Pyridinone Core->pi-pi Stacking Crystal Packing Crystal Packing N-H---O Hydrogen Bond->Crystal Packing Halogen Bond Halogen Bond Halogen Bond->Crystal Packing pi-pi Stacking->Crystal Packing C-H---O Interactions C-H---O Interactions C-H---O Interactions->Crystal Packing Halogen Substituent Halogen Substituent Halogen Substituent->Halogen Bond Nitro Group Nitro Group Nitro Group->C-H---O Interactions

Caption: Key intermolecular interactions influencing the crystal packing of substituted pyridinones.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the crystallographic landscape of this compound and its analogs. Through a comparative analysis of the crystal structures of 2-chloro-5-nitropyridine and 3,5-dinitro-2-pyridone, we have elucidated the key structural features and intermolecular interactions that are likely to govern the solid-state properties of this important class of compounds.

The insights gained from this analysis can be directly applied to the design of new this compound derivatives with tailored properties. By strategically modifying the substitution pattern, medicinal chemists can modulate the hydrogen and halogen bonding capabilities of these molecules, thereby influencing their solubility, melting point, and ultimately, their biological activity.

Future work should focus on obtaining the single-crystal X-ray structure of this compound and a wider range of its derivatives. This will allow for a more direct and detailed comparison, further refining our understanding of the structure-property relationships in this promising class of compounds.

References

A Comparative Guide to the Kinetic Profile of 4-Chloro-5-nitropyridin-2(1H)-one in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Highly Activated Pyridinone

In the landscape of medicinal chemistry and drug development, halogenated nitropyridines serve as indispensable building blocks. Their inherent electronic properties make them prime candidates for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for constructing complex molecular architectures. This guide focuses on a particularly activated and versatile reagent: 4-Chloro-5-nitropyridin-2(1H)-one (CAS 850663-54-6).[1][2][3]

This compound, which exists in tautomeric equilibrium with 4-Chloro-5-nitro-2-hydroxypyridine, is distinguished by three key features: a chloro leaving group, a strongly activating nitro group, and an electron-withdrawing pyridinone system.[4] This unique combination of functional groups significantly influences its reactivity, making it a valuable intermediate for synthesizing a range of biologically active molecules.[1]

This guide provides a comparative analysis of the kinetic profile of this compound. While direct, peer-reviewed kinetic data for this specific molecule is not extensively published, we can establish a robust framework for understanding its reactivity. We will achieve this by comparing it to structurally related, well-characterized chloronitropyridines, providing the theoretical basis for its reactivity, and presenting a detailed experimental protocol for researchers to perform their own kinetic assessments.

The Engine of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of this compound is governed by the two-step addition-elimination SNAr mechanism. Understanding this pathway is critical to appreciating the factors that control the reaction rate.

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu) on the electron-deficient carbon atom bearing the chlorine atom. This is typically the rate-determining step. The electron-withdrawing properties of the ring nitrogen and the nitro group are crucial, as they delocalize the electron density of the ring, making it more electrophilic and susceptible to attack.

  • Formation of the Meisenheimer Complex: The initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount; the more stable the intermediate, the lower the activation energy and the faster the reaction.[5] The nitro group, particularly when ortho or para to the site of attack, is exceptionally effective at stabilizing this intermediate through resonance.

  • Elimination of the Leaving Group: Aromaticity is restored in the final, typically rapid, step where the chloride ion is expelled.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate k₁ (Slow) Addition Product Substituted Product + Cl⁻ Intermediate->Product k₂ (Fast) Elimination

Caption: General mechanism for the SNAr reaction.

Comparative Reactivity Analysis: A Data-Driven Estimation

Direct quantitative kinetic data comparing this compound with other nitropyridines under identical conditions is limited in the available literature. However, we can build a strong predictive model by examining data from closely related analogues. The following table summarizes second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine, a common nucleophile used in kinetic studies.

SubstrateCl PositionNO₂ PositionRate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
Data compiled from studies on chloronitropyridine isomers reacting with piperidine in ethanol.[5]

Expert Insights & Predicted Reactivity:

The data clearly shows that reactivity is maximized when the leaving group is positioned ortho or para to a strongly activating group.[5][6] In 4-Chloro-3-nitropyridine, the chlorine at C4 is para to the ring nitrogen and ortho to the nitro group, leading to exceptional reactivity.

For This compound , we must consider the additional influence of the 2-oxo group.

  • Electronic Activation: The carbonyl group is strongly electron-withdrawing. This effect, combined with the nitro group at C5 and the ring nitrogen, makes the pyridine ring exceptionally electron-deficient. The chlorine at C4 is para to the activating 2-oxo group and ortho to the C5-nitro group.

  • Predicted Performance: Based on these structural features, it is predicted that This compound will exhibit a very high reaction rate , likely comparable to or exceeding that of 4-Chloro-3-nitropyridine. The cumulative electron-withdrawing effects should lead to significant stabilization of the Meisenheimer intermediate, thereby lowering the activation energy for the rate-determining nucleophilic attack.

A Self-Validating Protocol for Kinetic Measurement

To facilitate direct and accurate comparison, we provide a standardized protocol for determining the second-order rate constant (k₂) for the reaction of this compound with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. This method relies on creating pseudo-first-order conditions to simplify data analysis.

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (at least 10-fold), its concentration remains effectively constant throughout the reaction. This allows the reaction rate to be dependent only on the concentration of the substrate, simplifying the rate law from second-order to pseudo-first-order.

  • UV-Vis Monitoring: SNAr reactions on nitroaromatic compounds often result in colored products with a distinct absorbance maximum, allowing for easy and non-invasive monitoring of the reaction's progress.

  • Temperature Control: Reaction rates are highly sensitive to temperature. A thermostatted cell holder is critical for ensuring the reproducibility and accuracy of the kinetic data.

Experimental Workflow

Kinetic_Workflow A 1. Prepare Stock Solutions - Substrate (e.g., 1 mM) - Nucleophile (e.g., 10, 20, 50, 100 mM) B 2. Equilibrate Solutions Thermostat all solutions to desired temp (e.g., 25.0 °C) A->B C 3. Initiate Reaction in Cuvette Mix substrate and excess nucleophile in a thermostatted spectrophotometer B->C D 4. Record Data Monitor absorbance increase of product at λ_max over time C->D E 5. Calculate k_obs Plot ln(A_inf - A_t) vs. time. Slope = -k_obs D->E F 6. Repeat for all [Nu] Obtain k_obs for each nucleophile concentration E->F G 7. Determine k₂ Plot k_obs vs. [Nucleophile]. Slope of the line = k₂ F->G

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Methodology

  • Materials & Reagents:

    • This compound (Substrate)

    • Alternative chloronitropyridine (for comparison)

    • Piperidine (Nucleophile)

    • Anhydrous solvent (e.g., Methanol, Acetonitrile)

    • UV-Vis Spectrophotometer with a thermostatted cell holder

    • Quartz cuvettes

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of piperidine at varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.

    • Trustworthiness Check: Ensure precise concentrations by using calibrated volumetric flasks and analytical balances.

  • Kinetic Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the expected product while ensuring minimal absorbance from the reactants.

    • Set the spectrophotometer to this λ_max and equilibrate the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • To initiate a run, add a precise volume of the nucleophile solution to a cuvette. Place it in the cell holder to equilibrate.

    • Inject a small, precise volume of the substrate stock solution into the cuvette, mix rapidly, and immediately begin recording absorbance as a function of time until the reaction is complete (absorbance plateaus).

  • Data Analysis:

    • For each run, calculate the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs.

    • To determine the second-order rate constant (k₂), plot the calculated k_obs values against the corresponding concentrations of piperidine. The slope of the resulting straight line is the value of k₂.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. While direct comparative kinetic data is sparse, a thorough analysis of its structure against well-known chloronitropyridines strongly suggests superior or, at minimum, very high reactivity. The presence of the C4-chloro leaving group in a para position to the C2-oxo group and ortho to the C5-nitro group provides a powerful, synergistic activation for SNAr reactions. For researchers and drug development professionals, this translates to potentially milder reaction conditions, faster reaction times, and broader applicability with a wide range of nucleophiles. The provided experimental protocol offers a robust and reliable method for quantifying this reactivity, enabling an objective, data-driven selection of reagents for complex synthesis projects.

References

A Comparative Guide to the Biological Activity of Pyridin-2(1H)-one Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of novel compounds synthesized from pyridin-2(1H)-one scaffolds, focusing on their biological activity as potent anticancer agents. We will delve into the rationale behind their design, compare their efficacy using quantitative experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Pyridinone Scaffold in Oncology

The pyridin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties allow for versatile substitutions, making it an ideal starting point for developing targeted therapies. In oncology, a critical strategy is the inhibition of angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[1][2][3][4] Blocking the ATP-binding site of VEGFR-2 is a clinically validated approach to halt tumor progression.[1][4][5]

This guide focuses on a series of novel pyridine-derived compounds, designed as VEGFR-2 inhibitors, using 4-Chloro-5-nitropyridin-2(1H)-one as a representative starting scaffold for synthetic elaboration. We will explore how specific chemical modifications to this core structure influence anticancer activity, providing a clear structure-activity relationship (SAR) analysis based on robust experimental data.

Synthetic Strategy and Workflow

The synthesis of the target compounds begins with the versatile starting material, this compound. The general synthetic workflow involves a nucleophilic substitution at the C4 position, followed by further modifications. This multi-step process allows for the introduction of diverse chemical moieties to probe the binding pocket of the target kinase.

Below is a generalized workflow for the synthesis of these novel pyridinone derivatives.

G A This compound (Starting Material) B Intermediate Product (4-substituted amino derivative) A->B Nucleophilic Substitution (e.g., with an amine, R-NH2) C Final Compounds (e.g., Urea Derivatives) B->C Further Derivatization (e.g., reaction with isocyanate)

Caption: Generalized synthetic workflow for pyridinone derivatives.

Comparative Analysis of Anticancer Activity

The synthesized compounds were evaluated for their efficacy through two primary assays: a direct enzymatic assay against VEGFR-2 and a cell-based cytotoxicity assay (MTT) against human cancer cell lines. The data presented below is based on a study by A. A. El-Sayed et al., which provides an excellent comparative dataset for pyridine-derived VEGFR-2 inhibitors.[6]

VEGFR-2 Kinase Inhibition

The direct inhibitory effect of the compounds on VEGFR-2 activity was measured to determine their potency at the molecular target. The half-maximal inhibitory concentration (IC₅₀) is a measure of the drug's potency; a lower IC₅₀ value indicates a more potent inhibitor. Sorafenib, an FDA-approved multi-kinase inhibitor used in cancer therapy, serves as the reference compound.[1][6]

CompoundMoiety Attached to Pyridine CoreVEGFR-2 IC₅₀ (µM)[6]
Sorafenib (Reference) -0.10
Compound 8 4-(4-chlorophenyl)ureido4.34
Compound 9 4-(4-fluorophenyl)ureido4.68
Compound 10 4-(4-methylphenyl)ureido0.12
Compound 15 4-(4-methoxyphenyl)ureido6.37

Analysis of Results: The data clearly demonstrates that the nature of the substituent on the terminal phenyl ring significantly impacts VEGFR-2 inhibition. Compound 10 , featuring a methyl group, exhibited an IC₅₀ value of 0.12 µM, which is nearly equipotent to the reference drug Sorafenib (0.10 µM).[6] In contrast, introducing a chloro (Compound 8 ) or fluoro (Compound 9 ) group led to a marked decrease in potency. This suggests that a small, electron-donating group like methyl is highly favorable for binding to the VEGFR-2 active site, likely fitting into a hydrophobic pocket.

In Vitro Cytotoxicity against Cancer Cell Lines

To assess the compounds' effects in a biological context, their cytotoxicity was evaluated against two human cancer cell lines:

  • HepG2: Hepatocellular carcinoma (Liver cancer)

  • MCF-7: Breast adenocarcinoma

The MTT assay was used to determine the IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

CompoundHepG2 IC₅₀ (µM)[6]MCF-7 IC₅₀ (µM)[6]
Sorafenib (Reference) 9.185.47
Doxorubicin (Control) 7.948.07
Compound 8 4.3410.29
Compound 9 4.6811.06
Compound 10 4.25 6.08
Compound 15 6.3712.83

Analysis of Results: The cytotoxicity data correlates well with the enzymatic inhibition results. Compound 10 was the most potent derivative against both cell lines, with an IC₅₀ of 4.25 µM against HepG2 and 6.08 µM against MCF-7.[6] Notably, its activity against the HepG2 liver cancer cell line was superior to both Sorafenib and Doxorubicin.[6] Compounds 8 and 9 also showed strong activity against HepG2 cells, even surpassing the reference drugs, but their potency dropped against the MCF-7 cell line.[6] This highlights not only the potency but also the potential for selective activity between different cancer types.

Mechanism of Action: VEGFR-2 Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of the VEGFR-2 signaling cascade. By blocking ATP binding, the inhibitors prevent the autophosphorylation of the kinase, thereby shutting down downstream signals that promote cell proliferation, migration, and survival, which are crucial for angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ADP ADP + P VEGFR2->ADP Autophosphorylation PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ATP ATP ATP->VEGFR2 Binds to Kinase Domain Downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->Downstream PI3K->Downstream Response Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Response Inhibitor Pyridinone Derivative (e.g., Compound 10) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of 4-((4-methylphenyl)ureido)-5-nitropyridin-2(1H)-one (Compound 10 Analogue)

Causality: This protocol outlines a nucleophilic aromatic substitution followed by a urea formation reaction. The initial substitution of the reactive chlorine atom is a standard method for introducing amines to this scaffold. The subsequent reaction with an isocyanate is a highly efficient method for creating the urea linkage, which is a common pharmacophore in kinase inhibitors, known for forming critical hydrogen bonds in the enzyme's hinge region.

Step-by-Step Methodology:

  • Step A: Synthesis of 4-amino-5-nitropyridin-2(1H)-one.

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add aqueous ammonia solution (excess, ~10 eq).

    • Seal the flask and heat the mixture at 80°C for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature. A yellow precipitate should form.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 4-amino intermediate.

  • Step B: Synthesis of the final urea derivative (Compound 10).

    • Suspend the 4-amino-5-nitropyridin-2(1H)-one intermediate (1.0 eq) in anhydrous pyridine in a new flask.

    • Add p-tolyl isocyanate (1.1 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain the pure final compound.

Protocol 2: MTT Cytotoxicity Assay

Trustworthiness: The MTT assay is a robust, colorimetric method for assessing cell viability. Its principle relies on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable, quantifiable measure of a compound's cytotoxic effect.[7][8][9]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2, MCF-7) in their appropriate medium until they reach the exponential growth phase.[8]

    • Trypsinize and count the cells. Seed 100 µL of the cell suspension (e.g., at 5x10⁴ cells/mL) into each well of a 96-well plate.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a series of serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.[9]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[7][9]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[7][8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

The comparative analysis clearly indicates that derivatives of the pyridin-2(1H)-one scaffold are highly promising candidates for the development of novel anticancer agents. Specifically, the introduction of a 4-(4-methylphenyl)ureido moiety (Compound 10 ) results in a potent VEGFR-2 inhibitor with excellent cytotoxicity against liver and breast cancer cell lines, rivaling or even exceeding the performance of established drugs like Sorafenib in certain contexts.[6]

The structure-activity relationship suggests that fine-tuning the substituents on the terminal aromatic ring is a critical strategy for optimizing potency. The detailed protocols provided herein offer a validated framework for synthesizing and evaluating new analogues. Future work should focus on exploring a wider range of substituents to further enhance potency and selectivity, as well as on conducting in vivo studies to validate the preclinical efficacy of the most promising compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview: A Commitment to Safety and Compliance

4-Chloro-5-nitropyridin-2(1H)-one is a halogenated nitroaromatic compound utilized in specialized synthesis pathways. Its chemical structure necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses significant environmental and health risks but also constitutes a serious breach of regulatory standards. This guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined herein are designed to integrate seamlessly into existing laboratory safety programs, ensuring the protection of personnel, the integrity of research, and environmental stewardship.

Hazard Profile of this compound

Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance due to its potential health effects. It is harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] The causality for these hazards lies in its reactive nature as a chlorinated and nitrated heterocyclic compound, which can interfere with biological processes upon exposure.

All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][4] All handling of the solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

For quick reference, the key identification and hazard data are summarized below.

PropertyValueSource
CAS Number 850663-54-6[1][5][6][7]
Molecular Formula C₅H₃ClN₂O₃[1][3][5]
Molecular Weight 174.54 g/mol [1][3][5]
GHS Hazard Statements H302, H315, H319, H332, H335[2][3]
Signal Word Warning[2][3]
Incompatibilities Strong oxidizing agents[1][8][9]
Hazardous Combustion Carbon monoxide, nitrogen oxides, hydrogen chloride[1]

Regulatory Framework: Classifying the Waste Stream

As a chlorinated organic compound, this compound falls under specific environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) as a distinct category of hazardous waste.[10][11] The presence of the carbon-halogen bond means this waste cannot be disposed of via standard drains or in regular solid waste.

The primary reason for this stringent regulation is that incomplete combustion of halogenated compounds at low temperatures can produce highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, compliant disposal requires high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). While this specific compound may not be explicitly listed by name, it falls under the broad category of halogenated organic wastes, and its disposal must be managed accordingly.[12]

Core Disposal Protocol: From Benchtop to Manifest

This protocol provides a self-validating system for the safe disposal of this compound and associated waste materials.

Step 1: Waste Segregation at the Point of Generation

The principle of waste segregation is to prevent unintended chemical reactions and to ensure proper disposal pathways.

  • Action: Immediately upon generation, designate any solid this compound, solutions containing it, or materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) as "Halogenated Organic Waste."

  • Causality: This compound is incompatible with strong oxidizing agents.[1][8] Segregating it prevents accidental mixing with incompatible waste streams (e.g., certain acid wastes), which could lead to a dangerous exothermic reaction or the release of toxic gases. Furthermore, waste disposal facilities rely on this segregation for proper treatment; mixing halogenated and non-halogenated streams can disrupt the incineration process and violate regulatory requirements.

Step 2: Containerization

Proper containment is critical for safe storage and transport.

  • Action: Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[13] For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate. For liquid waste, use a designated solvent waste container, typically HDPE or glass, ensuring it is clearly marked for halogenated waste.

  • Causality: A securely sealed container prevents the release of vapors or dust, protecting personnel from inadvertent exposure.[2] Using a chemically compatible container prevents degradation of the container itself, which could lead to leaks.[13]

Step 3: Comprehensive Labeling

Clear and accurate labeling is a regulatory requirement and the most critical communication tool in waste management.

  • Action: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimation of the concentration and the solvent if in a solution.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Causality: This information is mandated by the EPA and state authorities. It ensures that everyone who handles the container, from lab personnel to the final disposal technicians, is aware of its contents and the associated dangers, ensuring it is handled, stored, and ultimately treated correctly.[13]

Step 4: Safe On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Store the sealed and labeled waste container in a secondary containment bin within a well-ventilated area, such as a designated cabinet under the fume hood.[2][8] Ensure it is stored away from incompatible materials, particularly oxidizing agents.[1]

  • Causality: Secondary containment provides a crucial safeguard, capturing any potential leaks or spills from the primary container.[13] Storing in a ventilated area away from heat sources mitigates the risk of pressure buildup or degradation of the compound.[1][4]

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

  • Action: Once the waste container is full or you are finished with the project, contact your EHS office to schedule a pickup.[2] Provide them with the information from the waste label. Do not attempt to dispose of this chemical through any other means.

  • Causality: Licensed contractors are equipped to transport hazardous materials and ensure they are sent to a certified TSDF for high-temperature incineration, the required method for destroying halogenated organic compounds safely and in compliance with EPA regulations.[12]

Emergency Procedures: Spill Management

Accidental spills require an immediate and controlled response to minimize exposure and environmental contamination.

  • 1. Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your supervisor and the institutional EHS office.

  • 2. Don PPE: Before addressing the spill, don appropriate PPE: two pairs of nitrile gloves, safety goggles, a lab coat, and if the spill is large or generates dust, respiratory protection.[1]

  • 3. Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1][4] Do not use combustible materials like paper towels as the primary absorbent. For a liquid spill, surround the spill with absorbent dikes and then cover the remainder.

  • 4. Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][8] Use non-sparking tools if a flammable solvent is present.[2]

  • 5. Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • 6. Label and Dispose: Seal, label, and dispose of the container holding the spill cleanup debris as halogenated organic waste.[2]

Workflow Visualization: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Waste Generated (Solid, Liquid, or Contaminated PPE) ppe Step 0: Ensure Appropriate PPE is Worn start->ppe spill Accidental Spill Occurs start->spill Potential Risk segregate Step 1: Segregate as 'Halogenated Organic Waste' ppe->segregate container Step 2: Select Compatible Waste Container (e.g., HDPE) segregate->container label Step 3: Affix 'Hazardous Waste' Label & Fill Out Completely container->label store Step 4: Store in Ventilated SAA with Secondary Containment label->store contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs contact_ehs->store No disposal Professional Disposal (High-Temp Incineration) contact_ehs->disposal Yes spill_protocol Execute Spill Protocol: Contain, Absorb, Collect spill->spill_protocol Yes spill_protocol->container

Caption: Disposal workflow for this compound.

References

Mastering the Safe Handling of 4-Chloro-5-nitropyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intertwined with an unwavering commitment to safety. The compound 4-Chloro-5-nitropyridin-2(1H)-one, a key building block in various synthetic pathways, demands meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for the safe utilization, management, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Our focus is to empower you with not just the "what," but the "why" behind each critical step, fostering a deeply ingrained culture of safety that extends beyond mere protocol adherence.

Understanding the Hazard Profile: More Than Just a Solid

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shieldProtects against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)Prevents skin contact, which can lead to irritation.[2] While specific breakthrough times for this compound are not available, nitrile and butyl rubber generally offer good resistance to a range of organic and nitro compounds. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A long-sleeved laboratory coatMinimizes the risk of accidental skin exposure to the solid or solutions containing it.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. This prevents inhalation of the dust, which can cause respiratory irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow provides a comprehensive guide from receipt of the compound to its final use in an experiment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect_Container Inspect Container for Damage Review_SDS Review Safety Data Sheet (SDS) Inspect_Container->Review_SDS Prepare_Work_Area Prepare & Decontaminate Work Area Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weighing Weighing in a Fume Hood Don_PPE->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate_Equipment Decontaminate Glassware & Equipment Reaction->Decontaminate_Equipment Dispose_Waste Dispose of Contaminated Waste Decontaminate_Equipment->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Transfer
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. The work surface within the fume hood should be covered with absorbent, disposable bench paper.

  • Tare the Receiving Vessel: Tare a clean, dry, and appropriately labeled container on a balance located within the fume hood or a designated weighing enclosure.

  • Aliquot the Compound: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the tared vessel.

    • Causality: Performing this step in a fume hood prevents the inhalation of any airborne particles and contains any minor spills.

  • Close Containers Promptly: Immediately and securely close both the stock container and the vessel containing the weighed compound.

  • Transfer to Reaction: Carefully transport the weighed compound to the reaction setup, also within a chemical fume hood.

  • Decontamination of Tools: Thoroughly decontaminate the spatula and any other tools used by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

Spill Management: A Calm and Collected Response

In the event of a spill, a swift and organized response is critical to prevent exposure and contamination.

Spill_Response cluster_solid_spill Solid Spill Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel & Evacuate Area Spill_Occurs->Alert_Personnel Don_PPE Don Additional PPE (if necessary) Alert_Personnel->Don_PPE Contain_Spill Contain the Spill (use absorbent pads for liquids) Don_PPE->Contain_Spill Cleanup Clean Up Spill Contain_Spill->Cleanup Cover_Solid Gently Cover with Absorbent Material Cleanup->Cover_Solid Decontaminate Decontaminate Area Dispose_Waste Dispose of Contaminated Materials Decontaminate->Dispose_Waste Report_Incident Report the Incident Dispose_Waste->Report_Incident Sweep_Carefully Carefully Sweep into a Labeled Waste Container Cover_Solid->Sweep_Carefully Sweep_Carefully->Decontaminate

Caption: A step-by-step guide for responding to a spill of this compound.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. For larger spills, respiratory protection is essential.

  • Containment and Cleanup of Solid Spills:

    • Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep the mixture into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical final step in the safe handling of this compound. All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, absorbent paper), and rinsates, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Final Disposal

All hazardous waste containing this compound should be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is the preferred method of disposal for this type of compound. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a laboratory environment where scientific advancement and safety are paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.